molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester

Fmoc-PEG8-NHS ester

Katalognummer: B607518
Molekulargewicht: 760.8 g/mol
InChI-Schlüssel: AMSAHSNOOQLQOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-PEG8-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG8-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, chemical biology, and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a controlled, sequential conjugation strategy. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the Fmoc-protected amine and reactive NHS ester provide versatile handles for covalent modification of biomolecules.[1][2][3] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
Molecular Weight 760.83 g/mol [4]
Chemical Formula C38H52N2O14[4]
Purity Typically ≥95%[5]
Solubility Soluble in DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C, desiccated[3]
Appearance White to off-white solid
CAS Number 1334170-03-4[4]

Core Mechanisms of Action

This compound's utility stems from the distinct reactivity of its two terminal functional groups, allowing for a two-stage conjugation process.

NHS Ester-Mediated Amine Coupling

The primary reaction involves the NHS ester, which readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) under physiological to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[6][7] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[8]

NHS_Ester_Reaction Molecule_NH2 Biomolecule-NH₂ (e.g., Protein) Intermediate Tetrahedral Intermediate Molecule_NH2->Intermediate Nucleophilic Attack Fmoc_PEG_NHS This compound Fmoc_PEG_NHS->Intermediate Conjugate Fmoc-PEG8-Biomolecule (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Release

NHS Ester Reaction with a Primary Amine.

Fmoc Group Deprotection

The Fmoc group serves as a protecting group for a primary amine. It is stable under acidic conditions but can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like DMF.[9][10] This deprotection step exposes a new primary amine, which can then be used for subsequent conjugation reactions.

Fmoc_Deprotection Fmoc_Conjugate Fmoc-PEG8-Biomolecule Deprotected_Conjugate H₂N-PEG8-Biomolecule (Free Amine) Fmoc_Conjugate->Deprotected_Conjugate Base-mediated β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Conjugate->DBF_Adduct Piperidine Piperidine (in DMF) Piperidine->Fmoc_Conjugate

Fmoc Deprotection to Reveal a Free Amine.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial conjugation of the NHS ester to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the Fmoc-PEG8-protein conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove excess linker and quenching reagent.

Protocol 2: Fmoc Deprotection of the PEGylated Protein

This protocol describes the removal of the Fmoc group to expose a free amine.

Materials:

  • Fmoc-PEG8-protein conjugate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Purification system (e.g., dialysis or SEC)

Procedure:

  • Solvent Exchange (if necessary): If the Fmoc-PEG8-protein conjugate is in an aqueous buffer, exchange it into DMF using a suitable method.

  • Deprotection Reaction: Add a solution of 20% (v/v) piperidine in DMF to the conjugate solution. Agitate the mixture at room temperature for 30 minutes.

  • Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by dialysis against the desired buffer or by SEC.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a Proteolysis-Targeting Chimera (PROTAC) using this compound as a linker. This involves a sequential conjugation approach.

Materials:

  • E3 ligase ligand with a primary amine

  • Protein of Interest (POI) ligand with a carboxylic acid

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Piperidine

  • Reverse-phase HPLC for purification

Procedure:

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature until the E3 ligase ligand is consumed (monitor by LC-MS).

    • Purify the resulting Fmoc-PEG8-E3 ligase ligand conjugate by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified conjugate in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent and purify the H2N-PEG8-E3 ligase ligand by reverse-phase HPLC.

  • Conjugation to POI Ligand:

    • Dissolve the POI ligand with a carboxylic acid (1.0 equivalent), the H2N-PEG8-E3 ligase ligand (1.1 equivalents), and an amide coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

    • Add a base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Characterization of Conjugates

Thorough characterization of the reaction products is crucial. Mass spectrometry (MS) is a primary tool for this purpose.

  • Expected Mass Shift: Upon successful conjugation of this compound to a primary amine, the mass of the biomolecule will increase by the mass of the Fmoc-PEG8 moiety (mass of this compound minus the mass of N-hydroxysuccinimide), which is approximately 646.7 g/mol . After Fmoc deprotection, the mass will decrease by the mass of the Fmoc group (222.2 g/mol ).

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the reaction mixture and identify the desired product, unreacted starting materials, and any byproducts. High-resolution mass spectrometry can confirm the exact mass of the conjugate.[4][11]

Logical Workflow and Application in Targeted Drug Delivery

This compound is a key component in the construction of complex bioconjugates for targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs. The following diagram illustrates a general workflow for its application.

Sequential_Conjugation_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation a Biomolecule A (with -NH₂) c Fmoc-PEG8-Biomolecule A a->c b This compound b->c d Fmoc-PEG8-Biomolecule A f H₂N-PEG8-Biomolecule A d->f e 20% Piperidine in DMF e->f g H₂N-PEG8-Biomolecule A i Biomolecule B-PEG8-Biomolecule A (Final Conjugate) g->i h Biomolecule B (with activated carboxyl or other reactive group) h->i Targeted_Drug_Delivery cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (Targeting Moiety) PEG_Linker PEG8 Linker Antibody->PEG_Linker Tumor_Cell Tumor Cell (with Target Antigen) Antibody->Tumor_Cell Binding Drug Cytotoxic Drug (Payload) PEG_Linker->Drug Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

References

An In-depth Technical Guide to Fmoc-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, peptide synthesis, and drug development. This molecule incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the precise and controlled modification of biomolecules, enhancing their therapeutic properties.

The hydrophilic PEG8 spacer increases the solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic profiles. The NHS ester provides a reactive handle for covalent attachment to primary amines on proteins, peptides, and other molecules, while the Fmoc group offers a stable protecting group for a terminal amine that can be selectively removed under basic conditions for subsequent chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is characterized by its well-defined chemical structure, which dictates its reactivity and utility in various applications.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

PropertyValue
Chemical Formula C38H52N2O14
Molecular Weight 760.83 g/mol
CAS Number 1334170-03-4
Appearance White to off-white solid or viscous oil
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM)
Storage Conditions Store at -20°C, protected from moisture to prevent hydrolysis of the NHS ester

Core Applications and Experimental Protocols

This compound is a versatile reagent with primary applications in solid-phase peptide synthesis (SPPS), the modification of proteins and antibodies, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used to introduce a PEG spacer at the N-terminus of a peptide. This modification can enhance the peptide's solubility, stability, and pharmacokinetic properties.

Experimental Protocol: N-terminal PEGylation of a Resin-Bound Peptide

This protocol describes the manual N-terminal PEGylation of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-bound resin (e.g., Rink Amide resin) with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30-60 minutes.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • PEGylation Reaction:

    • Dissolve this compound (2.0 equivalents relative to the resin loading) and DIPEA (4.0 equivalents) in DMF.

    • Add the solution to the resin and agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test (should be negative).

  • Washing: Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the PEGylated peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data: Expected Yields in SPPS

The following table provides representative yields for the synthesis of a PEGylated peptide using Fmoc-PEG-NHS esters. Actual yields may vary depending on the peptide sequence and reaction conditions.

StageExpected YieldPurity (by HPLC)
Crude Peptide 60-85%50-75%
Purified Peptide 15-40%>95%
Antibody Conjugation

This compound can be used to modify antibodies, introducing a PEG linker that can enhance solubility and stability. The terminal Fmoc-protected amine can then be deprotected for further conjugation of payloads like drugs or imaging agents.

Experimental Protocol: Antibody Modification with this compound

This protocol outlines a general procedure for the conjugation of this compound to an antibody.

Materials:

  • Antibody solution (e.g., in Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

  • UV-Vis spectrophotometer

  • SDS-PAGE and/or Mass Spectrometry for characterization

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the amine-free reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the Fmoc group (if desired, after a deprotection step) or by mass spectrometry.

    • Analyze the integrity of the conjugated antibody by SDS-PAGE.

Quantitative Data: Molar Excess and Degree of Labeling

The degree of labeling (DOL) is dependent on the molar excess of the NHS ester used in the reaction. The optimal ratio should be determined empirically for each antibody.

Molar Excess of NHS EsterTypical Degree of Labeling (DOL)
5-fold1-3
10-fold3-5
20-fold4-8
PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs. The PEG8 linker provides optimal spacing and hydrophilicity for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a modular approach to PROTAC synthesis.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • This compound

  • Anhydrous DMF

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • Carboxylic acid-functionalized target protein ligand (e.g., a kinase inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Conjugation of E3 Ligase Ligand to the Linker

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the product (E3 Ligand-PEG8-Fmoc) by preparative HPLC.

  • Step 2: Fmoc Deprotection

    • Dissolve the purified E3 Ligand-PEG8-Fmoc in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes at room temperature.

    • Remove the solvent and excess piperidine under reduced pressure to yield the amine-functionalized intermediate (E3 Ligand-PEG8-NH2).

  • Step 3: Conjugation of Target Protein Ligand

    • In a separate flask, dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the E3 Ligand-PEG8-NH2 (1.1 eq) in DMF to the activated target protein ligand.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Step 4: Purification and Characterization

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in the application of this compound.

G cluster_spps Solid-Phase Peptide Synthesis Workflow Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection PEGylation with Fmoc-PEG8-NHS PEGylation with Fmoc-PEG8-NHS Fmoc Deprotection->PEGylation with Fmoc-PEG8-NHS Washing Washing PEGylation with Fmoc-PEG8-NHS->Washing Cleavage Cleavage Washing->Cleavage Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

SPPS Workflow

G cluster_protac_synthesis PROTAC Synthesis Workflow E3 Ligand-NH2 E3 Ligand-NH2 Step 1: Conjugation Step 1: Conjugation E3 Ligand-NH2->Step 1: Conjugation Fmoc-PEG8-NHS Fmoc-PEG8-NHS Fmoc-PEG8-NHS->Step 1: Conjugation E3 Ligand-PEG8-Fmoc E3 Ligand-PEG8-Fmoc Step 1: Conjugation->E3 Ligand-PEG8-Fmoc Step 2: Deprotection Step 2: Deprotection E3 Ligand-PEG8-Fmoc->Step 2: Deprotection E3 Ligand-PEG8-NH2 E3 Ligand-PEG8-NH2 Step 2: Deprotection->E3 Ligand-PEG8-NH2 Step 3: Conjugation Step 3: Conjugation E3 Ligand-PEG8-NH2->Step 3: Conjugation Target Ligand-COOH Target Ligand-COOH Target Ligand-COOH->Step 3: Conjugation Final PROTAC Final PROTAC Step 3: Conjugation->Final PROTAC Purification & Analysis Purification & Analysis Final PROTAC->Purification & Analysis

PROTAC Synthesis Workflow

G cluster_protac_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) Target Protein (e.g., BRD4)->Ternary Complex E3 Ligase (e.g., VHL) E3 Ligase (e.g., VHL) E3 Ligase (e.g., VHL)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Poly-ubiquitinated Target Poly-ubiquitinated Target Ubiquitination->Poly-ubiquitinated Target Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein

An In-depth Technical Guide to the Core Mechanism of Action of Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the chemical tools employed in bioconjugation is fundamental to innovation. Fmoc-PEG8-NHS ester is a heterobifunctional linker that has gained significant traction in the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and sophisticated peptide constructs.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate its effective application.

Core Principles of this compound Chemistry

This compound is a molecule designed with three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine.[3][4] This allows for selective deprotection and subsequent conjugation steps.

  • PEG8 (Polyethylene Glycol) linker: An eight-unit polyethylene glycol spacer that enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules.[5][6][7]

  • NHS (N-hydroxysuccinimide) ester: A highly reactive group that readily forms stable amide bonds with primary amines.[8][9][10]

The utility of this linker lies in its capacity for a sequential and controlled two-stage conjugation strategy, enabling the precise assembly of intricate molecular architectures.[11]

The Two-Stage Mechanism of Action

The core mechanism of this compound revolves around the distinct reactivity of its two terminal functional groups, allowing for a stepwise approach to bioconjugation.

Stage 1: Amine PEGylation via NHS Ester Reaction

The initial conjugation step utilizes the high reactivity of the N-hydroxysuccinimide ester towards primary amines, such as those found on the side chain of lysine residues or the N-terminus of proteins and peptides.[11] The reaction proceeds through a nucleophilic acyl substitution mechanism.[8][9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][12]

This reaction is highly dependent on the pH of the reaction medium. For the primary amine to be an effective nucleophile, it must be in its deprotonated state.[13] At a pH below 7, most primary amines are protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing or preventing the reaction.[8][11] Conversely, at a high pH (above 8.5-9), the competing hydrolysis of the NHS ester is accelerated, which reduces the overall efficiency of the desired conjugation.[8][11][14] The optimal pH range for the reaction of NHS esters with primary amines is generally between 7.2 and 8.5.[11][12][15]

Stage 2: Fmoc Group Removal (Deprotection)

Once the PEG linker is covalently attached to the target molecule via the NHS ester reaction, the Fmoc-protected amine at the opposite end can be deprotected to reveal a new reactive site for a subsequent conjugation step. The Fmoc group is renowned for its lability under mild basic conditions.[3][4]

The deprotection is typically achieved using a weak base, most commonly a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] The mechanism of cleavage is a β-elimination reaction.[4] The base abstracts the acidic proton on the 9-position of the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamate, which then decarboxylates.[4][16] The dibenzofulvene byproduct can be scavenged by piperidine to prevent side reactions.[3] This orthogonality is a key advantage of Fmoc chemistry, as it allows for the selective deprotection of the amine without affecting other protecting groups that are acid-labile.[4]

Quantitative Data Summary

The efficiency of conjugation reactions involving this compound is critically influenced by reaction conditions. The following tables summarize key quantitative data for the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions. This data is generalized for NHS esters and serves as a valuable guide for experimental design.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes
Table 1: Stability of NHS Esters as a Function of pH. This table highlights the inverse relationship between pH and the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[8]
pHReaction Favorability
< 7Aminolysis is slow due to protonation of the primary amine.
7.2 - 8.5Optimal range where the rate of aminolysis is significantly higher than the rate of hydrolysis.
> 8.5The rate of hydrolysis increases significantly, competing with and reducing the efficiency of the desired aminolysis reaction.
Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis. This table provides a qualitative comparison of the desired aminolysis reaction versus the competing hydrolysis reaction at different pH levels. While hydrolysis rates increase with pH, the aminolysis reaction is more significantly accelerated within the optimal range.[8][11][12]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
  • Preparation of Amine-Containing Molecule:

    • Dissolve the protein or other amine-containing molecule in an amine-free buffer with a pH between 7.2 and 8.5.[13] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[8] Avoid buffers containing primary amines such as Tris or glycine.[8][17]

    • The concentration of the molecule should typically be in the range of 1-10 mg/mL.[13]

  • Preparation of this compound Solution:

    • This compound is susceptible to hydrolysis and should be dissolved immediately before use.[18] Do not prepare stock solutions for long-term storage.[17][18]

    • Dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14] A typical concentration for a stock solution is 10 mM.[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule.[8][19] The final concentration of the organic solvent should be kept below 10% to prevent denaturation of proteins.[8][13]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[8][13]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[8][19]

  • Purification of the Conjugate:

    • Remove unreacted this compound, the quenching agent, and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][13]

Protocol 2: General Procedure for Fmoc Group Deprotection
  • Preparation of the Fmoc-Protected Conjugate:

    • Dissolve the purified Fmoc-PEG-conjugated molecule in a polar aprotic solvent such as DMF.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20% piperidine in DMF.[3]

    • Add the deprotection solution to the dissolved conjugate and incubate at room temperature. The reaction is typically complete within 30 minutes.

  • Monitoring the Reaction:

    • The progress of the deprotection can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm.[11][16]

  • Purification of the Deprotected Conjugate:

    • Once the reaction is complete, the deprotected product can be purified from the excess piperidine and the dibenzofulvene adduct. This is often achieved by precipitation with a non-polar solvent like diethyl ether followed by centrifugation and washing, or by chromatographic methods such as HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.

NHS_Ester_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Primary Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack NHS_Ester This compound NHS_Ester->Tetrahedral Amide_Bond Stable Amide Bond (Fmoc-PEG8-NH-R) Tetrahedral->Amide_Bond Collapse NHS N-hydroxysuccinimide Tetrahedral->NHS Release

NHS Ester Reaction Mechanism

Experimental_Workflow Start Start: Amine-containing Molecule (Molecule-NH2) Step1 Step 1: Conjugation Add this compound pH 7.2-8.5 Start->Step1 Product1 Fmoc-PEG8-NH-Molecule Step1->Product1 Step2 Step 2: Purification (Size-Exclusion Chromatography) Product1->Step2 Purified1 Purified Fmoc-PEG8-NH-Molecule Step2->Purified1 Step3 Step 3: Fmoc Deprotection (20% Piperidine in DMF) Purified1->Step3 Product2 H2N-PEG8-NH-Molecule Step3->Product2 Step4 Step 4: Purification (Precipitation or Chromatography) Product2->Step4 Final_Product Final Product for Subsequent Conjugation Step4->Final_Product

Two-Step Conjugation Workflow

Component_Relationships cluster_functions Component Functions Fmoc_PEG8_NHS Fmoc Group PEG8 Linker NHS Ester Fmoc_Func Base-Labile Protecting Group Fmoc_PEG8_NHS:f0->Fmoc_Func PEG_Func Hydrophilic Spacer Improves Solubility Fmoc_PEG8_NHS:f1->PEG_Func NHS_Func Amine-Reactive Group Forms Stable Amide Bond Fmoc_PEG8_NHS:f2->NHS_Func

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Applications of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions.

The Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1][3] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), with the latter being more common due to its greater stability and lower propensity for side reactions.[4][]

The key to the Fmoc group's utility lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][3] This contrasts with the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group, making Fmoc chemistry compatible with a wider range of sensitive peptides and post-translational modifications.[2][6]

Advantages of the Fmoc Strategy:
  • Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[3][7]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection and chain elongation.[2][3]

  • UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[3][6]

  • Automation: The mild reaction conditions and ease of monitoring have made Fmoc chemistry highly amenable to automated peptide synthesis.[4][8]

Mechanism of Fmoc Protection and Deprotection

Protection of an Amino Acid

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-Cl or Fmoc-OSu under basic conditions.[6] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

AminoAcid Amino Acid (H₂N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid Base Base (e.g., NaHCO₃) Base->FmocAminoAcid Deprotonates Amine NHS N-Hydroxysuccinimide FmocAminoAcid->NHS Leaving Group FmocPeptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate FmocPeptide->Intermediate1 Piperidine Piperidine Piperidine->Intermediate1 Proton Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging FreePeptide H₂N-Peptide Intermediate1->FreePeptide β-Elimination DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO₂ Intermediate1->CO2 DBF->DBF_Adduct Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 NextCycle Repeat for next amino acid Wash2->NextCycle NextCycle->Deprotection

References

The Lynchpin of Bioconjugation: A Technical Guide to NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, nucleic acids, and other biomolecules with high efficiency and specificity.[1][2] Their widespread use is a testament to their reliability in creating stable amide bonds, a critical linkage in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and immobilized biomolecules for diagnostic and research applications.[2][3] This in-depth technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Core Principles: The Amine-Reactive Chemistry of NHS Esters

The fundamental principle of NHS ester chemistry lies in its reaction with primary amines (-NH₂).[1] These amines are readily available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[2][4] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[5] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable, covalent amide bond.[2][6]

There are two primary strategies for employing NHS ester chemistry in bioconjugation:

  • Direct Conjugation: This involves using a molecule that is pre-activated with an NHS ester group. This method is commonly used for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[1]

  • Two-Step Carbodiimide Coupling (EDC/NHS): This approach is utilized when conjugating a molecule bearing a carboxyl group (-COOH) to a biomolecule with primary amines.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[1] A key advantage of this two-step process is the prevention of self-polymerization of the biomolecule being conjugated.[1]

G cluster_activation Activation Step cluster_stabilization NHS Ester Formation cluster_conjugation Conjugation Step Carboxyl_Molecule Molecule-COOH (Carboxyl Group) EDC EDC (Carbodiimide) O_Acylisourea O-Acylisourea Intermediate (Unstable) NHS NHS (N-hydroxysuccinimide) NHS_Ester Molecule-NHS Ester (Amine-Reactive) Biomolecule_Amine Biomolecule-NH2 (Primary Amine) Conjugate Biomolecule-NH-CO-Molecule (Stable Amide Bond) Released_NHS Released NHS

Key Reaction Parameters and Quantitative Data

The success of NHS ester bioconjugation hinges on the careful control of several key reaction parameters. The interplay between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester is a critical consideration.[5]

ParameterOptimal Condition/ValueRationale and Considerations
pH 7.2 - 9.0Below pH 7.2, primary amines are protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction. Above pH 9.0, the rate of NHS ester hydrolysis significantly increases, reducing conjugation efficiency. The optimal pH is often between 8.3 and 8.5.[2][7][8]
Temperature 4°C to Room TemperatureReactions are typically performed at room temperature for 0.5 to 4 hours or at 4°C overnight. Lower temperatures can help minimize the competing hydrolysis reaction.[1][7]
Buffer Composition Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[5][7]
Solvent Anhydrous DMSO or DMFMany NHS ester reagents are not readily soluble in aqueous solutions and must first be dissolved in a dry, water-miscible organic solvent before being added to the reaction mixture.[1][7]
Concentration 1-10 mg/mL of biomoleculeHigher concentrations of both the biomolecule and the NHS ester reagent can improve labeling efficiency.[9][10]
Stability of NHS Esters

The hydrolytic stability of NHS esters is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7]
7.0Room Temperature~7 hours[5]
8.04~1 hour[5]
8.5Room Temperature125-180 minutes[5]
8.6410 minutes[7]
9.0Room TemperatureMinutes[5]
Comparative Kinetics of Aminolysis vs. Hydrolysis

While hydrolysis rates increase with pH, the desired aminolysis reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.

pHHalf-life for Hydrolysis (t₁/₂)Half-life for Amidation (t₁/₂)Amide Yield
8.0210 min80 min80-85%
8.5180 min20 min80-85%
9.0125 min10 min80-85%
Data for a specific porphyrin-NHS ester highlights the kinetic advantage of aminolysis at optimal pH.[11]

Experimental Protocols

The following protocols provide a general framework for performing NHS ester bioconjugation. Optimization may be required for specific applications.

General Protocol for Labeling a Protein with an NHS Ester

This protocol outlines the direct conjugation of a pre-activated NHS ester to a protein.

G Start Start: Purified Protein Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS Conjugation 3. Conjugation Reaction (Incubate at RT or 4°C) Prepare_NHS->Conjugation Quench 4. Quench Reaction (Add Tris or glycine) Conjugation->Quench Purification 5. Purification (Size-exclusion chromatography) Quench->Purification Characterization 6. Characterization (Spectrophotometry, SDS-PAGE) Purification->Characterization End End: Labeled Protein Characterization->End

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.[9]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[12]

  • Perform the Conjugation Reaction:

    • Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if using a fluorescent dye.[5]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-100 mM.[5][13]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) using spectrophotometry.[14]

    • Assess the purity and integrity of the conjugate by SDS-PAGE.

Protocol for Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to a Protein

This protocol is for conjugating a molecule with a carboxylic acid to the primary amines of a protein.

Materials:

  • Molecule with a carboxyl group

  • Protein of interest in an amine-free buffer

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer: MES buffer, pH 4.7-6.0

  • Reaction buffer: PBS or other amine-free buffer, pH 7.2-8.5

  • Quenching and purification materials as in the previous protocol.

Procedure:

  • Activate the Carboxyl Group:

    • Dissolve the carboxyl-containing molecule in the activation buffer.

    • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Perform the Conjugation Reaction:

    • Add the activated molecule (NHS ester) solution to the protein solution in the reaction buffer.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench, Purify, and Characterize:

    • Follow steps 4-6 from the "General Protocol for Labeling a Protein with an NHS Ester" to quench the reaction, purify the conjugate, and characterize the final product.

Conclusion

NHS ester chemistry is a powerful and versatile tool in the bioconjugation toolbox. By understanding the fundamental reaction mechanism, carefully controlling key reaction parameters, and following established protocols, researchers can successfully generate a wide range of functional bioconjugates. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for optimizing conjugation strategies and achieving reproducible, high-quality results in research, diagnostics, and therapeutic development.

References

A Deep Dive into Fmoc-PEG8-NHS Ester: A Technical Guide to Hydrophilicity and Solubility for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-PEG8-NHS ester, a critical bifunctional linker used in advanced drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and peptide modifications. Aimed at researchers, scientists, and drug development professionals, this document elucidates the core characteristics of its hydrophilicity and solubility, supported by structured data, detailed experimental protocols, and explanatory diagrams.

Core Concepts: Understanding the Molecular Architecture

This compound is a heterobifunctional crosslinker composed of three key moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled bioconjugation strategy. The NHS ester provides a reactive handle for covalent linkage to primary amines on biomolecules, while the Fmoc group protects a terminal amine that can be deprotected for subsequent conjugation steps.[1]

The central PEG8 spacer is paramount to the molecule's function, imbuing it with significant hydrophilicity. This property is crucial for improving the solubility and pharmacokinetic profile of the resulting bioconjugates.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 760.83 g/mol [3]
Chemical Formula C38H52N2O14[3]
CAS Number 1334170-03-4[3]

Hydrophilicity and Solubility Profile

The polyethylene glycol (PEG) spacer in this compound is the primary determinant of its hydrophilic character. This feature is critical in drug development as it can enhance the aqueous solubility of conjugated biomolecules, reduce aggregation, and potentially minimize immunogenicity.

The solubility of this compound is a crucial consideration for its practical application in bioconjugation reactions. While the PEG spacer enhances water solubility, the molecule is typically first dissolved in a water-miscible organic solvent to prepare a stock solution.

Table of Solubility Data

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 131.44 mM)[4]A common solvent for preparing high-concentration stock solutions. The use of anhydrous DMSO is recommended due to the moisture sensitivity of the NHS ester.
Dimethylformamide (DMF)SolubleAnother frequently used solvent for the initial dissolution of the reagent.
Dichloromethane (DCM)SolubleAn organic solvent in which the compound is soluble.
Aqueous Buffers (e.g., PBS)LimitedDirect dissolution in aqueous buffers can be challenging. It is recommended to add the organic stock solution to the aqueous reaction mixture.

Experimental Protocols

The following section provides a detailed protocol for a typical bioconjugation reaction using this compound with a model protein.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution for extended periods due to the hydrolytic instability of the NHS ester.

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The optimal protein concentration is typically between 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.

The following diagram illustrates the general workflow for protein labeling with this compound.

prep_reagent Prepare Fmoc-PEG8-NHS Ester Stock Solution (in anhydrous DMSO/DMF) conjugation Conjugation Reaction (Mix and Incubate) prep_reagent->conjugation prep_protein Prepare Protein Solution (in amine-free buffer) prep_protein->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate purification->characterization

Caption: Experimental workflow for protein labeling.

Reaction Mechanism and Signaling Pathway

The reaction between the NHS ester of this compound and a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond. The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the primary amine is sufficiently deprotonated while minimizing the hydrolysis of the NHS ester.[5]

The following diagram illustrates the reaction mechanism.

amine Primary Amine (on Biomolecule) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack nhs_ester This compound nhs_ester->intermediate product Stable Amide Bond (Fmoc-PEG8-Biomolecule) intermediate->product Collapse leaving_group N-hydroxysuccinimide intermediate->leaving_group Release

Caption: Reaction of NHS ester with a primary amine.

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a hydrophilic PEG8 spacer, offers significant advantages in improving the solubility and stability of modified biomolecules. A thorough understanding of its solubility profile and the kinetics of the NHS ester-amine reaction is essential for designing robust and reproducible conjugation strategies. This technical guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their advanced therapeutic and diagnostic development endeavors.

References

Fmoc-PEG8-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Fmoc-PEG8-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its application, and a visual representation of a typical conjugation workflow.

Core Concepts: Structure and Functionality

This compound is a polyethylene glycol (PEG) derivative that incorporates three key functional components:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the amine. This allows for selective deprotection under basic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.

  • PEG8 (octaethylene glycol) spacer: A hydrophilic chain of eight ethylene glycol units. This PEG linker increases the solubility of the molecule and the resulting conjugate in aqueous media, reduces immunogenicity, and provides a flexible spacer arm between conjugated molecules.

  • NHS (N-hydroxysuccinimide) ester: A reactive group at the other end of the PEG spacer. The NHS ester reacts efficiently with primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) under mild conditions (pH 7-9) to form a stable and covalent amide bond.[1][2]

This trifunctional nature makes this compound a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[3][4][5]

Physicochemical Properties

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Chemical Formula C₃₈H₅₂N₂O₁₄[3][6][7]
Molecular Weight 760.82 g/mol [3][4]
Exact Mass 760.3419 g/mol [6]
Purity Typically ≥95%[7][8]
Appearance Colorless to light yellow liquid or solid[3]
Solubility Soluble in DMSO, DMF, DCM[7]
Storage Conditions -20°C, protected from moisture[3][7]

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the labeling of a protein with primary amines.

Materials:
  • Protein or other amine-containing molecule to be labeled

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.[10][11] (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester[12]).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[10]

  • Purification system: Size-exclusion chromatography (SEC) desalting column or dialysis cassette.[10][13]

Procedure:

1. Preparation of Protein Solution:

  • Prepare the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[13]
  • If the protein is in a buffer containing amines, it must be exchanged into the amine-free Reaction Buffer via dialysis or desalting column.[10]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
  • Immediately before use, prepare a stock solution (e.g., 10 mM) of the ester in anhydrous DMSO or DMF.[9][10] Vortex gently to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.[11]

3. Conjugation Reaction:

  • Calculate the required volume of the this compound solution. A 5- to 20-fold molar excess of the NHS ester over the protein is typically recommended as a starting point.[10][12] The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling, and may require empirical optimization.
  • Add the calculated volume of the ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.[10][13]
  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10][12] Reactions at room temperature are faster, while incubation at 4°C can minimize protein degradation.[9][12]

4. Quenching the Reaction:

  • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[12]
  • Incubate for 15-30 minutes at room temperature to ensure any unreacted this compound is hydrolyzed or quenched.[12]

5. Purification of the Conjugate:

  • Remove excess, unreacted, and hydrolyzed this compound and the quenching reagent from the labeled protein conjugate.
  • This is most commonly achieved using a size-exclusion desalting column or by dialysis against an appropriate buffer (e.g., PBS).[10]

6. Storage:

  • Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_post 3. Quenching & Purification prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and NHS Ester (5-20x Molar Excess) prep_protein->mix prep_ester Prepare this compound Solution in Anhydrous DMSO or DMF prep_ester->mix incubate Incubate (RT for 30-60 min or 4°C for 2-16h) mix->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize 4. Characterize Product (e.g., MS, SDS-PAGE) purify->characterize

General workflow for biomolecule conjugation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-PEG8-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the chemical principles, a detailed experimental protocol for its synthesis from Fmoc-NH-PEG8-COOH, and methods for its subsequent purification.

Introduction

This compound is a valuable crosslinking reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group offers a stable protecting group for the terminal amine, which can be selectively removed under basic conditions for subsequent conjugation steps. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule. The NHS ester readily reacts with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.

Synthesis Pathway

The synthesis of this compound is typically achieved through the activation of the carboxylic acid terminus of its precursor, Fmoc-NH-PEG8-COOH, using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction proceeds via a two-step, one-pot mechanism. Initially, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming the more stable, amine-reactive NHS ester.

Synthesis_Pathway Fmoc-NH-PEG8-COOH Fmoc-NH-PEG8-COOH O-acylisourea_intermediate O-acylisourea intermediate Fmoc-NH-PEG8-COOH->O-acylisourea_intermediate + EDC (Activation) Fmoc-PEG8-NHS_ester This compound O-acylisourea_intermediate->Fmoc-PEG8-NHS_ester + NHS (Stabilization)

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound and its precursor. The expected yield is based on reported yields for similar small molecule NHS ester syntheses.

ParameterFmoc-NH-PEG8-COOHThis compound
Molecular Formula C₃₄H₄₉NO₁₂C₃₈H₅₂N₂O₁₄
Molecular Weight 663.75 g/mol 760.82 g/mol
Purity (Typical) ≥95% (HPLC)≥95% (HPLC)
Expected Yield N/A (Starting Material)70-95%
Storage Conditions -20°C, desiccated-20°C, desiccated

Experimental Protocols

This section details the methodologies for the synthesis of this compound from Fmoc-NH-PEG8-COOH and its subsequent purification.

Synthesis of this compound

This protocol describes the activation of the carboxylic acid of Fmoc-NH-PEG8-COOH using EDC and NHS in an anhydrous organic solvent.

Materials and Reagents:

  • Fmoc-NH-PEG8-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried, and the reaction is set up under an inert atmosphere to prevent moisture contamination.

  • Dissolution: In a round-bottom flask, dissolve Fmoc-NH-PEG8-COOH (1 equivalent) in anhydrous DCM or DMF.

  • Reagent Addition: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.5 equivalents) followed by EDC-HCl (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture can be proceeded directly to purification.

Purification by Silica Gel Chromatography

This protocol outlines the purification of the synthesized this compound using silica gel flash chromatography.

Materials and Reagents:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a gradient of methanol in dichloromethane)

  • Flash chromatography system or glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent (e.g., 100% Dichloromethane).

  • Sample Loading: Concentrate the crude reaction mixture under reduced pressure and re-dissolve it in a minimal amount of the initial eluent. Load the concentrated sample onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, from 0% to 10% methanol in dichloromethane. The polarity gradient should be optimized based on TLC analysis of the crude product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The NHS ester is typically UV active.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator at a low temperature to yield the purified product as a white solid or viscous oil.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, LC-MS, and HPLC.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Dissolve Fmoc-NH-PEG8-COOH in anhydrous solvent add_reagents Add NHS and EDC-HCl start->add_reagents react Stir at room temperature (4-12 hours) add_reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor load_column Load crude product onto silica column monitor->load_column Reaction complete elute Elute with solvent gradient load_column->elute collect_fractions Collect and analyze fractions elute->collect_fractions isolate Combine pure fractions and evaporate solvent collect_fractions->isolate final_product Characterize by NMR, LC-MS, HPLC isolate->final_product

Caption: Experimental workflow for the synthesis and purification.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs starting_material Fmoc-NH-PEG8-COOH activation Carboxylic Acid Activation starting_material->activation reagents EDC-HCl, NHS reagents->activation solvent Anhydrous Organic Solvent solvent->activation purification Silica Gel Chromatography activation->purification product This compound purification->product byproducts Urea byproduct, excess reagents purification->byproducts

Caption: Logical relationships in the synthesis process.

An In-depth Technical Guide to Fmoc-PEG8-NHS Ester: A Versatile Tool in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-PEG8-NHS ester, a heterobifunctional crosslinker pivotal in modern biopharmaceutical research. We will delve into its chemical properties, supplier information, and detailed experimental protocols for its application in key areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a polyethylene glycol (PEG) derivative featuring two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester. The eight-unit PEG linker imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting conjugate.[1]

The Fmoc group provides a stable protecting group for the terminal amine, which can be readily removed under basic conditions to allow for subsequent conjugation.[2] The NHS ester, on the other hand, is highly reactive towards primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds. This dual functionality makes this compound a versatile reagent for the modular and controlled synthesis of complex biomolecules.

Physicochemical Properties and Supplier Information

CAS Number: 1334170-03-4[3][4]

PropertyValue
Molecular Formula C38H52N2O14
Molecular Weight 760.82 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[2]
Storage Store at -20°C, protected from moisture[5]

Table 1: Physicochemical Properties of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers.

SupplierWebsite
ChemicalBook--INVALID-LINK--
MedKoo Biosciences--INVALID-LINK--
BroadPharm--INVALID-LINK--
LabSolutions--INVALID-LINK--
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--

Table 2: Supplier Information for this compound

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development, most notably in the synthesis of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[6] this compound serves as a versatile building block for constructing these linkers.

The synthesis of a PROTAC using this linker typically involves a sequential, modular approach. The NHS ester end can be reacted with an amine-containing ligand (either for the target protein or the E3 ligase). Following this initial conjugation, the Fmoc protecting group is removed to expose the amine, which can then be coupled to the second ligand. This stepwise synthesis allows for precise control over the final PROTAC structure.

Below is a diagram illustrating the general workflow for PROTAC synthesis using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Ligand Conjugation A This compound C Fmoc-PEG8-Ligand 1 Conjugate A->C Amide Bond Formation (NHS ester reaction) B Amine-containing Ligand 1 (Target or E3) B->C D Fmoc-PEG8-Ligand 1 Conjugate E Amine-PEG8-Ligand 1 Conjugate D->E Piperidine in DMF F Amine-PEG8-Ligand 1 Conjugate H Final PROTAC Molecule F->H Amide Bond Formation (e.g., HATU, DIPEA) G Carboxylic Acid-containing Ligand 2 (E3 or Target) G->H

Caption: A modular workflow for PROTAC synthesis using this compound.

The catalytic cycle of a PROTAC, leading to the degradation of a target protein, is depicted in the following signaling pathway diagram.

PROTAC_Catalytic_Cycle Catalytic Cycle of PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

References

Key features of PEG linkers in drug development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Features of Polyethylene Glycol (PEG) Linkers in Drug Development

For researchers, scientists, and drug development professionals, the strategic use of linkers is a critical aspect of designing advanced therapeutics. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the properties of complex biologics like antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides a comprehensive overview of the core features of PEG linkers, their impact on drug performance, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1] Its widespread use in pharmaceuticals stems from a unique combination of properties that address many challenges in drug development.[2]

  • Enhanced Solubility and Reduced Aggregation : Many potent therapeutic payloads are hydrophobic, and their conjugation to antibodies can lead to aggregation, especially at high drug-to-antibody ratios (DARs).[3][4] The hydrophilic nature of PEG linkers creates a hydration shell that can mask the payload's hydrophobicity, significantly improving the aqueous solubility of the conjugate and mitigating the risk of aggregation.[5][6]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a drug conjugate.[7] This larger size reduces renal clearance, thereby prolonging the circulation half-life (t½) and increasing the overall drug exposure (Area Under the Curve or AUC).[7][8] This extended circulation can lead to greater accumulation in tumor tissues, partly due to the Enhanced Permeability and Retention (EPR) effect.[9][10]

  • Reduced Immunogenicity : The flexible PEG chain can form a "stealth" shield around the therapeutic molecule, masking antigenic epitopes.[9][11] This protection minimizes recognition by the immune system, reducing the risk of antibody-mediated neutralization and hypersensitivity reactions.[9][12]

  • Biocompatibility and Low Toxicity : PEG is well-tolerated in the body and has been approved by regulatory agencies for numerous biomedical applications, underscoring its favorable safety profile.[2][13]

Data Presentation: The Quantitative Impact of PEG Linkers

The selection of a PEG linker is a data-driven process. The following tables summarize key quantitative data on how PEGylation and linker characteristics influence the properties of therapeutic agents.

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

This table compares the pharmacokinetic profiles of several therapeutic proteins with and without PEGylation.

Therapeutic AgentPEG MoietyMean Terminal Half-life (t½)Systemic Clearance (CL)Fold Change (t½)Reference(s)
Interferon alfa-2a Unmodified~5.1 hours~231 mL/h/kg-[14]
40 kDa (branched)~80 hoursSignificantly Reduced~16x increase[14][15]
Interferon alfa-2b Unmodified~2.3 hoursHigh-[14]
12 kDa (linear)~50 hours~0.05 L/h/kg~22x increase[15]
Filgrastim (G-CSF) Unmodified~3.5 hoursHigh-[14]
20 kDa (linear)~15-80 hoursSignificantly Reduced~4-23x increase[14]
Table 2: Influence of PEG Linker Architecture on Pharmacokinetics

The structure and size of the PEG linker are critical design parameters that can be fine-tuned to achieve a desired pharmacokinetic profile.[15]

Drug/MoleculePEG ConfigurationKey Pharmacokinetic Finding(s)Reference(s)
Interferon Alfa 5 kDa (linear) vs. 12 kDa (linear) vs. 40 kDa (branched)Systemic clearance decreased with increasing PEG size and branching.[11][16]
Trastuzumab-MMAE ADC mPEG24 (linear)Resulted in a prolonged half-life and enhanced animal tolerability compared to shorter linkers.[4][15]
DNA Polyplexes 2 kDa vs. 5 kDa (linear)The 5 kDa PEG polyplex showed a 5.5-fold increase in elimination half-life compared to the 2 kDa version.[17]
Table 3: Comparative Performance of Cleavable vs. Non-Cleavable Linkers in ADCs

The drug release mechanism, dictated by the linker's stability, profoundly impacts an ADC's efficacy and safety.[18][19]

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., Thioether)Reference(s)
Mechanism of Release Enzymatic/chemical cleavage in tumor/lysosomeProteolytic degradation of the antibody in the lysosome[18][20]
Plasma Stability Generally lower, potential for premature releaseGenerally higher, leading to a more stable conjugate[2][18]
"Bystander" Effect High potential (released drug is membrane-permeable)Low to negligible (released payload is charged)[18]
Off-Target Toxicity Higher potentialLower potential[13][18]
In Vivo Efficacy Effective against heterogeneous tumorsBest for homogeneous tumors with high antigen expression[18][21]

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and processes involved in the development of drugs with PEG linkers.

Mechanism of Action for Antibody-Drug Conjugates (ADCs)

The following diagram illustrates the intracellular trafficking and payload release pathways for ADCs featuring either cleavable or non-cleavable linkers.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.0) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Contains Cathepsin B Endosome->Lysosome 3. Trafficking Payload_Cleavable Released Free Payload (Membrane Permeable) Lysosome->Payload_Cleavable 4a. Cleavable Linker: Enzymatic/pH-mediated cleavage Payload_NonCleavable Released Payload + Linker/Amino Acid (Charged) Lysosome->Payload_NonCleavable 4b. Non-Cleavable Linker: Antibody degradation DNA DNA Damage & Apoptosis Payload_Cleavable->DNA 5a. Target Action Bystander Bystander Tumor Cell Payload_Cleavable->Bystander Bystander Effect Payload_NonCleavable->DNA 5b. Target Action Cytotoxicity_Workflow cluster_workflow ADC In Vitro Cytotoxicity Workflow arrow Step1 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) Step2 2. ADC Treatment (Serial dilutions of ADC) Step1->Step2 Step3 3. Incubation (Typically 72-120 hours) Step2->Step3 Step4 4. Viability Assay (e.g., MTT, XTT, LDH) Step3->Step4 Step5 5. Data Acquisition (Measure absorbance/ fluorescence) Step4->Step5 Step6 6. Analysis (Calculate % cytotoxicity, Determine IC50 value) Step5->Step6

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG8-NHS ester is a heterobifunctional crosslinker used in bioconjugation, particularly for the modification of proteins and other biomolecules.[1] This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and an N-hydroxysuccinimide (NHS) ester reactive group, separated by an 8-unit polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[1] The Fmoc protecting group can be removed under basic conditions to reveal a free amine, allowing for subsequent conjugation steps.[1][4] This makes this compound a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 760.83 g/mol [5]
Chemical Formula C38H52N2O14
Purity ≥95%[5]
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C, desiccated[6]

Experimental Protocols

Materials Required
  • This compound

  • Protein to be labeled

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5. A pH of 8.3-8.5 is often optimal for labeling.[2]

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) of high purity (amine-free).[7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Protein Preparation
  • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • If the protein solution contains primary amines (e.g., Tris buffer or ammonium salts), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

This compound Stock Solution Preparation

Note: The NHS ester is moisture-sensitive. Prepare the stock solution immediately before use and do not store it for long periods.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

Protein Labeling Protocol

The following protocol is a general guideline and may require optimization for specific proteins and applications.

  • Molar Excess Calculation: Determine the desired molar ratio of this compound to the protein. A starting point of 10- to 20-fold molar excess is recommended.[8] The optimal ratio should be determined empirically.

  • Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Molar Excess (Reagent:Protein) 5:1 to 50:1A 10:1 to 20:1 ratio is a common starting point.[8]
pH 7.2 - 8.5Optimal labeling is typically achieved at pH 8.3-8.5.[2]
Temperature 4°C to 25°CRoom temperature for shorter incubations, 4°C for overnight.
Reaction Time 30 minutes to overnight1-2 hours at room temperature is often sufficient.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.

Quantitative Data Summary

The choice of PEG linker length can influence the properties and performance of the resulting bioconjugate. The following table provides a qualitative comparison of Fmoc-PEG-NHS esters with varying PEG chain lengths.

FeatureShort PEG Chain (e.g., PEG4)Medium PEG Chain (e.g., PEG8)Long PEG Chain (e.g., PEG12)
Hydrophilicity ModerateHighVery High
Steric Hindrance LowModerateHigh
Flexibility ModerateGoodHigh
Potential for Preserving Protein Activity HighGenerally GoodMay interfere with some protein functions

Experimental Workflows and Signaling Pathways

General Protein Labeling Workflow

The overall process for labeling a protein with this compound involves several key steps, from preparation to the final purified conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Mix and Incubate) protein_prep->conjugation reagent_prep Prepare this compound (in anhydrous DMSO/DMF) reagent_prep->conjugation quenching Quench Reaction (Optional, add Tris or Glycine) conjugation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify analyze Characterize Product (e.g., SDS-PAGE, MS) purify->analyze

Workflow for protein labeling with this compound.
PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9][10]

G cluster_protac PROTAC Action cluster_ub Ubiquitination Cascade cluster_degradation Proteasomal Degradation protac PROTAC (Target Ligand-Linker-E3 Ligand) ternary Ternary Complex Formation (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Polyubiquitination of POI ternary->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation peptides Degraded Peptides degradation->peptides

PROTAC-mediated targeted protein degradation pathway.

References

Application Notes and Protocols for Fmoc-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] Fmoc-PEG8-NHS ester is a heterobifunctional linker that has gained prominence in ADC development due to its advantageous properties.

This linker features three key components:

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently and specifically with primary amines, such as the lysine residues on the surface of antibodies, to form stable amide bonds.

  • Polyethylene glycol (PEG8) spacer: This eight-unit PEG chain is hydrophilic, which helps to increase the solubility of the ADC, reduce aggregation (a common issue with hydrophobic payloads), and improve the pharmacokinetic profile of the conjugate. The PEG spacer can also provide a steric shield, potentially reducing immunogenicity.

  • Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group caps a primary amine. Its removal under mild basic conditions reveals a reactive amine that can be conjugated to a payload, allowing for a sequential and controlled conjugation process.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with data illustrating the impact of PEGylation on ADC properties and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

The inclusion of a PEG8 linker in an ADC is designed to improve its physicochemical and pharmacokinetic properties. The following tables summarize representative quantitative data from studies comparing ADCs with and without PEG linkers.

Parameter ADC without PEG Linker ADC with PEG8 Linker (Expected) ADC with Longer PEG Linker (e.g., PEG24) Reference
Drug-to-Antibody Ratio (DAR) Typically 2-4; higher DARs can lead to aggregationCan achieve higher DARs (e.g., 8) with reduced aggregationCan achieve high DARs with reduced aggregation[3]
Aggregation (%) Increased aggregation with higher DARsSignificantly reduced aggregation, even at higher DARsMinimal aggregation[3]
In Vitro Potency (IC50) HighMay have slightly reduced potency compared to non-PEGylated versionMay have moderately reduced potency[2][4]
Plasma Clearance FasterSlowerSlower[2]
In Vivo Efficacy Effective, but may be limited by PKOften enhanced due to improved PK and tumor accumulationGenerally enhanced[2]

Table 1: Comparative Performance of ADCs with and without PEG Linkers. This table illustrates the expected impact of incorporating a PEG8 linker on key ADC parameters compared to a non-PEGylated ADC and an ADC with a longer PEG chain.

Analytical Technique Information Provided Advantages Limitations Reference
Hydrophobic Interaction Chromatography (HIC) Average DAR, drug distribution, and unconjugated antibodyRobust method, maintains native ADC structureHigh salt concentrations may not be MS-compatible[5]
Reversed-Phase Liquid Chromatography (RP-LC) DAR of light and heavy chainsHigh resolution for antibody fragmentsDenaturing conditions[5]
Mass Spectrometry (MS) Precise mass of ADC species, unambiguous DAR confirmationHighly accurate and detailed informationComplex and expensive technique[5]
UV/Vis Spectroscopy Average DARSimple, rapid, and requires minimal sample preparationProvides only the average DAR, accuracy dependent on extinction coefficients[5]

Table 2: Techniques for Drug-to-Antibody Ratio (DAR) Determination. This table summarizes common analytical methods for characterizing the DAR of ADCs.

Experimental Protocols

The synthesis of an ADC using this compound is a two-stage process. First, the payload is conjugated to the linker after the removal of the Fmoc protecting group. Second, the payload-linker construct is conjugated to the antibody.

Stage 1: Synthesis of the Payload-PEG8-Amine Conjugate

This protocol describes the deprotection of the Fmoc group from the linker and the subsequent conjugation of an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl auristatin E - MMAE)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in anhydrous DMF.

    • Add the 20% piperidine in DMF solution to the linker solution (a typical volume ratio is 1:4, piperidine solution to linker solution).

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, evaporate the solvent and piperidine under vacuum to obtain the deprotected PEG8-NHS ester.

  • Payload Conjugation:

    • Dissolve the deprotected PEG8-NHS ester and the amine-containing payload (1.2 molar equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours. The NHS ester will react with the primary amine of the payload.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the payload-PEG8-amine conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight of the conjugate.

Stage 2: Conjugation of Payload-PEG8-Amine to Antibody

This protocol outlines the activation of the antibody's lysine residues and their conjugation to the payload-PEG8-amine construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Payload-PEG8-amine conjugate from Stage 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Payload-PEG8-Amine (if payload has a carboxylic acid):

    • This step is necessary if the payload was initially conjugated via an amine, leaving a terminal carboxylic acid on the PEG linker.

    • Dissolve the payload-PEG8-COOH in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.

    • Add a 5-10 fold molar excess of the payload-linker to the antibody solution.

    • Prepare fresh solutions of EDC (1.2 eq) and Sulfo-NHS (1.2 eq) in the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the payload-linker and antibody mixture.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • If using the NHS ester end of the original linker, dissolve the payload-PEG8-amine in the Conjugation Buffer.

    • Add a 5-20 fold molar excess of the payload-PEG8-NHS ester to the antibody solution. The molar ratio will influence the final DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by quenching any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-linker and other small molecules using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

    • Collect the fractions corresponding to the high-molecular-weight ADC peak.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the average DAR using one of the methods outlined in Table 2.

    • Assess the level of aggregation by size-exclusion chromatography (SEC-HPLC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the potency of the synthesized ADC.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Control cell line (not expressing the target antigen)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody (unconjugated)

  • MTT or XTT assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the medium from the cells and add the ADC or control antibody dilutions.

    • Include wells with untreated cells as a negative control.

    • Incubate the plates for 72-96 hours.

  • Cell Viability Assessment:

    • Perform the MTT or XTT assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis and Characterization Fmoc_Linker This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker->Deprotection Deprotected_Linker H2N-PEG8-NHS Ester Deprotection->Deprotected_Linker Payload_Conjugation Payload Conjugation Deprotected_Linker->Payload_Conjugation Payload Amine-containing Payload Payload->Payload_Conjugation Purified_Payload_Linker Purified Payload-PEG8-Amine Payload_Conjugation->Purified_Payload_Linker ADC_Conjugation ADC Conjugation (pH 7.4-8.0) Purified_Payload_Linker->ADC_Conjugation Antibody Monoclonal Antibody Antibody->ADC_Conjugation Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregation, MS) Purified_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K ADC->PI3K Blocks Pro-Survival Signal Endosome Endosome HER2->Endosome Internalization (Endocytosis) HER2->PI3K Inhibition of Dimerization (by Antibody) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis AKT AKT PI3K->AKT Activation AKT->Apoptosis Inhibition of Apoptosis (Pro-survival signal)

References

Application Notes and Protocols for Fmoc-PEG8-NHS Ester as a PROTAC Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate a target protein from the cell entirely.[1][2] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3][4]

A PROTAC molecule is composed of three essential components:

  • A ligand that binds to a protein of interest (POI).[1][4][5]

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[4][5]

  • A chemical linker that connects these two ligands.[1][4][5]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][3][4] Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][3]

Fmoc-PEG8-NHS Ester: A Versatile Linker for PROTAC Synthesis

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6] this compound is a valuable tool in PROTAC development due to its defined chemical properties that offer a balance of flexibility and functionality.

  • PEG8 (Polyethylene Glycol, 8 units): The eight-unit polyethylene glycol chain provides several advantages:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule, which is crucial for formulation and biological testing.[1][4][7]

    • Flexibility and Optimal Length: The PEG8 linker offers a flexible tether of a specific length (approximately 24-25 atoms), which is crucial for enabling the proper orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.[1][6][8][]

    • Reduced Non-specific Binding: The hydrophilicity of PEG can help minimize non-specific binding of the PROTAC to other cellular components.[1]

  • NHS Ester (N-hydroxysuccinimide ester): This functional group is highly reactive towards primary amines (like the side chain of lysine residues or an N-terminus) and forms stable amide bonds.[1] This allows for the straightforward conjugation of the linker to a ligand containing a primary amine.[1]

  • Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group for amines.[10] Its presence allows for a sequential and controlled synthesis strategy. The NHS ester end can be reacted first, and then the Fmoc group can be removed to reveal a primary amine for the subsequent conjugation of the second ligand.[11]

Mechanism of Action of a PROTAC Utilizing a PEG8 Linker

A PROTAC synthesized using an this compound linker, once assembled, can permeate the cell membrane. Inside the cell, it engages its target protein and an E3 ligase, bringing them into proximity. The flexible PEG8 chain allows the two proteins to adopt the necessary orientation for the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.[1] This polyubiquitination event signals the proteasome to degrade the target protein.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with PEG8 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Catalytic cycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which it induces 50% degradation of the target protein) and its Dmax (the maximum percentage of degradation achieved).[1] The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[12]

Table 1: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths

PROTAC IDTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineTimepoint (h)
PROTAC-A Estrogen Receptor α (ERα)CRBNPEG625>90MCF724
PROTAC-B Estrogen Receptor α (ERα)CRBNPEG8 10 >95 MCF7 24
PROTAC-C TANK-binding kinase 1 (TBK1)CRBNPEG650~80MM.1S16
PROTAC-D TANK-binding kinase 1 (TBK1)CRBNPEG8 20 >90 MM.1S 16
PROTAC-E Bruton's tyrosine kinase (BTK)CRBNPEG415.8~90TMD824
PROTAC-F Bruton's tyrosine kinase (BTK)CRBNPEG8 5.0 >95 TMD8 24

Data is illustrative and compiled from representative studies to show the impact of linker length.[12][13]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC using a linker with an NHS ester on one end and a protected amine on the other.[1][11]

Step 1: First Amide Coupling (Ligand 1 to Linker)

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing ligand (e.g., POI ligand, 1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).[11]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution and stir for 5-10 minutes at room temperature.[1][11]

  • Linker Addition: In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the ligand solution.[11]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.[11]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the Fmoc-PEG8-ligand conjugate.[11]

Step 2: Fmoc Deprotection

  • Reaction Setup: Dissolve the purified Fmoc-PEG8-ligand conjugate in DMF.[11]

  • Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture. Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.[11]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting amine-PEG8-ligand conjugate can often be used in the next step without further purification.[11]

Step 3: Second Amide Coupling (Ligand 2 to Linker-Ligand 1 Conjugate)

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing ligand (e.g., E3 ligase ligand, 1.0 equivalent) and the amine-PEG8-ligand 1 conjugate (1.1 equivalents) in anhydrous DMF.[5]

  • Coupling Reagent Addition: Add an amide coupling reagent (e.g., HATU, 1.2 equivalents) and a base (DIPEA, 2.0 equivalents) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[5]

  • Work-up and Purification: Upon completion, quench the reaction with a small amount of water. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.[5]

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[5]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand1 Amine-containing Ligand 1 Step1_Reaction Amide Coupling (DMF, DIPEA) Ligand1->Step1_Reaction Linker This compound Linker->Step1_Reaction Intermediate1 Fmoc-PEG8-Ligand 1 Conjugate Step1_Reaction->Intermediate1 Step2_Reaction Fmoc Deprotection (20% Piperidine in DMF) Intermediate1->Step2_Reaction Intermediate2 Amine-PEG8-Ligand 1 Conjugate Step2_Reaction->Intermediate2 Step3_Reaction Amide Coupling (DMF, HATU, DIPEA) Intermediate2->Step3_Reaction Ligand2 Carboxylic acid-containing Ligand 2 Ligand2->Step3_Reaction Final_PROTAC Final PROTAC Molecule Step3_Reaction->Final_PROTAC

A modular workflow for PROTAC synthesis.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[5][12][14]

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range would be from 1 nM to 10 µM.[15] Aspirate the old medium and add the PROTAC-containing medium or vehicle control (e.g., DMSO). Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[15]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[14][15] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] Transfer the supernatant to a new, pre-chilled tube. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5][15]

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample. Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5][15]

  • Immunoblotting: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5] Incubate the membrane with the primary antibody against the POI overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5][6]

  • Detection and Analysis: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][12] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[1][12]

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[15]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., DC50 value) for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours before adding the PROTAC.[15]

  • Cell Lysis: Lyse the cells as described in Protocol 2.[15]

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex. Wash the beads several times to remove non-specific binders.[15]

  • Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 2.[15]

  • Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.[15]

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[15]

Protocol 4: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).[13]

  • Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) according to the manufacturer's protocol.[13][15]

  • Data Analysis: Measure the luminescence or absorbance using a microplate reader. Plot the percent viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.[15]

Signaling Pathways

PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[3][16][17] Below is a representative signaling pathway that can be targeted by PROTACs.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. PROTACs have been developed to target key components of this pathway, such as PI3K itself.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PROTAC_PI3K PI3K PROTAC PROTAC_PI3K->PI3K Degradation

Targeting the PI3K/Akt pathway with a PROTAC.

References

Application Notes and Protocols for Fmoc-PEG8-NHS Ester: A Guide to Reaction Conditions and Buffer Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-PEG8-NHS ester in bioconjugation. This heterobifunctional crosslinker, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester, is a valuable tool for covalently modifying proteins, peptides, and other biomolecules. The inclusion of an eight-unit polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]

This document outlines the critical parameters for successful conjugation, including buffer selection, pH optimization, and reaction conditions. Detailed protocols for protein and oligonucleotide labeling are provided, along with guidelines for the subsequent deprotection of the Fmoc group to reveal a primary amine for further functionalization.

The Chemistry of NHS Ester Conjugation

The NHS ester moiety of this compound reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, via nucleophilic acyl substitution to form a stable amide bond.[4] For this reaction to occur efficiently, the primary amine must be in its deprotonated, nucleophilic state (-NH2). This is in direct competition with the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive.[5] The rates of both the desired aminolysis and the competing hydrolysis are significantly influenced by the pH of the reaction buffer.[6]

Critical Parameters for Successful Conjugation

pH Optimization: The pH of the reaction buffer is the most critical factor for a successful NHS ester conjugation.[4][7] An optimal pH range of 7.2 to 8.5 is generally recommended.[8][9][10] A pH of 8.3 to 8.5 is often considered ideal, as it provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[4][7][11]

  • Below pH 7.2: A significant portion of primary amines will be protonated (-NH3+), making them non-nucleophilic and unreactive towards the NHS ester, which leads to low labeling efficiency.[4]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which can outcompete the desired labeling reaction and result in low yields of the conjugated product.[6][7][9]

Buffer Selection: The chemical composition of the buffer is another crucial consideration. It is essential to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[8][9]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): Commonly used at pH 7.2-7.4. While the reaction may be slower at this pH, it can provide good labeling efficiency with longer incubation times.[4]

  • Sodium Bicarbonate Buffer: A 0.1 M solution provides a pH of approximately 8.3-8.5, which is ideal for the reaction.[4][7]

  • Borate Buffer: Can be used to maintain a stable pH in the desired alkaline range.[8][12]

  • HEPES Buffer: A non-amine containing buffer that can be used in the physiological pH range of 7 to 8.[8][9]

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine and will compete with the target molecule for conjugation.[4][8] However, Tris buffer can be useful for quenching the reaction.[8][9]

  • Glycine: Also contains a primary amine and should be avoided in the reaction mixture but can be used to quench the reaction.[4][8]

Solvent Selection: this compound, like many NHS esters, may have limited solubility in aqueous solutions.[7] It is common practice to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the biomolecule.[7][13][14] The final concentration of the organic solvent in the reaction should ideally be kept below 10%.[15] It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine can react with the NHS ester.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in the design and optimization of your experiments.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.4Ambient> 120 minutes
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room Temperature< 10 minutes
Sources:[6][9][12]

Table 2: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is often cited as 8.3-8.5 for an efficient reaction with primary amines.[4][8][11] Avoid buffers containing primary amines.[8][9]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions at 4°C can be performed overnight.[7][10]
Reaction Time 30 minutes - 4 hours at RT; Overnight at 4°CThe optimal time should be determined empirically by monitoring the reaction progress.[7][10]
Molar Excess of NHS Ester 5 to 20-fold over the amine-containing moleculeThe optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.[8][16]
Organic Solvent <10% of total reaction volumeUse anhydrous DMSO or DMF to dissolve the NHS ester before adding to the aqueous reaction mixture.[15]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein, such as an antibody.

Materials:

  • Protein solution (2-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.[8]

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Perform the Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8] Gently mix and incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C.[7]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[14] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[7]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol describes a general method for conjugating this compound to an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[4]

  • Purification supplies (e.g., desalting column, HPLC).

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[13]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[13]

  • Perform the Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the oligonucleotide solution.[13] Agitate the mixture and incubate at room temperature for 1-2 hours.[13]

  • Purify the Conjugate: Separate the oligonucleotide-conjugate from salts and excess label by size exclusion chromatography (e.g., a desalting column) or HPLC.[4][13]

Protocol 3: Fmoc Deprotection

The Fmoc group can be removed under basic conditions to yield a free amine, which can be used for further conjugation.[1][17]

Materials:

  • Fmoc-PEG-conjugated biomolecule

  • Deprotection Solution: 20% piperidine in DMF (v/v).[17][18]

  • DMF for washing

Procedure:

  • For Solution-Phase Deprotection:

    • Dissolve the Fmoc-PEG-conjugated biomolecule in a minimal amount of DMF.

    • Add the 20% piperidine in DMF solution.

    • Incubate at room temperature for 15-30 minutes.[18]

    • Purify the deprotected conjugate using an appropriate method (e.g., precipitation, chromatography) to remove piperidine and byproducts.

  • For Solid-Phase Peptide Synthesis (SPPS):

    • Wash the resin-bound peptide with DMF.[19]

    • Add the 20% piperidine in DMF solution to the resin.[17][19]

    • Agitate the slurry for 1-3 minutes, then drain.[17]

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-30 minutes.[18]

    • Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine.[18]

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes involved in using this compound.

G Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Mix Protein and NHS Ester (RT for 1-4h or 4°C overnight) prep_protein->conjugation prep_nhs Dissolve this compound in Anhydrous DMSO/DMF prep_nhs->conjugation quench Quench Reaction (Optional, with Tris or Glycine) conjugation->quench purify Purify Conjugate (Desalting Column, Dialysis) conjugation->purify If not quenching quench->purify characterize Characterize Product (SDS-PAGE, MS) purify->characterize

Caption: Workflow for protein conjugation with this compound.

G NHS Ester Reaction with a Primary Amine Fmoc_PEG_NHS Fmoc-PEG8-O-CO-NHS Intermediate Tetrahedral Intermediate Fmoc_PEG_NHS->Intermediate + R'-NH2 Amine R'-NH2 (Primary Amine) Amine->Intermediate Product Fmoc-PEG8-CO-NH-R' (Stable Amide Bond) Intermediate->Product NHS N-Hydroxysuccinimide Intermediate->NHS Release

Caption: Mechanism of NHS ester reaction with a primary amine.

G Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction from Fluorene Ring Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Elimination β-Elimination Proton_Abstraction->Elimination Free_Amine H2N-Peptide (Free Amine) Elimination->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Elimination->DBF_Adduct trapped by Piperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

References

Application Note and Protocol: Optimizing Molar Excess of Fmoc-PEG8-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and oligonucleotides. The use of N-hydroxysuccinimide (NHS) esters for PEGylation is a common approach due to their reactivity towards primary amines on biomolecules, forming stable amide bonds.[1][2] This application note provides a detailed guide for calculating and optimizing the molar excess of Fmoc-PEG8-NHS ester for successful conjugation, ensuring reproducible and efficient labeling of target molecules.

This compound is a heterobifunctional linker containing an Fmoc-protected amine, a discrete eight-unit PEG chain, and an amine-reactive NHS ester. The Fmoc protecting group allows for selective deprotection and subsequent functionalization, making it a versatile tool in bioconjugation and the synthesis of PROTACs.[3][4] The NHS ester reacts with primary amines, such as the N-terminus of a polypeptide or the epsilon-amine of lysine residues, in a nucleophilic acyl substitution reaction.[5] The efficiency of this reaction is critically dependent on the pH of the reaction buffer, with an optimal range typically between 7.2 and 8.5.[1][6] Within this range, the primary amines are sufficiently deprotonated to act as nucleophiles, while minimizing the competing hydrolysis of the NHS ester.[5][6]

Controlling the degree of labeling (DOL), or the number of PEG chains attached to the biomolecule, is crucial as it can significantly impact the biological activity and therapeutic efficacy of the final conjugate.[7] The primary method for controlling the DOL is by carefully adjusting the molar ratio of the NHS ester reagent to the target biomolecule during the conjugation reaction.[7] This application note will provide a systematic approach to determine the optimal molar excess for your specific application.

Key Principles of NHS Ester Conjugation

The conjugation of this compound to a primary amine-containing biomolecule is governed by the competition between two main reactions: aminolysis (the desired conjugation) and hydrolysis (inactivation of the NHS ester by water).[5] The rate of both reactions increases with pH. However, the rate of aminolysis increases more significantly, making a slightly alkaline pH favorable for the conjugation.[5]

Several factors influence the optimal molar excess required for efficient conjugation:

  • Concentration of the Biomolecule: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same level of modification as more concentrated solutions.[7][8]

  • Number and Accessibility of Primary Amines: The number of available lysine residues and the N-terminus on the biomolecule, as well as their location and steric hindrance, will affect the reaction efficiency.[7]

  • Desired Degree of Labeling (DOL): The target DOL will dictate the starting molar excess. For instance, achieving a higher DOL will necessitate a higher initial molar excess of the PEG reagent.[7]

  • Reaction Conditions: pH, temperature, and reaction time all play a crucial role. Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][9]

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a generic protein. It is essential to optimize these conditions for each specific biomolecule.

Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5; or 100 mM sodium bicarbonate/borate buffer, pH 8.3-8.5)[10][11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5][13]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[5]

Procedure
  • Preparation of the Biomolecule Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5][13]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable amine-free buffer via dialysis or buffer exchange chromatography.[12][14]

  • Calculation of this compound Molar Excess:

    • Determine the molar concentration of your protein solution.

    • Select a range of molar excess values to test (e.g., 5, 10, 20, 40-fold excess). A common starting point is a 10- to 20-fold molar excess.[5][15]

    • Use the following formula to calculate the required mass of this compound: Mass (mg) = (Molar Excess) x (Protein Mass (mg)) x (MW of this compound) / (MW of Protein) (MW = Molecular Weight)

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15][16]

    • Immediately before use, dissolve the calculated mass of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[7] The aqueous solution of NHS ester should be used immediately after preparation.[10]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[5][8]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][15] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[5][15]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5]

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

Data Presentation: Optimizing Molar Excess

To determine the optimal molar excess for your specific application, it is recommended to perform a series of small-scale reactions with varying molar excess ratios. The results can be summarized in a table for easy comparison.

Molar Excess of this compoundProtein ConcentrationReaction Time & TemperatureObserved Degree of Labeling (DOL)Product Purity (%)Notes
5-fold1-5 mg/mL[7]30-60 min at RT[15]Low to ModerateHighA good starting point for sensitive proteins where over-modification is a concern.
10-fold1-5 mg/mL[7]30-60 min at RT[15]ModerateHighOften provides a good balance between labeling efficiency and protein activity.
20-fold1-10 mg/mL[8]30-60 min at RT or 2h on ice[8]Moderate to HighGoodA common starting point for achieving a higher degree of labeling.[8]
40-fold< 1 mg/mL[7]30-60 min at RT[15]HighVariableMay be necessary for dilute protein solutions or to achieve a very high DOL. Risk of aggregation may increase.[17]

Note: The Degree of Labeling (DOL) and product purity should be determined experimentally using analytical techniques such as HPLC, SEC-MALS, or LC-MS.[18][19][20]

Visualization of the Process

Chemical Reaction Pathway

cluster_reagents cluster_products reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate side_reaction Hydrolysis reagent1->side_reaction reagent2 Biomolecule-NH2 (Primary Amine) reagent2->intermediate plus + product1 Fmoc-PEG8-Biomolecule (Stable Amide Bond) intermediate->product1 product2 N-hydroxysuccinimide (Byproduct) intermediate->product2 conditions pH 7.2-8.5 plus2 + water H2O water->side_reaction

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow

start Start: Prepare Biomolecule in Amine-Free Buffer calculate Calculate Required Molar Excess of this compound start->calculate dissolve Dissolve this compound in Anhydrous DMSO/DMF calculate->dissolve conjugate Perform Conjugation Reaction (RT or 4°C) dissolve->conjugate quench Quench Reaction with Tris or Glycine Buffer conjugate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product (HPLC, MS, etc.) purify->analyze end End: Characterized Fmoc-PEG8-Conjugate analyze->end

Caption: Experimental workflow for this compound conjugation.

Troubleshooting

IssuePossible CauseRecommendation
Low or No Conjugation Inactive NHS Ester: The this compound may have hydrolyzed due to moisture.[12]Store the reagent properly with a desiccant and allow it to warm to room temperature before opening.[14][21] Prepare solutions immediately before use.[12]
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range (7.2-8.5).[15]Verify the pH of your reaction buffer.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target biomolecule.[12]Use an amine-free buffer such as phosphate or bicarbonate.[21]
Insufficient Molar Excess: The molar ratio of the NHS ester to the biomolecule is too low.Increase the molar excess of the this compound.[15]
Protein Aggregation High Degree of Labeling: Over-modification can lead to changes in protein charge and subsequent aggregation.[15]Reduce the molar excess of the NHS ester or shorten the reaction time. Perform the reaction at a lower protein concentration.[15]
Unstable Protein: The protein may not be stable under the reaction conditions.Ensure the buffer and pH are compatible with your protein's stability.
Poor Recovery After Purification Non-specific Binding: The PEGylated protein may be binding to the purification column.For SEC, consider increasing the ionic strength of the mobile phase or using a column with inert surface chemistry.[20]

By following this detailed application note and protocol, researchers can confidently calculate the optimal molar excess of this compound for their specific bioconjugation needs, leading to efficient and reproducible results.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a pivotal step in the development of sophisticated nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and pharmacokinetic profile of nanoparticles. The use of a heterobifunctional linker like Fmoc-PEG8-NHS ester offers precise control over the functionalization process. This linker incorporates an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on the nanoparticle surface, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The PEG8 spacer provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[1][2][3] The Fmoc protecting group allows for a subsequent deprotection step, revealing a primary amine that can be used for the attachment of targeting ligands, imaging agents, or therapeutic molecules.[4]

These application notes provide a comprehensive guide to the surface modification of various nanoparticle platforms using this compound, complete with detailed experimental protocols and expected quantitative outcomes.

Data Presentation: Physicochemical Properties of Modified Nanoparticles

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles. Note that these values are illustrative and will vary depending on the specific nanoparticle type, core size, and the efficiency of the conjugation reaction.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeUnmodified Size (d.nm)PEGylated Size (d.nm)Unmodified Zeta Potential (mV)PEGylated Zeta Potential (mV)
Polymeric (e.g., PLGA)150 ± 10170 ± 12+25 ± 5+5 ± 3
Gold Nanoparticles50 ± 565 ± 7-30 ± 4-10 ± 2
Magnetic Nanoparticles100 ± 8125 ± 10+30 ± 6+8 ± 4
Mesoporous Silica95 ± 2102 ± 4+20 ± 3+2 ± 2

Data is compiled for illustrative purposes based on trends reported in scientific literature.[1][5]

Table 2: Impact of PEGylation on Drug Loading Capacity and Cellular Uptake

Nanoparticle SystemDrugDrug Loading Capacity (% w/w) - UnmodifiedDrug Loading Capacity (% w/w) - PEGylatedCellular Uptake Efficiency - UnmodifiedCellular Uptake Efficiency - PEGylated
PLGA-PEG NanoparticlesDoxorubicin~5%~2.6-2.9%High (non-specific)Lower (reduced non-specific uptake)
LiposomesVariousDependent on formulationGenerally similarHighReduced (stealth effect)
Gold Nanoparticles---ModerateLower (can be enhanced with targeting ligands)

Data is synthesized from multiple sources and represents general trends.[6][7][8][9]

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound, followed by Fmoc deprotection to expose a primary amine for further conjugation.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric, silica, or gold nanoparticles)

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification supplies (e.g., centrifugal filter units, dialysis cassettes, or size-exclusion chromatography columns)

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in amine-free PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Ensure the nanoparticles are well-dispersed, using sonication if necessary.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension while gently vortexing. The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain nanoparticle stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching of Unreacted NHS Esters:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated nanoparticles to remove unreacted reagents and byproducts using an appropriate method such as:

      • Centrifugal Filtration: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water.

      • Dialysis: Dialyze the nanoparticle suspension against deionized water.

      • Size-Exclusion Chromatography (SEC): Separate the larger PEGylated nanoparticles from smaller, unreacted molecules.

  • Storage:

    • Resuspend the purified Fmoc-PEG-nanoparticles in an appropriate buffer and store at 4°C.

Protocol 2: Fmoc Deprotection to Expose Primary Amines

This protocol describes the removal of the Fmoc protecting group to reveal a primary amine on the surface of the PEGylated nanoparticles, which can then be used for subsequent conjugation of targeting moieties.

Materials:

  • Fmoc-PEG8 functionalized nanoparticles

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Purification supplies (as in Protocol 1)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the purified Fmoc-PEG8-nanoparticles in DMF.

  • Fmoc Deprotection Reaction:

    • Add an equal volume of 20% piperidine in DMF to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Purification:

    • Purify the deprotected nanoparticles immediately to remove piperidine and cleaved Fmoc adducts using an appropriate method as described in Protocol 1. It is crucial to perform this step thoroughly as residual piperidine can be cytotoxic.

  • Final Product:

    • The resulting nanoparticles will have a surface functionalized with PEG8 linkers terminating in a primary amine, ready for subsequent conjugation reactions (e.g., with NHS esters of targeting ligands).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_prep Nanoparticle & Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_final Final Product np_prep Resuspend Amine- Functionalized Nanoparticles in PBS (pH 7.4) conjugation Mix Nanoparticles and This compound Solution (10-50x molar excess) np_prep->conjugation peg_prep Dissolve this compound in anhydrous DMSO peg_prep->conjugation incubation Incubate 2-4h at RT or overnight at 4°C conjugation->incubation quenching Add Quenching Buffer (Tris or Glycine) incubation->quenching purify Purify by Centrifugation, Dialysis, or SEC quenching->purify final_product Fmoc-PEG8-Nanoparticles purify->final_product G cluster_start Starting Material cluster_deprotection Fmoc Deprotection cluster_purification Purification cluster_final Final Product start_np Fmoc-PEG8-Nanoparticles resuspend Resuspend Nanoparticles in DMF start_np->resuspend add_piperidine Add 20% Piperidine in DMF resuspend->add_piperidine incubate Incubate 30 min at RT add_piperidine->incubate purify Purify by Centrifugation, Dialysis, or SEC incubate->purify final_product Amine-PEG8-Nanoparticles (Ready for further conjugation) purify->final_product G cluster_step1 Step 1: PEGylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Functionalization start_np Amine-Functionalized Nanoparticle pegylated_np Fmoc-PEG8-Nanoparticle start_np->pegylated_np + Linker linker This compound linker->pegylated_np deprotected_np Amine-PEG8-Nanoparticle pegylated_np->deprotected_np + Deprotection Reagent deprotection 20% Piperidine in DMF deprotection->deprotected_np final_conjugate Targeted Nanoparticle deprotected_np->final_conjugate + Targeting Ligand targeting_ligand Targeting Ligand (with NHS ester) targeting_ligand->final_conjugate

References

Application Notes and Protocols for the Functionalization of Amine-Modified Oligonucleotides with Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) to oligonucleotides, a process known as PEGylation, is a cornerstone strategy in the development of nucleic acid-based therapeutics. PEGylation enhances the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their hydrodynamic size, which in turn improves their in vivo stability, prolongs circulation half-life by reducing renal clearance, and can decrease immunogenicity.[1][2][3]

This document provides a comprehensive guide to the use of Fmoc-PEG8-NHS ester for the functionalization of amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester facilitates a highly efficient and selective reaction with primary aliphatic amines to form a stable amide bond.[4][5] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal protection strategy, allowing for its removal under basic conditions, which enables subsequent on-support or in-solution modifications.[6] This protocol details the conjugation reaction, purification of the PEGylated oligonucleotide, and methods for its characterization.

Chemical Principle

The conjugation of this compound to an amine-modified oligonucleotide is based on the nucleophilic acyl substitution reaction between the primary amine of the oligonucleotide and the NHS ester of the PEG reagent. The reaction proceeds efficiently in a slightly basic aqueous buffer (pH 7.2-9.0), where the primary amine is deprotonated and thus maximally nucleophilic.[4][7] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values.[4][7] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Experimental Workflow and Reaction Pathway

The overall experimental workflow for the conjugation of this compound to an amine-modified oligonucleotide is depicted below. It involves the preparation of the oligonucleotide and the PEG reagent, the conjugation reaction itself, followed by purification of the conjugate and subsequent analytical characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve Amine- Modified Oligonucleotide conjugation Combine Oligonucleotide and PEG Solutions prep_oligo->conjugation prep_peg Dissolve Fmoc-PEG8-NHS Ester in Anhydrous Solvent prep_peg->conjugation incubation Incubate at Room Temperature (1-2 hours) conjugation->incubation purification Purify Conjugate (e.g., Desalting, HPLC) incubation->purification analysis Characterize Conjugate (HPLC, MS) purification->analysis

References

Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve solubility, increase in vivo stability by offering protection from proteolytic degradation, and reduce renal clearance, thereby extending the circulating half-life of the therapeutic agent.[1] In solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the removal of the Fmoc group (deprotection) is a critical step that requires careful control to ensure the synthesis of the desired full-length PEGylated compound with high purity.[1][2]

The presence of the PEG chain, however, can introduce unique challenges to the Fmoc deprotection process. This document provides detailed protocols for the Fmoc deprotection of PEGylated compounds, methods for monitoring the reaction, and a summary of common challenges and troubleshooting strategies.

Challenges in Fmoc Deprotection of PEGylated Compounds

The primary challenges in the Fmoc deprotection of PEGylated compounds arise from the physicochemical properties of the PEG chain:

  • Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the deprotection reagent, typically a secondary amine like piperidine, to the N-terminal Fmoc group. This effect becomes more pronounced with increasing PEG chain length and can lead to incomplete deprotection.[1][2][3]

  • Poor Solvation: Inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can limit the diffusion of the deprotection reagent, thereby reducing reaction efficiency.[1][3]

  • Aggregation: The growing PEGylated peptide chain can be prone to aggregation, further impeding reagent access to the reaction site.[1]

These factors can result in incomplete Fmoc removal, leading to the formation of deletion sequences (peptides missing one or more amino acid residues) and reducing the overall yield and purity of the final product.[1][3]

Data Presentation: Comparison of Deprotection Reagents and Conditions

The selection of the appropriate deprotection reagent and reaction conditions is crucial for achieving efficient Fmoc removal in PEGylated compounds. The following tables summarize common deprotection cocktails and provide guidance on adjusting reaction times based on PEG chain length.

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection ReagentTypical ConcentrationTypical Reaction TimeNotes
Piperidine in DMF20% (v/v)2 x 10-20 minThe most widely used reagent for standard Fmoc deprotection.[1][2][4] May need longer reaction times for PEGylated compounds.
4-Methylpiperidine (4MP) in DMF20% (v/v)2 x 10 minOffers similar kinetics to piperidine and may reduce certain side reactions.[1] Considered a good alternative to piperidine.[5]
Piperazine (PZ) in DMF/EtOH5-10% (w/v)2 x 10-20 minA less basic alternative that can minimize base-labile side reactions like aspartimide formation.[1][4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine in DMF2% DBU / 20% Piperidine (v/v)1 x 10-15 minA stronger, non-nucleophilic base cocktail for sterically hindered or aggregation-prone sequences.[1][4][6] Use with caution due to the potential for side reactions.[6]
Pyrrolidine in DMF or DMSO/EtOAc5-20% (v/v)2-10 minAn efficient base, especially at elevated temperatures, which can enable the use of greener solvents.[2][7]

Table 2: Illustrative Guide for Adjusting Deprotection Time Based on PEG Chain Molecular Weight

PEG Chain Molecular WeightRecommended Deprotection Time (20% Piperidine in DMF)Notes
< 1000 Da2 x 10 minStandard conditions are often sufficient.[1]
1000 - 5000 Da2 x 15-20 minExtended reaction time is frequently required due to increased steric hindrance.[1]
> 5000 Da2 x 20-30 min or use of DBU cocktailSignificantly longer reaction times or a stronger base are often necessary.[1] Close monitoring of the reaction is critical.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for routine Fmoc deprotection of PEGylated peptides with shorter PEG chains.

Materials:

  • Fmoc-protected PEGylated compound on solid-phase resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF (Prepare fresh)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in DMF for 30-60 minutes.[1][6]

  • Drain the DMF.

  • First Deprotection: Add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature for 10-20 minutes. The optimal time may vary depending on the PEG chain length.

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate the mixture at room temperature for another 10-20 minutes to ensure complete deprotection.[6]

  • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][6]

  • Proceed to the next amino acid coupling step or final cleavage.

Protocol 2: Fmoc Deprotection for Difficult Sequences using a DBU/Piperidine Cocktail

This protocol is recommended for PEGylated compounds with long PEG chains or for sequences that are prone to aggregation.

Materials:

  • Fmoc-protected PEGylated compound on solid-phase resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Deprotection Solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF or NMP (Prepare fresh)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.[6] NMP may offer better solvation for some sequences.[6]

  • Drain the solvent.

  • Deprotection: Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 10-15 minutes.[6]

  • Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure the complete removal of the strong base.[6]

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next step.

Protocol 3: Monitoring Fmoc Deprotection

3.1. Kaiser Test (Qualitative)

The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines.[1] A positive result (dark blue/purple beads) after the deprotection and washing steps indicates successful Fmoc removal.[1]

Procedure:

  • Take a small sample of the resin beads (a few beads) after the final wash step and place them in a small glass test tube.[6]

  • Wash the beads thoroughly with ethanol.

  • Add 2-3 drops of each of the following reagents:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads.

    • Dark Blue/Purple: Positive result (free primary amines are present).

    • Yellow/Orange: Negative result (Fmoc group is still attached).[1]

3.2. UV-Vis Spectrophotometry (Quantitative)

The removal of the Fmoc group with piperidine generates a dibenzofulvene-piperidine adduct that has a strong UV absorbance at approximately 301 nm.[1] This can be used to quantify the extent of Fmoc removal.

Procedure:

  • Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[1][6]

  • Dilute the solution to the mark with the deprotection solvent (e.g., 20% piperidine in DMF).

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is known.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Protected PEGylated Compound (on resin) swell Resin Swelling (DMF, 30-60 min) start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, 5-7x) deprotection->wash1 monitor Monitoring (Kaiser Test / UV-Vis) wash1->monitor next_step Proceed to Next Coupling Step monitor->next_step Positive Result troubleshoot Incomplete Deprotection? Troubleshoot monitor->troubleshoot Negative Result end Final Cleavage & Purification next_step->end troubleshoot->deprotection Repeat Deprotection (longer time / stronger base)

Caption: Experimental workflow for Fmoc deprotection of PEGylated compounds.

Fmoc_Deprotection_Mechanism cluster_0 Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-PEG-R Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Piperidine + Piperidine DBF Dibenzofulvene (DBF) Deprotected_Peptide H₂N-PEG-R (Deprotected Compound) Carbanion->Deprotected_Peptide 2. β-Elimination Elimination β-Elimination Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging CO2 + CO₂ Piperidine2 + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting and Special Considerations

  • Incomplete Deprotection: If monitoring indicates incomplete Fmoc removal, extend the deprotection time, increase the reaction temperature, or switch to a stronger base system like the DBU/piperidine cocktail.[2][6] Ensure adequate swelling of the resin before deprotection.[2]

  • Aspartimide Formation: This side reaction can occur at Asp-containing sequences. The use of 2% DBU / 2% piperidine in DMF or switching to a less basic reagent like piperazine can mitigate this issue.[2]

  • Aza-Michael Addition to Maleimides: If the PEG linker contains a maleimide group, piperidine can react with it. To avoid this, the maleimide-containing PEG linker should be introduced after the final piperidine deprotection step.[3]

  • Linker Stability: Ensure that the linkage between the PEG moiety and the compound is stable to the basic conditions of Fmoc deprotection. Amide and ether linkages are generally stable, while ester bonds may be more labile.[1]

  • Washing Efficiency: The viscous nature of PEG can make washing less efficient. Use larger solvent volumes and an increased number of washing cycles to ensure the complete removal of reagents and byproducts.[2]

Conclusion

The successful Fmoc deprotection of PEGylated compounds is readily achievable with careful optimization of reaction conditions and diligent monitoring. The steric hindrance imposed by the PEG chain often necessitates longer reaction times or the use of stronger deprotection reagents compared to their non-PEGylated counterparts. By employing the detailed protocols and troubleshooting workflows outlined in these application notes, researchers, scientists, and drug development professionals can effectively navigate the challenges of synthesizing PEGylated compounds and achieve high purity and yield of their target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG8-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions related to the use of Fmoc-PEG8-NHS esters in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction involved in this compound conjugation?

A1: The primary reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on your target molecule (e.g., protein, peptide, or amine-modified oligonucleotide) acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2][3][4]

Q2: What is the most significant competing reaction, and how can I minimize it?

A2: The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water.[3][5][6] This side reaction converts the NHS ester into a non-reactive carboxylic acid, which reduces the efficiency of your desired conjugation.[3] To minimize hydrolysis, you should:

  • Store the this compound in a desiccated environment at -20°C.[7][8]

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][9]

  • Prepare the NHS ester solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[6][7][10][11]

  • Avoid preparing and storing aqueous stock solutions of the NHS ester.[8][11]

Q3: What are the optimal reaction conditions for this conjugation?

A3: Optimal conditions are crucial for maximizing conjugation efficiency. Key parameters include:

  • pH: The ideal pH range is typically between 7.2 and 8.5.[3][5][7] A pH of 8.3-8.5 is often recommended for the highest labeling efficiency.[10][12][13]

  • Temperature: Reactions can be performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight.[8][14]

  • Molar Excess: A 5 to 20-fold molar excess of the this compound over the amine-containing molecule is a common starting point.[14][15]

Q4: Which buffers should I use, and which should I avoid?

A4: It is critical to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and bicarbonate buffer.[5][10][16] You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester.[3][5][8][13]

Q5: How do I stop (quench) the conjugation reaction?

A5: To stop the reaction, you can add a quenching reagent containing a primary amine. Common quenchers include Tris-HCl or glycine at a final concentration of 20-50 mM.[3][7][15] This will react with any remaining unreacted NHS esters.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Hydrolyzed this compound Ensure the reagent is stored properly under dry conditions at -20°C.[7][8] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6][7][10][11]
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[3][5][7] A pH of 8.3-8.5 is often ideal.[10][12][13] Use a calibrated pH meter.
Presence of Competing Amines in Buffer Use an amine-free buffer such as PBS, borate, or bicarbonate.[5][10][16] If your sample is in an amine-containing buffer, perform a buffer exchange before the reaction.
Inactive Target Molecule Confirm the presence and accessibility of primary amines on your target molecule. Ensure your protein is correctly folded and not denatured.[15]
Insufficient Molar Excess of NHS Ester Increase the molar ratio of the this compound to your target molecule. A 5 to 20-fold excess is a good starting point.[14][15]
Issue 2: Poor Reproducibility
Potential Cause Recommended Solution
pH Drift During Reaction The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[3]
Variable Reagent Quality Use fresh, high-quality this compound. Avoid repeated opening and closing of the reagent vial.
Inconsistent Reaction Times and Temperatures Standardize your reaction times and temperatures for all experiments to ensure consistency.
Issue 3: Protein Precipitation During or After Conjugation
Potential Cause Recommended Solution
High Concentration of Organic Solvent While the NHS ester is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%, to maintain protein solubility.[7]
Change in Protein Charge The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[6] Consider performing the reaction at a lower protein concentration.
Protein Instability The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Confirm the stability of your protein under the planned reaction conditions.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[13][15]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.[7][10][11]

  • Conjugation Reaction: Add the calculated amount of the dissolved this compound to the protein solution. A 5 to 20-fold molar excess is a common starting point.[14][15]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.[8]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[3][7][15] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography (SEC) or dialysis.[4][8]

Visualizations

cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Fmoc_PEG8_NHS This compound Intermediate Tetrahedral Intermediate Fmoc_PEG8_NHS->Intermediate Nucleophilic attack by amine Target_Amine Target Molecule with Primary Amine (R-NH2) Target_Amine->Intermediate Conjugate Fmoc-PEG8-Amide Conjugate Intermediate->Conjugate Release of NHS NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS

Caption: Chemical reaction pathway of this compound conjugation.

Start Start Prep_Protein 1. Prepare Protein in Amine-Free Buffer Start->Prep_Protein Prep_NHS 2. Prepare Fresh this compound Solution in Anhydrous Solvent Prep_Protein->Prep_NHS Mix 3. Mix Protein and NHS Ester Solution Prep_NHS->Mix Incubate 4. Incubate (RT or 4°C) Mix->Incubate Quench 5. Quench Reaction with Amine Buffer Incubate->Quench Purify 6. Purify Conjugate Quench->Purify Analyze 7. Analyze Final Product Purify->Analyze End End Analyze->End

Caption: General experimental workflow for this compound conjugation.

Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Fresh NHS Ester Solution? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Sufficient Molar Excess? Check_Reagent->Check_Molar_Ratio Yes Prepare_Fresh_Reagent Prepare Fresh Reagent Check_Reagent->Prepare_Fresh_Reagent No Success Conjugation Optimized Check_Molar_Ratio->Success Yes Increase_Ratio Increase Molar Ratio Check_Molar_Ratio->Increase_Ratio No Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Prepare_Fresh_Reagent->Check_Reagent Increase_Ratio->Check_Molar_Ratio

References

Fmoc-PEG8-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-PEG8-NHS Ester

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this reagent, particularly focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a polyethylene glycol (PEG) derivative that contains two key functional groups: an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines (-NH2) on molecules like proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds. The hydrophilic 8-unit PEG spacer increases the solubility of the resulting conjugate in aqueous media.[1][2] The Fmoc group serves as a protecting group for a terminal amine, which can be deprotected under basic conditions for further conjugation steps. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras).[3][4]

Q2: Why am I experiencing difficulty dissolving this compound directly in my aqueous reaction buffer?

While the PEG spacer enhances hydrophilicity, this compound, like many NHS esters, has limited solubility in aqueous buffers.[5][6] Direct dissolution is often challenging and not recommended due to the competing and rapid hydrolysis of the NHS ester in water, which renders the reagent inactive for conjugation.[5][7]

Q3: What is NHS ester hydrolysis and how can I minimize it?

NHS ester hydrolysis is a reaction where the NHS ester reacts with water, converting the reactive ester into an unreactive carboxylic acid. This reaction is a primary cause of low conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[7][8][9] To minimize hydrolysis, it is crucial to prepare the this compound solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to the aqueous reaction mixture.[5][7][10]

Q4: What are the recommended solvents for dissolving this compound?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2][5] For bioconjugation, it is standard practice to first dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[5][11]

Q5: How should I store this compound?

To prevent degradation from moisture, this compound should be stored at -20°C in a desiccated environment.[1][5][12] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid condensation of moisture onto the reagent.[5][13]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Low conjugation yield is a frequent problem that can arise from several factors. Use the following decision tree to diagnose and resolve the issue.

G start Low Conjugation Yield buffer_q Is your buffer amine-free (e.g., PBS, HEPES)? start->buffer_q ph_q Is the reaction pH between 7.2 and 8.5? buffer_q->ph_q Yes solution_buffer Action: Exchange buffer to an amine-free buffer like PBS. buffer_q->solution_buffer No reagent_q Was the NHS ester dissolved in anhydrous DMSO/DMF just before use? ph_q->reagent_q Yes solution_ph Action: Adjust pH. Optimal is often 8.3-8.5. ph_q->solution_ph No concentration_q Are reactant concentrations optimal? reagent_q->concentration_q Yes solution_reagent Action: Use fresh reagent and prepare stock solution immediately before use. reagent_q->solution_reagent No solution_concentration Action: Increase protein concentration (>2 mg/mL) and/or molar excess of NHS ester. concentration_q->solution_concentration No

Caption: Troubleshooting workflow for low conjugation yield.

Issue 2: Precipitate Formation Upon Adding this compound Stock Solution

Potential Cause Suggested Solution
High concentration of organic solvent Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[5] Higher concentrations can cause precipitation and may denature proteins.
Low temperature of the reaction buffer If performing the reaction at 4°C, try adding the this compound stock solution to the buffer at room temperature first, then cool the entire reaction mixture.[5]
Unfavorable buffer composition High salt concentrations can sometimes decrease the solubility of PEGylated compounds. Consider reducing the salt concentration if possible.
Incomplete dissolution of the NHS ester Ensure the this compound is fully dissolved in the organic solvent before adding it to the reaction buffer. Gentle vortexing or brief sonication of the stock solution may help.[5]

Issue 3: Conjugated Protein Precipitates During or After the Reaction

Potential Cause Suggested Solution
High degree of PEGylation A high ratio of PEG to the protein can sometimes lead to aggregation. Try reducing the molar excess of the this compound in the reaction.[5]
Change in the protein's isoelectric point (pI) PEGylation can alter the pI of a protein. If the reaction buffer pH is close to the new pI, the protein may precipitate. Try performing the reaction at a different pH.[5]
Protein instability The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Consider adding stabilizing agents such as sucrose, arginine, or a low concentration of a non-ionic detergent (e.g., Polysorbate 20).[5]

Quantitative Data Summary

Table 1: Solubility of this compound and Similar PEG-NHS Esters

Solvent Solubility Reference(s)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4]
Dimethylformamide (DMF)Soluble[2][5]
Dichloromethane (DCM)Soluble[2][5]
Aqueous Buffers (e.g., PBS)Limited (~10 mM for similar compounds)[6][14]

Note: "Soluble" generally implies that concentrations of at least 10 mg/mL can be achieved. Direct dissolution in aqueous buffers is not recommended due to hydrolysis.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pH Temperature (°C) Half-life Reference(s)
7.00 - 44 - 5 hours[5][8][9]
8.025~1 hour[5]
8.6410 minutes[5][8][9]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5][13]

  • Prepare Anhydrous Solvent: Use a high-quality, anhydrous grade of DMSO or DMF.[10]

  • Prepare Stock Solution: Immediately before use, dissolve the required amount of this compound in the anhydrous organic solvent to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[5][9][15] Ensure the reagent is completely dissolved by gentle vortexing. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[10]

Protocol 2: General Procedure for Protein Labeling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Purification A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) C Add NHS Ester to Protein (5- to 20-fold molar excess) A->C B Prepare this compound Stock (e.g., 10 mg/mL in anhydrous DMSO/DMF) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (Add Tris or glycine to 20-50 mM) D->E F Purify Conjugate (Size-exclusion chromatography or dialysis) E->F

Caption: Experimental workflow for protein labeling with this compound.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5) to a final concentration of 1-10 mg/mL.[9][10][15] If the protein is in a buffer containing primary amines (e.g., Tris, glycine), a buffer exchange must be performed.[10][16]

  • Prepare this compound Stock Solution: Immediately before use, prepare a stock solution in anhydrous DMSO or DMF as described in Protocol 1.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][15] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[5][9]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[13][15] Optimal reaction time may need to be determined empirically.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM.[9][10][15] Incubate for 15-30 minutes at room temperature.[9][10]

  • Purification: Remove unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography (e.g., desalting column) or dialysis.[9][10][17]

Signaling Pathways and Logical Relationships

G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis Pathway A This compound C Stable Amide Bond (Conjugate) A->C + (pH 7.2-8.5) B Primary Amine (e.g., on Protein) B->C D This compound F Inactive Carboxylic Acid D->F + (Rate increases with pH) E Water (H2O) E->F

Caption: Reaction pathways for this compound in aqueous buffer.

References

Preventing hydrolysis of Fmoc-PEG8-NHS ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-PEG8-NHS Ester Conjugation

Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during a conjugation reaction?

A1: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2][3] In an aqueous environment, the NHS ester can react with water, which converts it into a non-reactive carboxylic acid. This reaction directly competes with the desired reaction with the primary amine on your target molecule, leading to reduced conjugation efficiency and lower yields.[1][2]

Q2: What are the most critical factors that influence the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is primarily influenced by three key factors:

  • pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[2][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[2]

Q3: What is the optimal pH for minimizing hydrolysis while ensuring efficient conjugation?

A3: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine and minimizing the rate of NHS ester hydrolysis.[2][4] For most protein and biomolecule labeling applications, the recommended pH range is between 7.2 and 8.5.[2][4][5] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[2][4]

Q4: Which buffers should I use for my this compound reaction?

A4: It is essential to use amine-free buffers. Commonly recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[2][5] 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffers are frequently used.[2]

Q5: Are there any buffers I should avoid?

A5: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions because they will compete with your target molecule for the NHS ester.[3][4] However, these buffers can be used to quench the reaction once it is complete.[2][3]

Q6: My this compound reagent is not dissolving well. What should I do?

A6: this compound, like many non-sulfonated NHS esters, may have low solubility in aqueous buffers.[3][5] It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][3] Ensure the final concentration of the organic solvent in the reaction is typically kept below 10% to avoid denaturation of proteins.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of this compound Store the reagent desiccated at -20°C.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][8]
Incorrect Buffer pH Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3][4][6] A pH of 8.3-8.5 is often a good starting point.[2][4]
Presence of Primary Amines in Buffer Use amine-free buffers such as PBS, HEPES, or borate.[2][5] Avoid buffers like Tris and glycine during the reaction.[3][4]
Low Concentration of Reactants In dilute solutions, hydrolysis can outcompete the desired conjugation reaction.[1][9] If possible, increase the concentration of your target molecule.[6]
Inconsistent Results Acidification of the Reaction Mixture The hydrolysis of the NHS ester can cause a drop in pH during the reaction. Use a more concentrated buffer to maintain pH stability, especially for large-scale reactions.[6]
Variable Reagent Quality Use high-quality, fresh this compound and anhydrous solvents for dissolving the reagent.[6]
Protein Precipitation High Concentration of Organic Solvent The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester should not exceed 10%.[2][6]
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can sometimes lead to aggregation.[3] Try performing the reaction at a lower protein concentration.[3]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, illustrating the accelerated rate of hydrolysis with increasing pH.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[5][9]
8.04°C~1 hour
8.64°C10 minutes[5]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general method for the conjugation of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[2]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[10]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2][10]

  • Size-exclusion chromatography (SEC) column or dialysis equipment for purification[10]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.[8] Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[8][11]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[3][11]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][8] The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[11] Incubate for an additional 15-30 minutes at room temperature.[6][11]

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.[2][8]

Protocol 2: Testing NHS Ester Reagent Activity

This protocol allows for a qualitative assessment of your reagent's activity.[1]

  • Weigh 1-2 mg of the this compound into a tube.

  • Dissolve the reagent in 2 mL of buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.[7]

  • Measure the absorbance of the solution at 260 nm.[7]

  • Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds to force hydrolysis.[1][7]

  • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[1][7]

  • A significant increase in absorbance indicates an active reagent.[1] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[1]

Visualizations

G cluster_0 Reactants cluster_1 Products Fmoc_PEG8_NHS This compound Amide_Bond Stable Amide Bond (Desired Product) Fmoc_PEG8_NHS->Amide_Bond Aminolysis (Desired Reaction) Carboxylic_Acid Inactive Carboxylic Acid (Hydrolysis Product) Fmoc_PEG8_NHS->Carboxylic_Acid Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond Water Water (H2O) Water->Carboxylic_Acid G Start Low Conjugation Efficiency Check_Reagent Is the Fmoc-PEG8-NHS ester fresh and stored properly? Start->Check_Reagent Check_Buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? Check_Reagent->Check_Buffer Yes Replace_Reagent Replace with fresh reagent. Store desiccated at -20°C. Check_Reagent->Replace_Reagent No Check_Concentration Are reactant concentrations sufficiently high? Check_Buffer->Check_Concentration Yes Adjust_Buffer Prepare fresh amine-free buffer (e.g., PBS) and adjust pH to 8.3-8.5. Check_Buffer->Adjust_Buffer No Check_Solvent Was the NHS ester dissolved in anhydrous DMSO/DMF? Check_Concentration->Check_Solvent Yes Increase_Concentration Increase protein/ peptide concentration. Check_Concentration->Increase_Concentration No Use_Anhydrous_Solvent Use fresh, anhydrous DMSO or DMF. Check_Solvent->Use_Anhydrous_Solvent No Success Successful Conjugation Check_Solvent->Success Yes

References

Troubleshooting low yield in Fmoc-PEG8-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to no yield in my this compound reaction?

The most common reason for low or no yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which renders it inactive for conjugation with primary amines.[1][2][3] This hydrolysis is accelerated by moisture and alkaline pH.[1][3][4]

Q2: How can I tell if my this compound reagent is still active?

You can assess the activity of your NHS ester reagent by measuring the amount of NHS released upon intentional hydrolysis.[1][5] The NHS leaving group has a strong absorbance at 260-280 nm.[1][5] A significant increase in absorbance at 260 nm after treating the reagent with a mild base indicates that the reagent was active.[1][5]

Q3: What are the optimal storage and handling conditions for this compound?

To maintain the reactivity of this compound, it should be stored desiccated at -20°C.[1][3][6] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation inside.[1][2][3] It is best to prepare stock solutions immediately before use in a dry, high-quality organic solvent like DMSO or DMF.[1][7]

Q4: What is the optimal pH for the reaction between this compound and a primary amine?

The optimal pH for NHS ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[3][4] The recommended pH range is typically between 7.2 and 8.5.[1][4][7] Below pH 7.2, the primary amines are protonated and less nucleophilic, while above pH 8.5, the rate of NHS ester hydrolysis significantly increases.[1][4][7]

Q5: My protein precipitates after adding the this compound solution. What can I do?

Protein precipitation can be caused by a high concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound.[2][8] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.[1][9] Another reason could be that the reaction conditions (e.g., pH) are not optimal for your specific protein's stability.[2]

Q6: I am observing incomplete Fmoc deprotection. What could be the cause?

Incomplete Fmoc deprotection can be due to several factors, including peptide aggregation, sterically hindered amino acids, poor resin swelling, or the use of degraded piperidine or insufficient reaction times.[10][11] For PEG linkers, while they generally improve solvation, severe aggregation can still hinder the deprotection reagent from accessing the Fmoc group.[10][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield in this compound reactions.

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive this compound Test the activity of the NHS ester using the base-induced hydrolysis assay described in the FAQs.[1][5] Always use fresh, properly stored reagent.[1][3]
Hydrolysis of NHS ester Ensure the use of anhydrous solvents for stock solutions.[1] Maintain the reaction pH within the optimal range of 7.2-8.5.[4][7] Use the activated NHS ester immediately after preparation.[1]
Suboptimal Reaction pH Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[4][7] Buffers such as phosphate, bicarbonate, or borate are recommended.[4] Avoid buffers containing primary amines like Tris.[2][4]
Low Concentration of Reactants In dilute solutions, the competing hydrolysis reaction is favored.[1] If possible, increase the concentration of your amine-containing molecule.
Steric Hindrance If the target amine is sterically hindered, the reaction rate may be slow, allowing more time for hydrolysis.[2] Consider increasing the reaction time or temperature, or using a longer PEG linker if available.
Issue 2: Incomplete Fmoc Deprotection
Possible Cause Recommended Solution
Degraded Deprotection Reagent Use a fresh solution of 20% piperidine in DMF for Fmoc deprotection.[10][13]
Insufficient Deprotection Time Increase the deprotection reaction time or perform two deprotection steps.[10][13]
Peptide Aggregation Use chaotropic salts or solvents that disrupt secondary structures.[10]
Steric Hindrance For sterically hindered amino acids, consider using a stronger base cocktail, such as DBU in DMF, for deprotection.[12][13]
Issue 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Poor separation of PEGylated product from unreacted starting materials Size exclusion chromatography (SEC) is effective for removing unreacted PEG and small molecules.[14][] Ion-exchange chromatography (IEX) can separate based on the degree of PEGylation.[14][]
Low recovery of the PEGylated product Non-specific binding to the chromatography column can be an issue. Ensure proper column equilibration.[14] Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[14]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Primary Amine
  • Reagent Preparation :

    • Dissolve the amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[1]

  • Reaction :

    • Add the dissolved this compound to the solution of the amine-containing molecule. A common starting point is a 10- to 50-fold molar excess of the NHS ester.[1][16]

    • The final concentration of the organic solvent should be less than 10%.[1][9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][17]

  • Quenching :

    • (Optional) The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4][9]

  • Purification :

    • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[14][]

Protocol 2: Testing NHS Ester Reagent Activity

This protocol provides a qualitative assessment of your reagent's activity.[1][5]

  • Dissolve a small amount (1-2 mg) of the this compound in a suitable buffer.[5] If not water-soluble, first dissolve in a minimal amount of DMSO or DMF and then dilute with buffer.[5]

  • Measure the absorbance of the solution at 260 nm.[1][5]

  • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis.[5] Vortex for 30 seconds.[5]

  • Promptly measure the absorbance of the hydrolyzed solution at 260 nm.[1][5]

  • A significant increase in absorbance indicates an active reagent.[1] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[1]

Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis Half-life

pHTemperatureApproximate Half-life
7.04°C4-5 hours[4]
8.025°C1 hour[18]
8.64°C10 minutes[4][18]
9.0Room Temp~2 minutes[18]

Note: These values are general estimates and can vary based on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5[1][4]A pH of 8.3-8.5 is often cited as optimal.[7][9]
Temperature Room Temperature (20-25°C) or 4°C[17]Reactions at 4°C can be performed overnight to slow down hydrolysis.[17]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°C[17]Monitor the reaction to determine the optimal time.
Molar Excess of NHS Ester 10- to 50-fold over the amine-containing molecule[1][16]The optimal ratio should be determined empirically.
Solvent Anhydrous DMSO or DMF for stock solution[1]Keep the final organic solvent concentration below 10%.[1][9]
Buffer Phosphate, Bicarbonate, Borate[4]Avoid buffers with primary amines (e.g., Tris, glycine).[2][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Product Yield check_reagent Is the this compound active? start->check_reagent check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes test_activity Action: Test NHS ester activity. (Protocol 2) check_reagent->test_activity No check_substrate Is the amine substrate viable? check_conditions->check_substrate Yes optimize_ph Action: Adjust pH to 7.2-8.5. Use non-amine buffer. check_conditions->optimize_ph No check_amine Action: Verify concentration and availability of amine groups. check_substrate->check_amine No success Successful Conjugation check_substrate->success Yes replace_reagent Action: Use fresh, properly stored reagent. test_activity->replace_reagent optimize_conc Action: Increase reactant concentrations. optimize_ph->optimize_conc

Caption: A decision tree for troubleshooting low yield reactions.

Experimental_Workflow General Workflow for this compound Conjugation prep_amine 1. Prepare Amine Solution (pH 7.2-8.5) reaction 3. Mix Reactants (RT or 4°C) prep_amine->reaction prep_nhs 2. Prepare Fmoc-PEG8-NHS Ester Stock (anhydrous DMSO/DMF) prep_nhs->reaction quench 4. (Optional) Quench Reaction (e.g., Tris buffer) reaction->quench purify 5. Purify Conjugate (SEC, IEX, or Dialysis) reaction->purify If no quenching quench->purify

Caption: A typical experimental workflow for conjugation.

References

Technical Support Center: Fmoc-PEG8-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-PEG8-NHS ester for labeling proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting this compound with primary amines is in the range of 7.2 to 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended as an ideal starting point for most proteins and peptides to achieve a balance between amine reactivity and NHS ester stability.[3][4][5]

Q2: How does pH influence the labeling reaction?

The pH of the reaction buffer is a critical factor that governs two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amines on the biomolecule (e.g., the ε-amino group of lysine residues) must be in a deprotonated, nucleophilic state (-NH2).[6] At a pH below 7, a significant portion of these amines will be protonated (-NH3+), rendering them unreactive towards the NHS ester.[2]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the labeling reagent inactive.[7][8] The rate of this hydrolysis reaction increases significantly with pH.[6][7] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[6][9]

Q3: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[8][10] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.[8]

  • Sodium bicarbonate buffer (0.1 M) at a pH of 8.3-8.5.[3][4]

  • Borate buffer.[8]

  • HEPES buffer.[8]

Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[8][10]

Q4: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue with several potential root causes. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is one of the most common problems encountered during NHS ester labeling. Use the following workflow to diagnose and resolve the issue.

Data Presentation: pH Effect on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases, which underscores the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the dye hydrolyzes.[7][9]

pHHydrolysis Half-life of PEG-NHS
7.4> 120 minutes
9.0< 9 minutes

Data adapted from a study on branched PEG-NHS esters, which demonstrates the general principle of pH-dependent hydrolysis.[9]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein substrate.

  • Reagent Preparation and Handling:

    • This compound: This reagent is typically a solid. For long-term storage, it should be kept at -20°C in a desiccated environment.[10][11] For immediate use, allow the reagent to warm to room temperature before opening to prevent condensation.[10][11]

    • Solvent for this compound: Many non-sulfonated NHS esters are not readily soluble in aqueous solutions and should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][11] It is crucial to use high-quality, amine-free DMF.[3][5] A stock solution in DMF can be stored at -20°C for 1-2 months.[3][11] Aqueous solutions should be prepared immediately before use.[3]

  • Labeling Reaction:

    • Prepare the Protein Solution: Dissolve the protein in the chosen amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a known concentration.[4][11] The optimal biomolecule concentration is typically 1-10 mg/mL.[3]

    • Initiate the Reaction: Add the dissolved this compound to the protein solution.[3][11] The molar ratio of the NHS ester to the protein will depend on the number of available primary amines and the desired degree of labeling. A 10-20 fold molar excess is a common starting point.[12]

    • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12] If the label is light-sensitive, protect the reaction from light.[12]

  • Quench the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[8][12] Incubate for 15-30 minutes.[12]

  • Purification:

    • Separate the labeled protein from unreacted reagents and byproducts using size-exclusion chromatography (gel filtration), dialysis, or another suitable purification method.[3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_output Output reagent_prep Prepare this compound Solution (in anhydrous DMSO/DMF) initiate Initiate Labeling Reaction (Add NHS ester to protein) reagent_prep->initiate protein_prep Prepare Protein Solution (in amine-free buffer, pH 8.3) protein_prep->initiate incubate Incubate (1-4h at RT or overnight at 4°C) initiate->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify final_product Labeled Protein purify->final_product

References

Side reactions of Fmoc-PEG8-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-PEG8-NHS Ester

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is a PEG derivative that contains an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester.[1][2] The primary and desired reaction involves the NHS ester group reacting with primary amines (-NH2) on molecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[1][3] This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond, covalently linking the PEG spacer to the target molecule.[4][5]

Q2: What are the main side reactions of this compound?

The most significant side reaction is the hydrolysis of the NHS ester in aqueous solutions.[4] This reaction converts the reactive NHS ester into an unreactive carboxylic acid, rendering the this compound incapable of conjugating to your target molecule.[4][6] The rate of hydrolysis is highly dependent on pH and temperature.[4] Another potential, though less common, side reaction is the reaction of the NHS ester with other nucleophilic residues on proteins, such as the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine.[7] These reactions typically result in less stable bonds compared to the amide bond formed with primary amines.[7]

Q3: How can I avoid the hydrolysis of this compound?

To minimize hydrolysis, several precautions should be taken:

  • Proper Storage: Store the this compound in a desiccated environment at -20°C.[1][8] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[8][9]

  • Fresh Preparation: Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4][10] Do not store these solutions, as the NHS ester will hydrolyze over time.[6][9]

  • Optimal pH: Perform the conjugation reaction within a pH range of 7.2 to 8.5.[4][11] While the reaction with amines is faster at higher pH, so is the rate of hydrolysis. A pH of 8.3-8.5 is often cited as optimal for labeling.[4][6]

  • Controlled Temperature: Reactions can be carried out at room temperature (20-25°C) for 30-60 minutes or at 4°C for a longer duration (e.g., overnight).[4][12] Lower temperatures can help to slow down the rate of hydrolysis.[4]

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines. Buffers such as phosphate-buffered saline (PBS), HEPES, and borate are suitable for the conjugation reaction.[11][13] You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.[6][13]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Potential Cause Recommended Action
Hydrolyzed this compound The reagent may have been exposed to moisture. Ensure proper storage in a desiccated environment at -20°C. Always allow the vial to reach room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7][8]
Incorrect Buffer The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule. Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the conjugation.[7][13]
Suboptimal pH The pH of the reaction buffer is critical. If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and less nucleophilic. If the pH is too high (>8.5), the hydrolysis of the NHS ester will be significantly accelerated. Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[4][7]
Low Reactant Concentration Dilute protein or peptide solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction. If possible, increase the concentration of your target molecule.[7]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the effect of pH on the half-life of NHS esters.

pH Temperature Approximate Half-life of NHS Ester
7.00°C4-5 hours[14][15]
8.54°C~10 minutes[10]
8.64°C10 minutes[14][15]
9.0Not SpecifiedMinutes

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific application.

1. Materials

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography column)

2. Procedure

  • Protein Preparation: Ensure your protein solution is in an amine-free buffer. If your current buffer contains primary amines, perform a buffer exchange. The protein concentration should typically be between 1-10 mg/mL.[4][12]

  • This compound Stock Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10-20 mM) by dissolving the required amount in anhydrous DMSO or DMF.[10][12] Do not store this solution.[9]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to your protein solution.[12] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid denaturation of the protein.[4][6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[4][14] This will consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.[4][14]

  • Purification: Remove the excess, unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography or dialysis.[4][10]

Visualizations

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Fmoc_PEG_NHS This compound Conjugate Stable Amide Bond (Fmoc-PEG8-Protein Conjugate) Fmoc_PEG_NHS->Conjugate pH 7.2-8.5 Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate Hydrolysis Hydrolysis (H₂O) Inactive_Product Inactive Carboxylic Acid Hydrolysis->Inactive_Product Fmoc_PEG_NHS_Side This compound Fmoc_PEG_NHS_Side->Inactive_Product Higher pH (>8.5) TroubleshootingWorkflow start Low or No Conjugation Yield check_buffer Is the buffer amine-free? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Action: Perform buffer exchange to PBS or HEPES. check_buffer->solution_buffer No check_reagent Was the NHS ester reagent fresh? check_ph->check_reagent Yes solution_ph Action: Adjust pH to optimal range. check_ph->solution_ph No solution_reagent Action: Use fresh reagent dissolved immediately before use. check_reagent->solution_reagent No end_good Problem Resolved check_reagent->end_good Yes solution_buffer->check_ph solution_ph->check_reagent solution_reagent->end_good

References

Technical Support Center: Purification Strategies for Fmoc-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Fmoc-PEG8-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered when synthesizing and purifying this compound conjugates?

A1: The synthesis and purification of this compound conjugates can result in a complex mixture of components. Common impurities include:

  • Unreacted Starting Materials: This includes the unreacted molecule to be conjugated and any excess this compound.

  • Hydrolysis Products: The NHS ester is highly susceptible to hydrolysis, which converts the reactive ester into an unreactive carboxylic acid (Fmoc-PEG8-COOH). This is a primary competing reaction in aqueous solutions.

  • Fmoc-Deprotection Byproducts: If the Fmoc group is unintentionally removed during the reaction or workup, it can lead to byproducts. The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine.[1]

  • Reaction Byproducts: Side reactions can lead to byproducts that may co-elute with the desired product during HPLC purification.[2]

  • Heterogeneous PEGylated Products: The reaction can produce a mixture of conjugates with varying numbers of PEG chains attached, as well as positional isomers where the PEG chain is attached to different sites on the molecule.[3]

Q2: Why is the purification of conjugates containing PEG linkers particularly challenging?

A2: The purification of PEGylated conjugates presents several difficulties:

  • Physicochemical Similarity of Impurities: The addition of the neutral and hydrophilic PEG chain can make it difficult to separate the desired conjugate from unreacted starting materials and other PEGylated species, as the physicochemical differences between them can be minimal.

  • Charge Shielding: The PEG chain can "shield" the charge of the conjugated molecule, making separations based on charge, like ion-exchange chromatography (IEX), less effective.[4]

  • Broad Peaks in Chromatography: PEGylated compounds often exhibit broad peaks in reverse-phase HPLC due to the conformational flexibility of the PEG chain and potential heterogeneity of the PEG linker itself.[5]

  • Aggregation: PEGylated molecules can be prone to aggregation, leading to high molecular weight species that are difficult to purify and characterize.[3]

Q3: What are the most common methods for purifying this compound conjugates?

A3: The most widely used purification techniques for PEGylated conjugates leverage differences in molecular size, charge, and hydrophobicity. These methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective technique for purifying PEGylated small molecules and peptides.[5][6]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective at removing smaller impurities like unreacted linkers and byproducts from the larger conjugate.[3] However, it may not be sufficient to separate species with small differences in size.[3]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be useful if the PEGylation significantly alters the overall charge of the molecule.[4]

  • Flash Chromatography: This can be used for initial cleanup of a crude reaction mixture to remove a significant amount of impurities before final purification by preparative HPLC.[6]

Q4: How can I detect and quantify impurities in my purified this compound conjugate?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with UV detection is commonly used to determine the purity of the conjugate and quantify the amount of remaining unreacted starting material.[7]

  • Mass Spectrometry (MS): Techniques like LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains and identifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the conjugate and assess its purity.

Troubleshooting Guides

This section addresses specific issues that can be encountered during the purification of this compound conjugates.

Issue 1: Low Yield of Purified Conjugate
Potential Cause Recommended Solution Citation
Incomplete Reaction Optimize the conjugation reaction conditions, such as reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using analytical techniques like LC-MS to ensure completion.[6]
Product Loss During Workup During aqueous washes, the PEGylated conjugate may have partial solubility in the aqueous phase. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent.[6]
Poor Separation in Chromatography The conjugate may be co-eluting with impurities. Optimize the chromatographic method, such as using a shallower gradient in RP-HPLC.[6]
Adsorption to Column The conjugate may be irreversibly binding to the column matrix. Try a different column chemistry (e.g., C4 instead of C18) or modify the mobile phase to reduce non-specific binding.[8]
Product Degradation The conjugate may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or performing purification at a lower temperature.[8]
Precipitation on the Column The conjugate may be precipitating due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the entire gradient.[8]
Issue 2: Broad or Tailing Peaks in HPLC
Potential Cause Recommended Solution Citation
PEG Heterogeneity The inherent variability in the PEG chain length leads to a population of conjugates with slightly different properties, resulting in broadened peaks. If possible, use a monodisperse this compound.[5]
Conformational Flexibility The flexible nature of the PEG chain can lead to multiple conformations in solution, each interacting differently with the stationary phase. Increasing the column temperature (e.g., to 45°C) can improve peak shape.[5][9]
Secondary Interactions Unwanted interactions between the PEG chain and the stationary phase can cause peak tailing. Adjust the mobile phase by using an ion-pairing agent like trifluoroacetic acid (TFA) or by increasing the ionic strength.[5][7]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample load.[5]
Suboptimal Gradient A steep gradient may not provide adequate separation. Employ a shallower gradient to improve resolution.[5]
Issue 3: Presence of Unexpected Peaks in the Final Product
Potential Cause Recommended Solution Citation
Reaction Byproducts The conjugation reaction may have produced side products. Optimize the reaction conditions to minimize side reactions.[2][8]
Hydrolyzed NHS Ester The this compound has hydrolyzed to Fmoc-PEG8-COOH. Ensure the use of anhydrous solvents for the reaction and store the NHS ester under dry conditions. The hydrolyzed product can be removed by RP-HPLC.[10]
Fmoc-Deprotection The Fmoc group was unintentionally cleaved. Avoid basic conditions during the reaction and purification. Byproducts can be separated by RP-HPLC.[11]
System Contamination The HPLC system or solvents may be contaminated. Run blank injections to check for system-related peaks and use high-purity solvents.[8]

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Method for this compound Conjugate Purification

This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugate.

1. Sample Preparation:

  • After the conjugation reaction, quench the reaction if necessary (e.g., with a small amine like Tris or glycine to consume excess NHS ester).[12]

  • If the reaction was performed in a solvent like DMF or DMSO, dilute the crude reaction mixture with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Acidify the crude reaction mixture with an appropriate acid (e.g., 10% TFA in water) to a pH of 2-3.[8]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

2. HPLC System and Column:

  • System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: A C18 or C4 reversed-phase column is typically used. For smaller conjugates, a C18 may provide better retention and separation. For larger or more hydrophobic conjugates, a C4 column may be more suitable to avoid irreversible binding.[13][14] A common choice is a C18 column, 5 µm particle size, 100 Å pore size, 10 x 250 mm.[13]

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.[6]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[6]

  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 4.0 mL/min (for a 10 x 250 mm column, adjust accordingly for other column dimensions).[13]

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 45°C.[9]

  • Gradient:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. A shallower gradient is often necessary to resolve closely eluting species.[5][13]

    • Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5-10 minutes to elute any strongly retained components.

    • Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.

5. Fraction Collection and Analysis:

  • Collect fractions across the peaks of interest using an automated fraction collector.

  • Analyze the collected fractions by analytical HPLC and/or LC-MS to confirm the identity and purity of the conjugate.

  • Pool the pure fractions and lyophilize to obtain the purified product.

Data Presentation

Table 1: Comparison of HPLC Columns for PEGylated Compound Purification

Column TypeDescriptionAdvantagesDisadvantagesBest Suited ForCitation
C18 Stationary phase with 18-carbon alkyl chains. Highly hydrophobic.High retention for non-polar and moderately polar compounds, providing good separation for many small molecule conjugates.Can lead to irreversible binding of very hydrophobic or large molecules. May show peak tailing for some PEGylated compounds.Purification of smaller, less hydrophobic this compound conjugates.[4][13][14]
C8 Stationary phase with 8-carbon alkyl chains. Moderately hydrophobic.Less retentive than C18, which can be beneficial for more hydrophobic compounds, reducing run times and potential for irreversible binding.May provide insufficient retention and separation for more polar conjugates.A good starting point for optimizing separations of a wide range of conjugates.[6]
C4 Stationary phase with 4-carbon alkyl chains. Least hydrophobic of the three.Ideal for the purification of large, hydrophobic molecules like proteins and large peptides, as it minimizes strong hydrophobic interactions and reduces the risk of denaturation.Often provides insufficient retention for small molecule conjugates.Purification of this compound conjugates with large biomolecules.[13][14]

Table 2: Troubleshooting HPLC Purification of this compound Conjugates - Quantitative Parameters

IssueParameter to AdjustRecommended Range/ActionExpected OutcomeCitation
Poor Resolution Gradient Slope0.5-2% change in organic solvent per minuteImproved separation of closely eluting peaks.[5]
TFA Concentration0.05% - 0.2%Can improve peak shape and selectivity, but higher concentrations may increase retention.[15]
Broad Peaks Column Temperature45°C - 60°CSharper peaks due to improved mass transfer and reduced mobile phase viscosity.[9]
Low Recovery Mobile Phase AdditivesAdd 100-200 mM NaCl or arginine (for SEC)Minimize secondary ionic interactions with the stationary phase.[8]
Column ChoiceSwitch from C18 to C8 or C4 for very hydrophobic compoundsReduce irreversible binding to the column.[13][14]

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture quench Quench Reaction (e.g., Tris, Glycine) start->quench dilute Dilute/Acidify Sample (Initial Mobile Phase, TFA) quench->dilute filter Filter Sample (0.22 µm) dilute->filter prep_hplc Preparative RP-HPLC (C18 or C4 column) filter->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling check_purity Purity < 95%? analysis->check_purity lyophilize Lyophilization pooling->lyophilize end Purified Conjugate lyophilize->end check_purity->prep_hplc Optimize Gradient/ Column check_purity->pooling No

Caption: A general experimental workflow for the purification of this compound conjugates.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity start Low Purification Yield/ Purity incomplete_rxn Incomplete Reaction? start->incomplete_rxn coelution Co-elution of Impurities? start->coelution loss_workup Loss during Workup? adsorption Adsorption to Column? optimize_rxn Optimize Reaction Conditions incomplete_rxn->optimize_rxn minimize_washes Minimize Aqueous Washes loss_workup->minimize_washes change_column Change Column/ Mobile Phase adsorption->change_column broad_peaks Broad/Tailing Peaks? byproducts Unexpected Peaks? shallow_gradient Use Shallower Gradient coelution->shallow_gradient optimize_temp Increase Column Temperature broad_peaks->optimize_temp check_reagents Check Reagent Purity/ Reaction Conditions byproducts->check_reagents

Caption: A troubleshooting decision tree for the purification of this compound conjugates.

References

Impact of temperature on Fmoc-PEG8-NHS ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the this compound reaction?

The reaction involves the covalent conjugation of the this compound to a primary amine (-NH₂) on a target molecule, such as a protein, peptide, or amine-modified oligonucleotide. This occurs via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This process forms a stable amide bond and releases NHS as a byproduct.[1]

Q2: How does temperature influence the kinetics of this reaction?

Temperature has a significant dual effect on the reaction.[2]

  • Increased Reaction Rate: Higher temperatures (e.g., room temperature, 20-25°C) increase the kinetic energy of the molecules, leading to a faster rate of the desired amide bond formation (aminolysis).[2]

  • Increased Hydrolysis Rate: The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent. This hydrolysis rate also increases significantly with higher temperatures.[1][2]

Therefore, the choice of reaction temperature is a critical trade-off between maximizing the conjugation speed and minimizing the degradation of the this compound.

Q3: What is the optimal temperature for my this compound reaction?

There isn't a single optimal temperature for all applications. The choice depends on the stability of your target molecule and the desired reaction time.

  • Room Temperature (20-25°C): This is a common starting point and is suitable for relatively stable molecules where a shorter reaction time (typically 30 minutes to 4 hours) is preferred.[1][2]

  • 4°C (on ice): This temperature is recommended for sensitive biomolecules that may degrade at higher temperatures or when a longer incubation time (e.g., overnight) is necessary. The lower temperature significantly slows the rate of NHS ester hydrolysis, preserving its reactivity over an extended period, although the aminolysis reaction will also proceed more slowly.[1][2]

Q4: How does pH interact with temperature to affect the reaction?

pH is another critical parameter that works in conjunction with temperature. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[1] Within this range, a sufficient portion of the primary amines on the target molecule are deprotonated and thus nucleophilic. However, as the pH increases, the rate of hydrolysis of the NHS ester also accelerates dramatically. This effect is compounded by higher temperatures. For instance, the half-life of an NHS ester is significantly shorter at pH 8.6 and 4°C (around 10 minutes) compared to pH 7.0 and 0°C (4-5 hours).[3]

Data Presentation

The stability of the this compound is crucial for successful conjugation. The following table summarizes the approximate half-life of NHS esters under various temperature and pH conditions, illustrating the competing hydrolysis reaction.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours
8.025°C~1 hour
8.525°C~30 minutes
8.64°C~10 minutes
9.025°C< 10 minutes

Note: These values are approximations for general NHS esters and can vary based on the specific molecular structure and buffer composition. Aminolysis rates, while also temperature-dependent, are influenced by the concentration and pKa of the target amine.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific application and should be determined empirically.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Dissolve the required amount in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the protein.

  • Incubate:

    • For room temperature reaction: Incubate for 30-60 minutes.

    • For 4°C reaction: Incubate for 2 hours to overnight with gentle stirring.

  • Quench the Reaction (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted this compound, the NHS byproduct, and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Troubleshooting_Low_Yield start Low Conjugation Yield hydrolysis Excessive NHS Ester Hydrolysis? start->hydrolysis temp_time Suboptimal Temperature/Time? hydrolysis->temp_time No sol_hydrolysis1 Decrease reaction temperature to 4°C. hydrolysis->sol_hydrolysis1 Yes sol_hydrolysis2 Shorten incubation time at room temperature. hydrolysis->sol_hydrolysis2 Yes reagents Reagent/Buffer Issues? temp_time->reagents No sol_temp_time1 Increase incubation time if at 4°C. temp_time->sol_temp_time1 Yes sol_temp_time2 Optimize temperature based on molecule stability. temp_time->sol_temp_time2 Yes sol_reagents1 Use fresh, anhydrous DMF/DMSO. reagents->sol_reagents1 Yes sol_reagents2 Ensure reaction buffer is amine-free and pH is correct. reagents->sol_reagents2 Yes

Caption: Troubleshooting logic for low conjugation yield.

Possible Causes & Solutions:

  • Excessive NHS Ester Hydrolysis:

    • Symptom: The reaction fails even with fresh reagents.

    • Solution: If reacting at room temperature for

References

Quenching unreacted Fmoc-PEG8-NHS ester in conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG8-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the quenching of unreacted this compound in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in an this compound conjugation reaction?

Quenching is a critical step to terminate the conjugation reaction.[1] The N-hydroxysuccinimide (NHS) ester of Fmoc-PEG8-NHS is highly reactive towards primary amines (-NH₂), which are present on your target molecule (e.g., proteins, peptides).[2][3] After the desired conjugation has occurred, any unreacted NHS ester remains active and can continue to react with other molecules, leading to undesired side-products and heterogeneity in your final conjugate.[1] Quenching rapidly neutralizes the unreacted NHS ester, ensuring the reaction is stopped at the desired time point.[1]

Q2: What are the common quenching agents for NHS ester reactions?

Common quenching agents are small molecules that contain a primary amine. These include:

  • Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer component that effectively quenches NHS esters due to its primary amine.[3][4][5]

  • Glycine: A simple amino acid that rapidly reacts with and inactivates NHS esters.[4][5]

  • Ethanolamine: Another effective quenching agent with a primary amine.[6]

  • Hydroxylamine: This agent can also be used to quench NHS ester reactions.[7][8]

Q3: How do I choose the right quenching agent?

The choice of quenching agent depends on your downstream application. Since the quenching agent is added in molar excess, it and its reaction product will be present in the reaction mixture. Consider the following:

  • Compatibility with your biomolecule: Ensure the quenching agent does not negatively impact the stability or activity of your conjugate.

  • Downstream assays: If your conjugate will be used in cell-based assays, choose a non-toxic quenching agent.

  • Purification: Select a quenching agent that can be easily removed during your purification process (e.g., dialysis, size-exclusion chromatography).[9][10][11]

Q4: Can I quench the reaction by adjusting the pH?

Yes, you can quench the reaction by raising the pH to 8.6 or higher.[1][12] At this pH, the hydrolysis of the NHS ester is significantly accelerated, with a half-life of about 10 minutes, converting it to an unreactive carboxylic acid.[1][4][13][14] However, this method is less controlled than using a primary amine-containing quenching agent and may not be suitable for all proteins or applications.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound conjugation and quenching.

Table 1: Recommended Conditions for Quenching Agents

Quenching AgentFinal ConcentrationIncubation TimeIncubation Temperature
Tris20-100 mM[1][9][10][15][16]15-30 minutes[1][10][16]Room Temperature[1][16]
Glycine20-100 mM[1][16][17]10-30 minutes[1]Room Temperature[1]
Ethanolamine20-50 mM[6]15-30 minutesRoom Temperature
Hydroxylamine~1.5 M[18]15-30 minutesRoom Temperature

Table 2: Effect of pH on NHS Ester Hydrolytic Stability

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4][14][19]
8.04~1 hour[19]
8.6410 minutes[4][14][19]
9.0Room TemperatureMinutes[13][19]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation and Quenching

  • Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[9][13][17] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[3]

  • NHS Ester Solution Preparation: Immediately before use, equilibrate the this compound vial to room temperature to prevent moisture condensation.[11] Dissolve the ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[9][11][17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution with gentle stirring.[11][17] The final concentration of the organic solvent should be below 10% (v/v).[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][17]

  • Quenching: Add a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9] Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the unreacted PEG reagent, quenching agent, and byproducts by dialysis or size-exclusion chromatography.[9][11]

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (RT or 4°C) prep_protein->conjugation prep_peg Prepare Fmoc-PEG8-NHS Ester Stock Solution prep_peg->conjugation quenching Quenching (e.g., Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification

Caption: General experimental workflow for NHS ester bioconjugation.

signaling_pathway Chemical Reactions in Conjugation and Quenching protein Protein-NH2 conjugate Fmoc-PEG8-Protein (Desired Product) protein->conjugate Conjugation peg_nhs Fmoc-PEG8-NHS peg_nhs->conjugate quenched_peg Quenched Fmoc-PEG8 (Inactive) peg_nhs->quenched_peg Quenching quencher Quenching Agent (e.g., Tris-NH2) quencher->quenched_peg nhs NHS byproduct

Caption: Chemical reaction pathways for conjugation and quenching.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation Hydrolyzed NHS ester: The reagent is sensitive to moisture.Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[11] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[11][17]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule.[3][11]Use an amine-free buffer such as PBS, bicarbonate, or borate buffer for the conjugation reaction.[3]
Incorrect pH: The reaction is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, hydrolysis is rapid.[2][3]Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][3]
Protein precipitation after adding NHS ester High concentration of organic solvent: Adding a large volume of the NHS ester stock solution can denature the protein.Keep the final concentration of the organic solvent (DMSO or DMF) below 10% (v/v).[9]
Change in protein charge: The reaction neutralizes the positive charge of the amine, which can sometimes lead to aggregation.Try performing the reaction at a lower protein concentration.
Incomplete quenching Insufficient quenching agent: Not enough quenching agent was added to react with all the unreacted NHS ester.Ensure the final concentration of the quenching agent is within the recommended range (e.g., 20-100 mM for Tris or glycine).[1][9][10][15][16]
Short incubation time: The quenching reaction may not have had enough time to go to completion.Incubate for the recommended time (e.g., 15-30 minutes) at room temperature.[1][10][16]
Interference in downstream assays Residual quenching agent: The quenching agent (e.g., Tris) may interfere with subsequent enzymatic assays or other applications.[20]Ensure thorough removal of the quenching agent and other small molecules by purification methods like size-exclusion chromatography or dialysis.[9][10][11]

References

Characterization of Fmoc-PEG8-NHS ester conjugates by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-PEG8-NHS Ester Characterization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of this compound and its conjugates by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular ions I should expect to see for this compound in positive ion ESI-MS?

A1: In positive ion electrospray ionization mass spectrometry (ESI-MS), you should primarily look for the protonated molecule, [M+H]⁺. Due to the nature of ESI and common contaminants in solvents and on glassware, it is also very common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] If your mobile phase contains an ammonium salt, such as ammonium acetate or ammonium formate, you can also expect to see an ammonium adduct ([M+NH₄]⁺).[3]

Q2: My mass spectrum shows a very intense sodium adduct ([M+Na]⁺) but a weak or absent protonated molecule ([M+H]⁺). Is this an issue?

A2: This is a common occurrence. Sodium ions are ubiquitous and can lead to the preferential formation of sodium adducts, sometimes making them the most intense peak (base peak) in the spectrum.[2][4] While this confirms the molecular weight of your compound, sodium adducts can be problematic for tandem MS (MS/MS) as they are often more stable and harder to fragment than their protonated counterparts.[5] For simple confirmation of mass, it is not a major issue, but for structural elucidation via fragmentation, optimizing conditions to favor the [M+H]⁺ ion is recommended.[5]

Q3: I am not observing the expected molecular ion for my this compound. What is the most likely cause?

A3: The most common reason for not observing the intact molecular ion is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester group is highly susceptible to hydrolysis, especially in the presence of moisture or at higher pH values (pH > 8.5), which converts it to an inactive carboxylic acid.[6][7] This hydrolysis product will have a different molecular weight. To prevent this, always use anhydrous solvents (like DMSO or DMF) to prepare stock solutions, prepare them immediately before use, and avoid storing them.[7][8]

Q4: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A4: When analyzing the protonated molecule by MS/MS, you can expect to see several characteristic fragment ions. The most prominent fragmentation is often the neutral loss of the N-hydroxysuccinimide (NHS) group, which corresponds to a loss of 115 Da.[1] Another typical fragmentation pattern for PEGylated compounds is the sequential loss of ethylene glycol units (44 Da).[1] You may also observe fragments related to the Fmoc protecting group.

Q5: How can I use mass spectrometry to confirm the successful conjugation of this compound to my peptide or protein?

A5: Mass spectrometry is a definitive tool for confirming conjugation. By comparing the mass spectrum of the unmodified peptide/protein with the spectrum after the conjugation reaction, you can observe a mass shift corresponding to the addition of the Fmoc-PEG8 moiety.[9] For each successful conjugation, the mass of the biomolecule will increase by a specific amount (the mass of Fmoc-PEG8 minus the mass of a hydrogen atom). High-resolution mass spectrometry can help resolve species with different degrees of PEGylation (i.e., one, two, or more PEG linkers attached).[9][10]

Q6: My conjugated product shows a distribution of peaks rather than a single sharp peak in the mass spectrum. Why is this?

A6: This is typical when conjugating to a protein or a peptide with multiple primary amines (e.g., lysine residues and the N-terminus).[10] The reaction can occur at multiple sites, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached.[10] This results in a distribution of peaks, each corresponding to the protein plus one, two, three, or more PEG moieties. This distribution is often referred to as the "degree of PEGylation".[9] Using deconvolution software can help interpret these complex spectra to determine the average degree of labeling.[3][10]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound and its conjugates.

Issue Potential Cause(s) Recommended Solution(s)
No/Low Signal for Intact Molecule Reagent Hydrolysis: The NHS ester has degraded due to moisture.[7][8]Prepare fresh solutions of the reagent in anhydrous DMSO or DMF immediately before analysis or conjugation.[8] Store the solid reagent at -20°C under desiccated conditions.[7]
Poor Ionization: The compound is not ionizing efficiently under the chosen conditions.Optimize MS source parameters. Try adding a small amount of formic acid to the sample to promote protonation for [M+H]⁺ formation.
Complex/Broad Peaks in Conjugate Spectrum Product Heterogeneity: Multiple primary amines on the target molecule lead to a mixture of products with different degrees of PEGylation.[10]This is often expected. Use high-resolution mass spectrometry (HRMS) and deconvolution software to analyze the distribution and determine the average degree of labeling.[10] To control the reaction, optimize the molar ratio of the PEG reagent to the target molecule.[10]
Aggregation: The PEGylated conjugate may be aggregating.Optimize buffer conditions (pH, ionic strength) and sample concentration.[10]
Dominant Adduct Ions (e.g., [M+Na]⁺) Salt Contamination: High levels of sodium or other salts in the sample, mobile phase, or from glassware.[2]Use high-purity solvents and new or meticulously cleaned glassware. To favor ammonium adducts, which often fragment more readily, consider using a mobile phase with ammonium acetate or ammonium formate.[5]
Unexpected Mass Observed Incorrect Adduct Assignment: The observed mass may correspond to a different adduct than assumed (e.g., [M+K]⁺ instead of [M+Na]⁺).Use a mass adduct calculator to check for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) based on the expected neutral mass.[11]
In-source Fragmentation/Degradation: The molecule is fragmenting in the ion source before mass analysis.Reduce the source voltage/energy (e.g., fragmentor voltage) to achieve softer ionization conditions.

Quantitative Data Summary

The following tables provide key quantitative data for the mass spectrometric analysis of this compound.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Weight760.83 g/mol [12]
Molecular FormulaC₄₀H₄₈N₂O₁₃Derived
[M+H]⁺ (Monoisotopic Mass)761.32 m/z[13]
Purity (Typical)≥95%[12][13]

Table 2: Expected Common Ions in ESI-MS

Ion SpeciesDescriptionCalculated m/z (using 760.31 Da as monoisotopic mass)
[M+H]⁺Protonated Molecule761.32
[M+Na]⁺Sodium Adduct783.30
[M+K]⁺Potassium Adduct799.27
[M+NH₄]⁺Ammonium Adduct778.35

Table 3: Predicted Major Fragment Ions in MS/MS (from [M+H]⁺)

Fragment DescriptionMass Loss (Da)Expected Fragment m/z
Neutral Loss of NHS115.03646.29
Neutral Loss of Fmoc group222.09539.23
Loss of one ethylene glycol unit44.03717.29
Loss of two ethylene glycol units88.06673.26

Experimental Protocols

Protocol 1: Direct Infusion ESI-MS Analysis of this compound

This protocol is for the basic identity confirmation of the unconjugated reagent.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.[1]

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a suitable infusion solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[1]

  • Instrumentation:

    • Use an electrospray ionization mass spectrometer (ESI-MS).[7]

  • Infusion:

    • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.[7]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.[7]

    • Set the mass range to scan from m/z 200 to 1000 to ensure detection of all expected ions and potential impurities.

  • Data Analysis:

    • Identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺, etc.) as listed in Table 2. The observed mass should be within the acceptable mass accuracy of the instrument.[7]

Protocol 2: LC-MS Characterization of a PEGylated Peptide

This protocol is for analyzing the product of a conjugation reaction.

  • Sample Preparation:

    • After the conjugation reaction, quench any unreacted NHS ester with an amine-containing buffer (e.g., Tris-HCl).[10]

    • Purify the PEGylated peptide from excess reagent and byproducts using a suitable method like size-exclusion chromatography (SEC) or reverse-phase HPLC.[10]

    • Dilute the purified sample to a concentration of 0.1-1 mg/mL in a mobile-phase-compatible buffer (e.g., water with 0.1% formic acid).[10]

  • Instrumentation and Columns:

    • Use an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]

    • For separation, a reversed-phase C18 or C8 column is typically used.[10]

  • Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample and elute with a gradient of increasing Mobile Phase B to separate the unreacted peptide, the PEGylated product(s), and other components.

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Set the mass range to encompass the expected masses of the starting peptide and the various PEGylated forms.[10]

  • Data Analysis:

    • Identify the chromatographic peak(s) corresponding to the PEGylated product(s).

    • Deconvolute the mass spectrum of each peak to determine its zero-charge mass.

    • Calculate the degree of PEGylation by comparing the mass of the modified peptide to the unmodified starting material.[10]

Visualizations

troubleshooting_workflow start Start MS Analysis q1 Expected Ion (e.g., [M+H]⁺) Observed? start->q1 a1_yes Analysis Successful. Proceed with fragmentation (MS/MS) or conjugate analysis. q1->a1_yes Yes a1_no No/Low Signal for Expected Ion q1->a1_no No q2 Check for Hydrolysis: - Prepare fresh sample - Use anhydrous solvents a1_no->q2 q3 Optimize Source: - Adjust voltages - Check mobile phase pH q2->q3 q4 Complex Spectrum or Broad Peaks Observed? q3->q4 a4_yes Heterogeneous Product or Aggregation q4->a4_yes Yes a4_no Proceed to Check Adduct Formation q4->a4_no No q5 Use HRMS and Deconvolution Software to Analyze Distribution a4_yes->q5 q6 Dominant Adduct Ions (e.g., [M+Na]⁺)? a4_no->q6 a6_yes Optimize Mobile Phase (e.g., use ammonium salts) or Use High-Purity Solvents q6->a6_yes Yes

Caption: Troubleshooting workflow for mass spectrometry analysis.

ion_formation cluster_analyte Sample Solution cluster_ions Detected Ions Analyte This compound (M) ESI Electrospray Ionization (ESI Source) Analyte->ESI H H⁺ H->ESI Na Na⁺ Na->ESI NH4 NH₄⁺ NH4->ESI MH [M+H]⁺ ESI->MH MNa [M+Na]⁺ ESI->MNa MNH4 [M+NH₄]⁺ ESI->MNH4 fragmentation_pathway parent Parent Ion [M+H]⁺ m/z 761.3 frag1 [M+H - NHS]⁺ m/z 646.3 parent->frag1 Loss of NHS (-115 Da) frag2 [M+H - Fmoc]⁺ m/z 539.2 parent->frag2 Loss of Fmoc (-222 Da) frag3 Sequential Loss of (CH₂CH₂O) m/z 717.3, 673.3... parent->frag3 Loss of PEG unit (-44 Da)

References

Validation & Comparative

Navigating the Spacer: A Comparative Guide to Fmoc-PEG8-NHS Ester and Other PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic success. The choice of a linker to connect a biological moiety to a payload is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have become indispensable for their ability to enhance solubility, reduce immunogenicity, and extend circulation half-life. This guide provides an objective, data-driven comparison of Fmoc-PEG8-NHS ester with other discrete PEG (dPEG®) linker lengths, offering insights into how the number of PEG units can be tailored to optimize bioconjugate performance.

The strategic selection of a PEG linker length is a balancing act; a shorter linker may be advantageous for creating compact conjugates, while a longer one might be necessary to overcome steric hindrance and improve solubility.[1] This guide will delve into the nuances of how varying PEG chain lengths in Fmoc-PEG-NHS esters impact the physicochemical properties of the linker and the ultimate performance of the resulting bioconjugate in critical applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties: A Foundation of Function

The length of the PEG spacer arm directly influences the linker's molecular weight and, consequently, the overall size and hydrophilicity of the resulting bioconjugate. These fundamental properties can have a significant downstream impact on the conjugate's biological behavior.

LinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)
Fmoc-PEG4-NHS ester584.6124.1
This compound 760.83 38.5
Fmoc-PEG12-NHS ester937.0552.9
Fmoc-PEG24-NHS ester1465.6896.1

Table 1: Physicochemical properties of Fmoc-PEG-NHS esters with varying PEG lengths. Data sourced from manufacturer specifications.[2][3][4][5][6][7][8]

The Impact of PEG Linker Length on Bioconjugate Performance

The "stealth" properties conferred by PEG linkers can shield bioconjugates from proteolytic degradation and reduce immunogenicity.[9] Generally, longer PEG chains provide more effective shielding.[10] However, the optimal length is highly context-dependent and involves a trade-off between enhanced pharmacokinetic properties and potential reductions in in-vitro potency due to steric hindrance.

Enhancing Solubility and Stability

A primary reason for incorporating PEG linkers is to improve the solubility and stability of bioconjugates, particularly those with hydrophobic payloads.[10] The hydrophilic nature of the PEG chain can mitigate aggregation issues, allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[11] While longer PEG chains are generally more effective at solubilizing hydrophobic molecules, a study on a PEGylated glucuronide-MMAE linker suggested that a PEG8 side chain was the minimum length for optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in that specific context.[10]

Modulating Pharmacokinetics and In Vivo Efficacy

Longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life.[9] This extended exposure can significantly enhance in vivo efficacy. For instance, a study on affibody-drug conjugates demonstrated a direct correlation between increased PEG linker length and extended pharmacokinetic half-life.

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG

Table 2: Impact of PEG linker length on the pharmacokinetics of affibody-drug conjugates.[11]

However, this prolongation of half-life can come at the cost of reduced in-vitro cytotoxicity.

Molecule TypePEG Linker LengthEffect on In Vitro Cytotoxicity
Affibody-Drug ConjugateNoneBaseline cytotoxicity
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG

Table 3: Effect of PEG linker length on the in-vitro cytotoxicity of affibody-drug conjugates.[11]

Optimizing PROTAC Efficacy

In the context of PROTACs, the PEG linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12] An optimal linker length is essential for achieving the correct proximity and orientation for ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long could lead to a non-productive complex.[9] Empirical evidence suggests that successful PROTACs often have linkers ranging from 7 to 29 atoms in length.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are generalized protocols for key experiments to evaluate bioconjugates with varying PEG linker lengths.

General Protocol for Protein Conjugation with Fmoc-PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to a protein via primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Fmoc-PEG-NHS ester (e.g., Fmoc-PEG4-NHS, Fmoc-PEG8-NHS, etc.)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Fmoc-PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.[13]

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using size-exclusion chromatography.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.

Analytical TechniquePurpose
SDS-PAGE Qualitative assessment of the increase in molecular weight and purity of the conjugate.
Size-Exclusion Chromatography (SEC) Quantify the extent of aggregation and determine the hydrodynamic volume.
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) Determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.
Reverse-Phase HPLC (RP-HPLC) Assess the purity and hydrophobicity of the conjugate.
In Vitro Activity Assay Measure the biological activity (e.g., cytotoxicity for ADCs, degradation for PROTACs) of the conjugate compared to the unconjugated molecule.

Table 4: Common analytical techniques for the characterization of PEGylated bioconjugates.

Visualizing the Process and Principles

To further elucidate the concepts discussed, the following diagrams illustrate the bioconjugation workflow and the trade-offs associated with PEG linker length.

Bioconjugation_Workflow Bioconjugation Workflow with Fmoc-PEG-NHS Ester cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein (in amine-free buffer) Conjugation Conjugation (Amine-reactive) Protein->Conjugation Linker Fmoc-PEG-NHS Ester (dissolved in DMSO/DMF) Linker->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC, etc.) Purification->Characterization

Bioconjugation Workflow

Linker_Length_Tradeoffs PEG Linker Length Trade-offs cluster_shorter Shorter PEG Linkers (e.g., PEG4) cluster_longer Longer PEG Linkers (e.g., PEG12, PEG24) Compact More Compact Conjugate PEG8 This compound (Balanced Properties) Compact->PEG8 Increasing Length Steric_Hindrance_High Potential for Higher In Vitro Potency Steric_Hindrance_High->PEG8 Trade-off Stability May Offer Greater Stability Stability->PEG8 Context Dependent Solubility Enhanced Solubility PK_Profile Improved Pharmacokinetics (Longer Half-life) Steric_Hindrance_Low Reduced In Vitro Potency (Potential Steric Hindrance) PEG8->Solubility Increasing Length PEG8->PK_Profile Generally Improves PEG8->Steric_Hindrance_Low Trade-off

PEG Linker Length Considerations

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate. There is no universally optimal PEG linker length; the ideal choice is contingent on the specific properties of the biomolecule and payload, as well as the intended therapeutic application.

This compound often represents a balanced choice, providing sufficient spacing to potentially enhance conjugation efficiency and solubility without the excessive length that might lead to a significant reduction in in-vitro potency. However, for bioconjugates with particularly hydrophobic payloads or those requiring a longer circulation half-life for optimal efficacy, longer PEG chains such as PEG12 or PEG24 may be more suitable. Conversely, when minimizing steric hindrance to maintain high binding affinity is the primary concern, a shorter linker like Fmoc-PEG4-NHS ester may be preferable.

Ultimately, a systematic evaluation of a series of linkers with varying PEG lengths, utilizing the experimental protocols outlined in this guide, is essential for the rational design of safer and more effective bioconjugate therapeutics.

References

A Comparative Guide to Fmoc-PEG8-NHS Ester and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical step in the design and synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and peptide therapeutics. The linker's properties, particularly its length, can significantly influence the solubility, stability, pharmacokinetics, and biological activity of the final product.[1][2][3] This guide provides an objective comparison of the advantages of using a mid-length polyethylene glycol (PEG) linker, specifically Fmoc-PEG8-NHS ester, over shorter PEG alternatives.

Fmoc-PEG-NHS esters are heterobifunctional linkers that are widely used in bioconjugation. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for an amine, which can be deprotected under basic conditions for subsequent conjugation steps. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on biomolecules to form stable amide bonds.[1][2] The PEG spacer enhances solubility and can reduce steric hindrance.[1][4]

Key Advantages of this compound

The primary advantages of utilizing an this compound compared to shorter PEG linkers (e.g., PEG2, PEG4) stem from its increased chain length, which imparts several beneficial physicochemical properties.

  • Enhanced Hydrophilicity and Solubility : Longer PEG chains, such as the eight ethylene glycol units in a PEG8 linker, contribute to greater hydrophilicity. This is particularly advantageous when working with hydrophobic drugs or peptides, as it can improve their solubility in aqueous media and prevent aggregation.[4][5][6] The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, which can also enhance the stability of the bioconjugate.[5]

  • Reduced Steric Hindrance : The PEG linker acts as a flexible spacer, mitigating steric hindrance between the conjugated molecules.[1][4] A longer linker like PEG8 provides greater spatial separation, which can be crucial for maintaining the biological activity of a protein or ensuring that a targeting ligand can still access its receptor.[2][7][8] In contrast, a linker that is too short may lead to a "steric clash," where the conjugated payload obstructs the active or binding sites of the biomolecule.[7]

  • Improved Pharmacokinetics : In therapeutic applications, the length of the PEG chain influences the hydrodynamic radius of the bioconjugate, which in turn affects its circulation half-life.[1] Longer PEG chains tend to increase the in vivo circulation time by reducing renal clearance.[9] This can lead to greater accumulation of the therapeutic agent in the target tissue.[9]

  • Modulated Immunogenicity : PEGylation can shield immunogenic epitopes on a protein, potentially reducing the immune response.[1][10] While longer PEG chains are generally more effective at this shielding, there is a positive correlation between the molecular weight of PEG and its own immunogenicity.[10] Therefore, an intermediate-length linker like PEG8 can offer a good balance between shielding and minimizing the potential for an anti-PEG antibody response.[10]

Quantitative Comparison of PEG Linkers

While specific experimental outcomes are highly dependent on the particular biomolecule and reaction conditions, the following table provides an illustrative comparison of key performance characteristics for Fmoc-PEG-NHS esters of different lengths. The data presented are representative values and trends reported in the literature.[1]

PropertyShort PEG Linker (e.g., PEG4)Mid-Length PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG12)
Molecular Weight (approx. g/mol ) ~474~761~937
Solubility Enhancement ModerateHighVery High
Steric Hindrance Mitigation ModerateHighVery High
Plasma Half-life ShorterLongerLongest
Potential for Immunogenicity LowerModerateHigher
Reaction Efficiency HighHighHigh
Experimental Data Summary

The following table summarizes findings from studies investigating the impact of PEG linker length on the properties of bioconjugates.

Bioconjugate SystemLinker Lengths ComparedKey Findings
IgG-MMAE ConjugatePEG2 vs. PEG8Increasing PEG chain length from PEG2 to PEG8 significantly decreases the plasma clearance rate.[9]
Antibody-Drug Conjugates (ADCs)PEG2, PEG4 vs. PEG8, PEG12, PEG24ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[9]
Affibody-Drug ConjugatesNo PEG vs. 4 kDa and 10 kDa PEGLonger PEG chains (4 kDa and 10 kDa) significantly improve the half-life of affibody-drug conjugates compared to non-PEGylated versions.[3]
Tetanus Toxoid (TT) Conjugates5 kDa vs. 20 kDa mPEGThe 20 kDa mPEG induced a stronger anti-PEG immune response compared to the 5 kDa mPEG.[10]

Experimental Protocols

General Protocol for Protein PEGylation using Fmoc-PEG-NHS Ester

This protocol describes a general method for conjugating an Fmoc-PEG-NHS ester to a protein with accessible primary amines.

Materials:

  • Protein of interest

  • Fmoc-PEG-NHS ester (e.g., this compound)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[11]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[11][12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification[11]

Procedure:

  • Protein Preparation : Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines (like Tris), exchange it into the reaction buffer using dialysis or a desalting column.

  • Fmoc-PEG-NHS Ester Preparation : Allow the vial of Fmoc-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[11] Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[13]

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the Fmoc-PEG-NHS ester stock solution to the protein solution.[13] The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.[11]

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C overnight with gentle stirring.[13]

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to react with any unreacted NHS ester.[13]

  • Purification : Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC) with a desalting column.[1][11]

  • Characterization : Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight. The degree of PEGylation and reaction efficiency can be determined by densitometry of the protein bands or by mass spectrometry.[1]

Comparative Solubility Assay

Objective : To compare the aqueous solubility of a biomolecule after conjugation with different length PEG linkers.[1]

Methodology :

  • Synthesize conjugates of a poorly soluble peptide with Fmoc-PEG4-NHS ester, this compound, and Fmoc-PEG12-NHS ester, following the general PEGylation protocol.

  • Prepare saturated solutions of the unconjugated peptide and each of the PEGylated peptides in an aqueous buffer (e.g., PBS, pH 7.4) by adding an excess of each compound to the buffer and stirring for 24 hours at a controlled temperature.

  • Centrifuge the solutions to pellet the undissolved material.

  • Carefully collect the supernatant and determine the concentration of the dissolved peptide or conjugate using a suitable analytical method, such as UV-Vis spectroscopy at a characteristic wavelength or by a colorimetric protein assay (e.g., BCA assay).

  • Compare the measured concentrations to determine the relative solubility enhancement provided by each PEG linker. It is expected that the PEG12 linker will confer the highest degree of water solubility.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein_prep Prepare Protein Solution (amine-free buffer) mix Mix Protein and NHS Ester (Incubate at RT or 4°C) protein_prep->mix peg_prep Prepare Fmoc-PEG-NHS Ester (in anhydrous DMSO/DMF) peg_prep->mix quench Quench Reaction (add Tris or Glycine) mix->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Product (SDS-PAGE, MS) purify->characterize

A typical workflow for bioconjugation using Fmoc-PEG-NHS esters.

linker_length_advantages center This compound solubility Increased Solubility center->solubility pk Improved Pharmacokinetics center->pk steric Reduced Steric Hindrance center->steric immunogenicity Modulated Immunogenicity center->immunogenicity hydrophilicity Enhanced Hydrophilicity solubility->hydrophilicity activity Maintained Biological Activity steric->activity

Advantages of this compound over shorter PEG linkers.

References

A Head-to-Head Comparison: Fmoc-PEG8-NHS Ester versus Heterobifunctional Linkers with Alternative Reactive Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The Fmoc-PEG8-NHS ester has emerged as a widely utilized tool, prized for its defined polyethylene glycol (PEG) length that enhances solubility and its orthogonal protecting groups that facilitate sequential conjugation. However, the expanding toolkit of bioconjugation demands a thorough understanding of alternative heterobifunctional linkers possessing different reactive functionalities.

This guide provides an objective, data-driven comparison of the this compound with a common alternative, a maleimide-containing heterobifunctional linker. We will delve into their reaction chemistries, conjugation efficiencies, and the stability of the resulting bioconjugates, supported by detailed experimental protocols and illustrative workflows.

At a Glance: Key Performance Characteristics

To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for this compound and a representative maleimide-containing heterobifunctional linker, Maleimide-PEG8-NHS ester. This quantitative overview is intended to guide the selection of the most appropriate reagent based on the specific requirements of the intended application.

FeatureThis compoundMaleimide-PEG8-NHS Ester
Target Functional Group Primary amines (-NH₂) on lysine residues and N-terminus.Primary amines (-NH₂) via NHS ester; Thiols (-SH) via Maleimide.[1]
Reaction Chemistry Acylation.[2]Acylation (amines), Michael addition (thiols).[3]
Resulting Covalent Bond Stable amide bond.[1]Stable amide bond; Thioether bond.[1]
Typical Conjugation Efficiency 60-85%80-95% (for thiol-specific conjugation)[3]
Plasma Stability of Linkage High (Amide bond half-life > 1000 years chemically).[4]Moderate (Thioether bond susceptible to retro-Michael reaction).[4][5]
Optimal Reaction pH 7.2 - 8.5.[6]NHS ester: 7.2-8.5; Maleimide: 6.5-7.5.[7]
Key Side Reaction Hydrolysis of the NHS ester.[1]NHS ester hydrolysis; Maleimide reaction with amines at pH > 7.5.[1]

Fundamental Differences in Reaction Chemistry and Specificity

The choice between an NHS ester and a maleimide-based linker is fundamentally dictated by the available functional groups on the biomolecule and the desired level of conjugation control.

This compound: Targeting Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines, which are abundantly found on the side chains of lysine residues and the N-terminus of proteins.[2] The reaction, an acylation, results in the formation of a highly stable amide bond.[2] Due to the prevalence of lysine residues on the surface of most antibodies and proteins, NHS ester chemistry is a robust method for achieving a high degree of labeling. However, this can also lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites. The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the other end of the PEG chain allows for a second, distinct conjugation step after its removal under basic conditions.

Heterobifunctional Linkers with Maleimide Groups: Site-Specific Thiol Conjugation

In contrast, the maleimide group exhibits high specificity for sulfhydryl (thiol) groups, which are found on cysteine residues.[1] This reaction proceeds via a Michael addition to form a stable thioether bond.[3] Since free thiols are less abundant on the surface of most native antibodies, maleimide chemistry is often employed for site-specific conjugation to engineered cysteine residues. This allows for the production of more homogeneous bioconjugates with a defined DAR. Heterobifunctional linkers like Maleimide-PEG-NHS ester offer the versatility of reacting with both amines and thiols in a sequential manner.[3]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are representative protocols for protein conjugation using both this compound and a maleimide-containing heterobifunctional linker.

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for conjugating the NHS ester moiety of this compound to primary amines (lysine residues or the N-terminus) of a protein.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if the conjugate is light-sensitive.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess, unreacted linker and byproducts using a desalting column.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry and/or mass spectrometry.[8]

Protocol 2: Two-Step Sequential Conjugation using a Maleimide-PEG-NHS Ester

This protocol outlines a two-step process for first conjugating a small molecule to the NHS ester end of the linker, followed by conjugation of the maleimide end to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with engineered cysteines).

  • Maleimide-PEG-NHS ester.

  • Amine-containing small molecule (payload).

  • Anhydrous DMSO or DMF.

  • Reaction Buffer 1 (for NHS ester reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Reaction Buffer 2 (for maleimide reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0.

  • Reducing agent (if necessary, e.g., TCEP).

  • Quenching Solution (for maleimide reaction): 1 M N-ethylmaleimide in DMSO.

  • Purification tools (e.g., HPLC, desalting column).

Procedure:

Step 1: Reaction of NHS Ester with Amine-containing Payload

  • Dissolve the Maleimide-PEG-NHS ester and the amine-containing payload in anhydrous DMSO.

  • Add an equimolar amount or a slight excess of the payload to the linker solution.

  • Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to catalyze the reaction.

  • Incubate at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

Step 2: Reaction of Maleimide-Linker-Payload with Thiol-containing Protein

  • If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer 2.

  • Add the purified Maleimide-Linker-Payload from Step 1 to the reduced protein solution in a 5-10 fold molar excess.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction: Add the quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted components.[9][10]

  • Characterization: Characterize the final conjugate for DAR and purity using HPLC and mass spectrometry.[8][9]

Data Presentation: A Comparative Summary

The following tables provide a summary of representative quantitative data comparing the performance of bioconjugates prepared with NHS ester and maleimide-based heterobifunctional linkers.

Table 1: Comparison of Conjugation Efficiency and Homogeneity
ParameterNHS Ester Conjugation (to Lysines)Maleimide Conjugation (to engineered Cysteines)
Average Drug-to-Antibody Ratio (DAR) 3.5 (Typical Range: 2-5)3.9 (Highly controlled, close to theoretical)
% Unconjugated Antibody 5-15%< 2%
% High DAR Species (>4) 10-25%< 3%
Purity (by SEC-HPLC) > 90%> 98%

Data is illustrative and based on typical results reported in bioconjugation literature.

Table 2: Comparative In Vitro Plasma Stability
Time Point% Intact Conjugate (Amide Linkage)% Intact Conjugate (Thioether Linkage)
0 hours 100%100%
24 hours > 95%85-90%
7 days > 90%60-75%

Stability data is representative and highlights the potential for retro-Michael reaction with thioether linkages in the presence of plasma thiols like albumin.[5]

Mandatory Visualizations

To better illustrate the processes and relationships described, the following diagrams are provided.

G cluster_0 NHS Ester Conjugation Workflow Protein Protein Conjugation Acylation Reaction (pH 8.3) Protein->Conjugation Linker_NHS This compound Linker_NHS->Conjugation Quenching Quench with Tris Conjugation->Quenching Purification_NHS Purification (Desalting) Quenching->Purification_NHS Characterization_NHS Characterization (UV-Vis, MS) Purification_NHS->Characterization_NHS

Workflow for NHS Ester Conjugation.

G cluster_1 Two-Step Heterobifunctional Conjugation Linker_Mal Maleimide-PEG-NHS Ester Step1 Step 1: NHS Ester Reaction Linker_Mal->Step1 Payload Amine-Payload Payload->Step1 Intermediate Maleimide-Linker-Payload Step1->Intermediate Step2 Step 2: Maleimide Reaction (pH 6.5-7.0) Intermediate->Step2 Protein_SH Thiol-Protein Protein_SH->Step2 Purification_Mal Purification (SEC/HIC) Step2->Purification_Mal Final_Conjugate Final Bioconjugate Purification_Mal->Final_Conjugate

Workflow for Two-Step Heterobifunctional Conjugation.

G Start Bioconjugation Goal Decision1 Site-Specific Conjugation Required? Start->Decision1 NHS_Ester Use NHS Ester Linker (e.g., Fmoc-PEG8-NHS) Decision1->NHS_Ester No Maleimide Use Thiol-Reactive Linker (e.g., Maleimide-PEG-NHS) Decision1->Maleimide Yes High_Stability High In Vivo Stability Critical? NHS_Ester->High_Stability Maleimide->High_Stability Amide_Bond Amide Bond Preferred High_Stability->Amide_Bond Yes Thioether_Bond Thioether Bond Acceptable (Consider stabilized maleimides) High_Stability->Thioether_Bond No

Decision Tree for Linker Selection.

Conclusion and Recommendations

The choice between this compound and heterobifunctional linkers with different reactive groups is a critical decision in the design of bioconjugates.

Choose this compound or similar NHS ester-containing linkers when:

  • A high degree of labeling is desired and a heterogeneous product is acceptable.

  • The target protein has abundant and accessible lysine residues.

  • The primary goal is to enhance the solubility and pharmacokinetic profile of the bioconjugate through PEGylation.

  • Maximum in vivo stability of the linkage is paramount, as the resulting amide bond is exceptionally stable.[4][5]

Choose a heterobifunctional linker with a maleimide group when:

  • Site-specific conjugation is required to produce a homogeneous product with a defined DAR.

  • The target protein has accessible cysteine residues, either native or engineered.

  • A controlled, sequential conjugation strategy is necessary.

  • Potential for lower in vivo stability of the thioether bond is acceptable or can be mitigated through the use of next-generation, stabilized maleimides.[11]

Ultimately, the optimal linker selection is application-dependent. It is highly recommended to empirically test a small panel of linkers with different reactive groups and PEG lengths to identify the best performer for a specific biomolecule and desired therapeutic outcome. This guide provides a foundational framework for making an informed decision in the design and execution of your bioconjugation strategies.

References

A Comparative Guide to Protein Labeling: Validating Fmoc-PEG8-NHS Ester Conjugation with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The covalent attachment of moieties like polyethylene glycol (PEG) can significantly enhance the therapeutic properties of proteins, improving their solubility, stability, and pharmacokinetic profiles. Fmoc-PEG8-NHS ester is a popular reagent for this purpose, offering a discrete PEG length for uniform labeling. This guide provides an objective comparison of this compound with alternative labeling reagents, supported by experimental protocols and data for validation by High-Performance Liquid Chromatography (HPLC).

Comparison of Protein Labeling Reagents

The choice of a labeling reagent is critical and depends on the specific application, the target protein's characteristics, and the desired properties of the final conjugate. While this compound is an excellent choice for many applications, various alternatives offer distinct advantages.

FeatureThis compoundm-PEG(n)-NHS Esters (Longer Chain)Maleimide-PEG-NHS EstersClick Chemistry Reagents (e.g., DBCO-PEG-NHS)
Target Group Primary amines (Lysine, N-terminus)[1][2]Primary amines (Lysine, N-terminus)[3][4]Thiols (Cysteine) and primary amines[5]Azide-modified biomolecules[6]
Reactive Group N-hydroxysuccinimide (NHS) ester[1]N-hydroxysuccinimide (NHS) ester[3]Maleimide and NHS ester[5]Dibenzocyclooctyne (DBCO) and NHS ester[6]
Bond Formed Stable amide bond[1]Stable amide bond[7]Thioether and amide bonds[5]Stable triazole ring and amide bond[6]
Key Advantages Monodisperse PEG length for homogeneity. The Fmoc group can be used for further functionalities.Increased hydrodynamic radius, potentially leading to longer in vivo half-life.[3]Site-specific labeling of cysteine residues is possible.[5]Bioorthogonal reaction with high specificity and efficiency.[6]
Considerations The Fmoc group may need to be removed depending on the downstream application.Can sometimes lead to a greater reduction in in vitro bioactivity compared to shorter PEGs.[3]The thioether bond can be less stable than an amide bond under certain conditions.[5]Requires pre-introduction of an azide group onto the protein.[6]
Solubility Good aqueous solubility due to the PEG spacer.[1]High aqueous solubility.[7]Good aqueous solubility.Good aqueous solubility.[6]

Experimental Protocols

Successful and reproducible protein labeling requires careful attention to the experimental details. Below are generalized protocols for protein labeling with an NHS ester and subsequent analysis by HPLC.

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3][7]

  • Dialysis or size-exclusion chromatography (SEC) materials for purification[1][7]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[3][7] Ensure the buffer does not contain primary amines like Tris or glycine, as these will compete with the labeling reaction.[8]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).[1][8] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[1][8]

  • Labeling Reaction: Add a calculated molar excess of the dissolved this compound to the protein solution. A 20-fold molar excess is a common starting point.[8][9] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.[8]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Combine Protein and Reagent (Molar Excess) prep_protein->reaction prep_reagent Dissolve Fmoc-PEG8-NHS Ester in DMSO/DMF prep_reagent->reaction incubation Incubate (RT or 4°C) reaction->incubation Mix quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analysis HPLC Analysis purify->analysis G cluster_peaks Peak Analysis start Labeled Protein Mixture hplc RP-HPLC System (C4 Column) start->hplc detector UV Detector (214/280 nm) hplc->detector chromatogram Chromatogram detector->chromatogram unmodified Unmodified Protein (Earlier Elution) chromatogram->unmodified modified Labeled Protein(s) (Later Elution) chromatogram->modified quantification Quantify Labeling Efficiency (Peak Area) unmodified->quantification modified->quantification

References

A Researcher's Guide to Protein-PEG Conjugation: The Impact of Fmoc-PEG8-NHS Ester on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene glycol (PEG), known as PEGylation, is a critical strategy for enhancing drug efficacy.[1] The covalent attachment of PEG can improve a protein's serum half-life, stability, and solubility while reducing its immunogenicity.[2][3] This guide provides an objective comparison of protein performance after conjugation with Fmoc-PEG8-NHS ester, supported by experimental data and detailed methodologies.

This compound is a specific type of PEGylation reagent. It features an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (like lysine residues) on a protein to form stable amide bonds.[4][5] The "PEG8" component indicates a discrete chain of eight ethylene glycol units, which helps increase the protein's size and confers hydrophilic properties.[6][7] The fluorenylmethoxycarbonyl (Fmoc) group is a protecting group that can be removed to reveal a free amine for further conjugation steps, making it a useful tool in multi-step bioconjugation processes.[8][9]

Performance Comparison: The Trade-Off Between Potency and In Vivo Efficacy

The primary challenge in PEGylation is balancing the benefits of increased hydrodynamic size with a potential decrease in immediate biological activity.[10] The addition of a PEG chain can physically block the protein's active or binding sites, a phenomenon known as steric hindrance.[1][2] This often leads to a reduction in in vitro bioactivity. However, the significantly extended circulation time in the body can result in superior overall therapeutic efficacy in vivo.[10]

Table 1: Quantitative Comparison of Native vs. PEGylated Protein Bioactivity

ProteinPEG Size/TypeBioactivity AssayNative Protein ActivityPEGylated Protein Activity% Bioactivity Retained
Interferon α-2a40 kDa branchedAntiviral Assay100%7%7%[11]
Staphylokinase (SAK)8-arm PEGFibrin Plate Assay100%~100%~100%[12]
G-CSF20 kDa linearCell Proliferation (NFS-60)1.0 x 10⁸ IU/mg0.4 x 10⁸ IU/mg40%
UricaseDi-PEGylatedUric Acid Degradation100%~85%85%

Note: Data for G-CSF and Uricase are representative values compiled from established principles in PEGylation literature. While not specific to this compound, they illustrate the common effects of PEGylation on protein activity.

As the table shows, the impact on bioactivity is highly variable and depends on the protein, the size and architecture of the PEG chain, and the site of attachment.[2][13] For instance, a large 40 kDa branched PEG on Interferon α-2a resulted in a 93% loss of in vitro activity, a trade-off for a vastly improved pharmacokinetic profile.[11] Conversely, a multi-arm PEG conjugation on Staphylokinase showed that bioactivity could be essentially maintained.[12]

Experimental Methodologies

Accurate assessment of PEGylated proteins requires robust experimental protocols. Below are foundational methods for conjugation and bioactivity assessment.

Protocol 1: General Protein Conjugation with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

1. Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) / Desalting column)

2. Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (like Tris or glycine) which would compete with the reaction.[14]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[4][15] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[14]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring.[4] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[7][14]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][14]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[16]

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[17]

Protocol 2: G-CSF Bioactivity Assessment via Cell Proliferation Assay

This assay determines the biological activity of G-CSF and its PEGylated form by measuring their ability to stimulate the proliferation of a G-CSF-dependent cell line, NFS-60.[10]

1. Materials:

  • NFS-60 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[2]

  • Native G-CSF and PEG-G-CSF standards and samples

  • Resazurin-based viability reagent (e.g., CellTiter-Blue®)

  • 96-well microplates

2. Procedure:

  • Cell Seeding: Culture NFS-60 cells in complete medium. Wash the cells to remove any residual growth factors and resuspend in fresh medium. Add 50 µL of the cell suspension to each well of a 96-well plate.[2]

  • Sample Addition: Prepare serial dilutions of the native G-CSF and PEG-G-CSF samples. Add 50 µL of each dilution to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Quantification: Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4-6 hours. Measure the fluorescence with a microplate reader.

  • Data Analysis: Plot the fluorescence signal against the protein concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (concentration required for 50% of the maximal response). The bioactivity is compared to that of the native G-CSF standard.

Visualizing Workflows and Mechanisms

Diagrams can clarify complex processes and relationships inherent in protein conjugation and its effects.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis P Protein in Amine-Free Buffer C Combine & Incubate (RT, 30-60 min) P->C R Dissolve Fmoc-PEG8-NHS Ester in DMSO/DMF R->C Q Quench Reaction (Optional, Tris Buffer) C->Q PU Purify via SEC or Dialysis C->PU Q->PU A Characterize Conjugate (e.g., SDS-PAGE, MS) PU->A B Bioactivity Assay (e.g., ELISA, Cell-Based) A->B

Caption: A typical experimental workflow for protein PEGylation and characterization.

G cluster_native Native Interaction cluster_pegylated PEGylated Interaction (Steric Hindrance) P Protein R Receptor P->R High Affinity Binding PEG_P PEGylated Protein S Strong Signal R->S S2 Weak Signal PEG_P->R Reduced Affinity Binding

Caption: Steric hindrance effect of PEGylation on protein-receptor binding.

References

In Vivo Stability of Amide Bonds Formed by Fmoc-PEG8-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage in a bioconjugate is a critical factor influencing its efficacy, pharmacokinetics, and safety. The use of N-hydroxysuccinimide (NHS) esters to form amide bonds is a widely adopted strategy in bioconjugation. This guide provides an objective comparison of the in vivo stability of amide bonds formed using Fmoc-PEG8-NHS ester with other common bioconjugation linkages, supported by experimental data and detailed methodologies.

Unparalleled Stability of Amide Bonds

The amide bond is renowned for its exceptional stability under physiological conditions.[1] Formed by the reaction of an NHS ester with a primary amine, this covalent linkage is kinetically stable, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[1][2] This inherent stability makes the amide bond the gold standard for creating robust, non-cleavable linkages in bioconjugates intended for in vivo applications where long-term integrity is desired.

The this compound is a heterobifunctional linker that combines the stable amide bond formation chemistry of NHS esters with the benefits of a polyethylene glycol (PEG) spacer. The PEG component enhances the solubility and in vivo circulation time of the resulting conjugate while potentially reducing its immunogenicity.[3][4][5][6]

Comparative Stability of Bioconjugation Linkages

While the amide bond is exceptionally stable, various other chemistries are employed in bioconjugation, each resulting in a linkage with a distinct stability profile. The choice of linker is dictated by the specific requirements of the application, such as the need for a cleavable or non-cleavable bond.

Linker ChemistryResulting BondIn Vitro/In Vivo Stability HighlightsKey AdvantagesKey Disadvantages
NHS Ester Amide Extremely High: Estimated half-life of up to 1000 years in neutral aqueous solution.[1][2] In a study with PEGylated peptides in rat serum, over 70% of the amide-linked peptide remained intact after 48 hours.[3]Considered the "gold standard" for stable, non-cleavable linkages. Highly resistant to enzymatic degradation.[1]Susceptible to enzymatic cleavage by specific proteases, which can be a design feature for targeted release.
Maleimide Thioether Moderate: The succinimide ring is susceptible to hydrolysis, and the thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1]High selectivity for thiol groups on cysteine residues.Potential for off-target effects due to deconjugation in the presence of endogenous thiols like glutathione.[1]
"Click Chemistry" (SPAAC) Triazole Very High: The triazole ring is metabolically stable and resistant to hydrolysis and enzymatic degradation.[7][8] In one study, replacing an amide bond with a triazole increased the peptide's half-life 90-fold.[8]Bioorthogonal reaction with high specificity and efficiency.[7]Requires the introduction of non-native azide and alkyne functional groups.
Hydrazide/Aminooxy Hydrazone/Oxime pH-Dependent: Hydrazone bonds are generally less stable than oxime bonds, particularly at physiological pH, making them suitable for acid-cleavable linkers in drug delivery.Can be designed to be cleavable under specific pH conditions, such as in the acidic environment of endosomes and lysosomes.Lower stability compared to amide or triazole bonds at neutral pH.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical and clinical development. Below are detailed protocols for in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of the bioconjugate's stability in a biological matrix.

Materials:

  • Bioconjugate of interest

  • Fresh plasma from the relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A/G for antibodies)

  • LC-MS system

Procedure:

  • Incubation: Dilute the bioconjugate in plasma to a final concentration of approximately 100 µg/mL.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots for analysis.[9][10]

  • Affinity Capture: Isolate the bioconjugate from plasma proteins using an appropriate affinity capture method.

  • Washing: Wash the captured bioconjugate to remove non-specifically bound plasma components.

  • Elution: Elute the purified bioconjugate.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the concentration of the intact bioconjugate and any degradation products.[9][11][12]

  • Data Analysis: Plot the percentage of intact bioconjugate as a function of time to determine its stability profile and half-life in plasma.

In Vivo Stability Assessment in an Animal Model

Pharmacokinetic studies in animal models are essential for understanding the in vivo behavior of a bioconjugate.

Materials:

  • Bioconjugate of interest

  • Appropriate animal model (e.g., mice, rats)

  • Sterile vehicle for injection (e.g., PBS)

  • Blood collection supplies

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Animal Dosing: Administer the bioconjugate to a cohort of animals via a clinically relevant route (e.g., intravenous injection).[9]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96 hours post-injection), collect blood samples.[9][10]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Pharmacokinetic Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total biomolecule (e.g., total antibody) using ELISA.

    • Intact bioconjugate using a specific ELISA or LC-MS/MS.[9][10]

    • Free payload (if applicable) using LC-MS/MS.[9]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the different analytes to assess the in vivo stability of the bioconjugate.

Visualizing the Conjugation and Stability Assessment Workflow

The following diagrams illustrate the chemical reaction for amide bond formation and the general workflow for assessing bioconjugate stability.

G cluster_reaction Amide Bond Formation Fmoc_PEG8_NHS This compound Amide_Bond Stable Amide Bond + NHS leaving group Fmoc_PEG8_NHS->Amide_Bond + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Amide_Bond pH 7.2-8.5 G cluster_workflow Bioconjugate Stability Assessment Workflow Bioconjugate_Synthesis Bioconjugate Synthesis In_Vitro_Assay In Vitro Stability Assay (Plasma/Serum) Bioconjugate_Synthesis->In_Vitro_Assay In_Vivo_Study In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Assay->In_Vivo_Study Promising Candidates Data_Analysis Data Analysis (LC-MS, ELISA) In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Stability_Profile Determine Stability Profile (Half-life, etc.) Data_Analysis->Stability_Profile

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how polyethylene glycol (PEG) linker length impacts the performance of Proteolysis-Targeting Chimeras (PROTACs), supported by comparative experimental data and detailed protocols.

In the innovative field of targeted protein degradation, PROTACs have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture is a tripartite composition: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two. While often perceived as a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its biological activity.[1][2]

This guide provides a comparative analysis of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths. PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] We will explore how altering the PEG chain length can dramatically affect a PROTAC's ability to induce the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation.[1]

The Pivotal Role of the PEG Linker in PROTAC Function

The linker in a PROTAC is not a passive component; it actively contributes to the molecule's overall performance by influencing several key parameters:

  • Ternary Complex Formation and Stability: The primary function of the linker is to facilitate the formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is crucial for orienting the E3 ligase in a manner that allows for efficient ubiquitination of the target protein.[5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6]

  • Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is quantified by two key metrics: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

  • Physicochemical Properties: PEG linkers are known to improve the solubility and cell permeability of PROTAC molecules, which can enhance their pharmacokinetic profiles.[5] However, there is a trade-off, as longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.

Comparative Analysis of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

To illustrate the structure-activity relationship (SAR) of PEG linker length, we present a comparative analysis of a series of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[3][7] These PROTACs consist of a BRD4 inhibitor (e.g., JQ1) and a ligand for an E3 ligase (e.g., VHL or Cereblon), connected by PEG linkers of varying lengths.

Quantitative Data Summary

The following tables summarize the in vitro performance of these BRD4-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths [4]

PROTAC CompoundLinker CompositionDC50 (µM) in H661 cells
PROTAC-PEG11 PEG unit>10
PROTAC-PEG22 PEG units1.2
PROTAC-PEG33 PEG units0.25
PROTAC-PEG44 PEG units0.03
PROTAC-PEG55 PEG units0.005

Table 2: In Vitro Degradation of BRD4 by CRBN-Recruiting PROTACs with Varying PEG Linker Lengths [4][8]

PROTAC CompoundLinker CompositionDC50 (µM) in H661 cells
PROTAC-PEG00 PEG units<0.5
PROTAC-PEG11 PEG unit>5
PROTAC-PEG22 PEG units>5
PROTAC-PEG33 PEG units0.75
PROTAC-PEG44-5 PEG units<0.5

Table 3: Comprehensive Performance Metrics for a Representative Series of BRD4-Targeting PROTACs [3][5]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-PEG3PEG345883.1
PROTAC-PEG4PEG410>952.8
PROTAC-PEG5PEG515>952.5
PROTAC-PEG7PEG725922.0

Data Footnotes: a) DC50: The concentration of the PROTAC required to degrade 50% of the target protein in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] b) Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]

The data clearly demonstrates that for this particular series of BRD4-targeting PROTACs, a "sweet spot" for linker length exists, with the PEG4 and PEG5 linkers exhibiting the most potent degradation of BRD4.[3] This underscores the critical importance of empirically determining the optimal linker length for each new target protein and E3 ligase combination.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with Varying PEG Linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture permeability Cell Permeability Assay (e.g., PAMPA) start->permeability ternary_complex Ternary Complex Formation Assay (e.g., SPR, ITC) start->ternary_complex lysis Cell Lysis and Protein Quantification cell_culture->lysis viability Cell Viability Assay cell_culture->viability western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar permeability->sar ternary_complex->sar viability->sar end Lead Optimization sar->end

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs with different PEG linkers.

Western Blot Analysis for Protein Degradation

Objective: To quantify the levels of a target protein in cells following treatment with PROTACs to determine DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a range of concentrations of the PROTACs with different PEG linkers (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinities and kinetics of the ternary complex formation.

Protocol:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity of the PROTAC-E3 ligase interaction.

    • Inject a series of concentrations of the target protein over a fresh flow cell to assess non-specific binding.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The increase in the SPR signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetics of the ternary complex formation. Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the E3 ligase to the PROTAC is mutually beneficial.

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The presented data for BRD4-targeting PROTACs clearly illustrates that a systematic evaluation of linker length is essential to identify the optimal construct that facilitates the formation of a stable and productive ternary complex, leading to efficient target protein degradation. While PEG linkers offer advantages in terms of their physicochemical properties, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these crucial comparative analyses in the pursuit of novel and effective protein-degrading therapeutics.

References

Navigating Steric Hindrance: A Comparative Guide to Fmoc-PEG-NHS Esters of Varying Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of peptides and proteins. Fmoc-PEG-NHS esters are invaluable tools in this process, offering a hydrophilic spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester for conjugation, and a temporary Fmoc protecting group for sequential modifications.[1]

A critical, yet often challenging, aspect of bioconjugation is steric hindrance—a phenomenon where the bulky nature of a molecule physically obstructs a reactive site, leading to low yields or incomplete reactions.[2] The length of the PEG spacer in an Fmoc-PEG-NHS ester is a key design parameter that can be modulated to overcome these spatial barriers, enhance solubility, and improve the pharmacokinetic profile of the final conjugate.[1][3]

This guide provides an objective comparison of Fmoc-PEG-NHS esters with different PEG chain lengths, offering supporting data and detailed experimental protocols to aid in the rational design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and peptide therapeutics.

The Role of PEG Length in Mitigating Steric Hindrance

The PEG linker acts as a flexible spacer arm, creating distance between the biomolecule and the conjugated payload or label. This separation is crucial for minimizing spatial interference. A shorter linker may be insufficient to bridge the gap to a sterically crowded reactive site, whereas a longer linker can provide the necessary reach and flexibility for an efficient reaction. However, an excessively long chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance.[2] Therefore, the choice of PEG length represents a critical optimization step.

cluster_0 Short PEG Linker (e.g., PEG4) cluster_1 Long PEG Linker (e.g., PEG12) Reagent_Short Fmoc-PEG4-NHS Arrow_Short FAILS Reagent_Short->Arrow_Short Protein_Short Protein Substrate Site_Short Sterically Hindered Site Protein_Short->Site_Short Arrow_Short->Site_Short Reagent_Long Fmoc-PEG12-NHS Arrow_Long SUCCESS Reagent_Long->Arrow_Long Protein_Long Protein Substrate Site_Long Sterically Hindered Site Protein_Long->Site_Long Arrow_Long->Site_Long

Caption: Overcoming steric hindrance with longer PEG linkers.

Comparative Performance Data

The length of the PEG spacer directly influences the physicochemical properties of the linker and, consequently, the performance of the resulting bioconjugate. The following tables summarize key quantitative data and established trends for PEG-NHS esters of varying lengths.

Table 1: Physicochemical Properties of Fmoc-NH-PEG-COOH Linkers
PropertyFmoc-NH-PEG4-COOHFmoc-NH-PEG8-COOHFmoc-NH-PEG12-COOH
Number of PEG Units 4812
Molecular Weight ( g/mol ) ~473.52~649.73~825.95
Spacer Arm Length (Å) ~17.7~32.1~46.5
Data sourced from a comparative guide on Fmoc-protected PEG-acid linkers.[4]
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

In the development of Antibody-Drug Conjugates (ADCs), achieving an optimal DAR is critical for therapeutic efficacy. The hydrophilicity of the PEG spacer can facilitate a more efficient conjugation process, especially with hydrophobic payloads, by minimizing aggregation.[5]

PEG Spacer LengthAverage DARRationale
Non-PEGylated Often LowerHydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[5]
Short-Chain PEG (e.g., PEG2, PEG4) Generally Higher & ConsistentThe hydrophilic spacer improves payload solubility and minimizes aggregation, facilitating a more efficient reaction.[5]
Longer-Chain PEG (e.g., PEG8, PEG12) VariableEffects can vary. While improving solubility, very long chains might introduce their own steric hindrance, affecting conjugation efficiency.[5]
This table summarizes general trends observed in preclinical ADC studies.[5]
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

While longer linkers can improve pharmacokinetics, they may also introduce steric hindrance that affects the binding affinity or payload release, potentially reducing in vitro potency.

LinkerTarget/Cell LineIC50 (ng/mL)Key Observation
PEG12-MMAE CD30+ Lymphoma~15-50Potent and specific cytotoxicity.
PEG8-MMAE CD30+ Lymphoma~15-50Potency is similar to PEG12 in this cell line.[6]
PEG4-MMAE CD30+ Lymphoma~20-60Slightly reduced potency compared to longer PEG chains in some studies.[6]
No PEG CD30+ LymphomaVariableOften shows higher variability and can be less potent due to aggregation.[6]
Data synthesized from studies on MMAE-based ADCs.[6][7]

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized and detailed experimental protocols are essential.

Protocol 1: General Procedure for Peptide Labeling with Fmoc-PEG-NHS Ester

This protocol describes the covalent attachment of an Fmoc-PEG-NHS ester to a peptide containing primary amines (N-terminus or lysine residues).

Materials:

  • Peptide of interest (lyophilized)

  • Fmoc-PEGn-NHS Ester (e.g., n=4, 8, 12)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.[8][9]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8][10]

  • Quenching Reagent (Optional): 1 M Tris-HCl or glycine solution, pH 7.4.

  • Purification System: RP-HPLC with a C18 column.[10]

  • Analysis Instruments: Mass Spectrometer (MALDI-TOF or ESI-MS).[10]

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

  • Reagent Preparation: Immediately before use, equilibrate the vial of Fmoc-PEG-NHS ester to room temperature to prevent moisture condensation.[8] Dissolve the ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[10] NHS esters are moisture-sensitive and should be prepared fresh.[8][10]

  • PEGylation Reaction:

    • Calculate the required volume of the Fmoc-PEG-NHS ester stock solution to achieve a desired molar excess over the peptide (a 5- to 20-fold excess is a common starting point).[10]

    • Add the calculated volume of the ester solution to the peptide solution while gently mixing.[10]

    • Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% (v/v) to maintain peptide stability.[10]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8][10]

  • Quench Reaction (Optional): Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Purify the PEGylated peptide from unreacted reagents and byproducts using RP-HPLC with a C18 column.[10] A typical gradient might be from 95% Solvent A (0.1% TFA in water) to 60% Solvent B (0.1% TFA in acetonitrile) over 30 minutes.

  • Characterization: Confirm the mass of the purified PEGylated peptide using Mass Spectrometry to verify successful conjugation and determine the degree of PEGylation.[10]

Protocol 2: Quantification of PEGylation via HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and degree of PEGylation.

Methodology:

  • System Preparation: Equilibrate an appropriate HPLC column (e.g., C18 for RP-HPLC or a SEC column) with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the reaction mixture and an un-PEGylated control sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Separation: Inject a fixed volume of the sample onto the column.

    • RP-HPLC: PEGylation increases the hydrophilicity of a peptide, typically causing it to elute earlier than the unmodified peptide.

    • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic size of the molecule, leading to an earlier elution time compared to the unmodified version.

  • Data Analysis: Monitor the elution profile with a UV detector (e.g., at 214 or 280 nm). Integrate the peak areas of the unreacted peptide and the new, shifted peak(s) corresponding to the PEGylated product(s). The ratio of these areas can be used to estimate the reaction conversion efficiency.

Experimental and Logical Workflow Visualization

The process of selecting and evaluating a PEG linker involves a systematic workflow from synthesis to functional analysis.

cluster_workflow Experimental Workflow cluster_logic Decision Logic for Linker Selection Prep Prepare Peptide/ Protein Solution Reaction PEGylation Reaction (Fmoc-PEGn-NHS) Prep->Reaction Purify Purification (RP-HPLC) Reaction->Purify Analyze Characterization (Mass Spec, HPLC) Purify->Analyze Hindrance High Steric Hindrance? LongPEG Use Longer PEG (e.g., PEG12) Hindrance->LongPEG Yes ShortPEG Consider Shorter PEG (e.g., PEG4) Hindrance->ShortPEG No Solubility Need High Solubility? Solubility->LongPEG Yes Potency Is Max Potency Critical? Potency->ShortPEG Yes

Caption: Workflow for PEGylation and linker selection logic.

Conclusion

The length of the PEG spacer in an Fmoc-PEG-NHS ester is a critical design parameter that profoundly influences bioconjugation outcomes. Longer PEG chains (e.g., PEG8, PEG12) are generally more effective at overcoming steric hindrance, which can lead to higher and more consistent conjugation yields, particularly when reactive sites are not easily accessible.[5] Furthermore, longer linkers enhance the solubility and in vivo half-life of bioconjugates.[1]

However, these benefits can be accompanied by a trade-off in in vitro potency, as the extended PEG chain may itself cause steric interference with target binding.[7] Conversely, shorter PEG linkers (e.g., PEG4) may be ideal for applications where a compact conjugate is desired or when maximizing in vitro potency is the primary goal, provided the conjugation site is readily accessible.[5] Ultimately, the optimal PEG length must be determined empirically, balancing the need to overcome steric barriers with the functional requirements of the final bioconjugate. The protocols and comparative data presented here provide a framework for the rational design and systematic optimization of this crucial linker component.

References

A Head-to-Head Comparison: Fmoc-PEG8-NHS Ester vs. PFP Esters for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of an amine-reactive chemical entity is a critical decision that can significantly impact the efficiency, reproducibility, and overall success of their work. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a compelling alternative, offering notable advantages, particularly in aqueous environments. This guide provides an objective comparison of Fmoc-PEG8-NHS ester and PFP esters for amine conjugation, supported by experimental data and detailed methodologies.

Executive Summary

Pentafluorophenyl (PFP) esters exhibit significantly greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, a crucial factor in aqueous bioconjugation reactions.[1][2] This increased stability provides a wider experimental window, potentially leading to higher conjugation yields and more consistent results.[1] While both esters form stable amide bonds upon reaction with primary amines, the propensity of NHS esters to rapidly hydrolyze, especially at neutral to alkaline pH, is a significant drawback.[1][3] The this compound incorporates a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a feature that can also be incorporated into PFP ester reagents.[4][5] The choice between these two esters ultimately depends on the specific requirements of the application, including the sensitivity of the biomolecule, the reaction conditions, and the desired level of control over the conjugation process.

Chemical Structures and Reaction Mechanisms

Both this compound and PFP esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond. The core difference lies in the leaving group.

G cluster_0 This compound Pathway cluster_1 PFP Ester Pathway Fmoc-PEG8-NHS This compound Amine R-NH₂Primary Amine Conjugate_NHS Stable Amide Conjugate NHS_LG N-hydroxysuccinimide PFP_Ester PFP Ester Amine2 R-NH₂Primary Amine Conjugate_PFP Stable Amide Conjugate PFP_LG Pentafluorophenol

The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution where a primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.[6]

Quantitative Performance Comparison

The primary differentiator between PFP and NHS esters is their stability in aqueous solutions, which directly impacts their availability for the desired amidation reaction versus the competing hydrolysis reaction.[2]

ParameterThis compoundPFP EstersKey Advantage of PFP Esters
Hydrolytic Stability Prone to rapid hydrolysis, especially as pH increases. The half-life can range from hours at pH 7 to minutes at pH 8.[1][2]Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[1][2]Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields as more of the reagent is available to react with the target amine.[2]
Optimal Reaction pH Generally optimal between 7.2 and 8.5. However, the rate of hydrolysis increases significantly at the higher end of this range.[7][8]Typically between 7.2 and 8.5. Some sources suggest a slightly higher optimal pH than for NHS esters.[2][9]The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.[2]
Reactivity Highly reactive towards primary amines.The pentafluorophenyl group is more electron-withdrawing, making the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to faster reaction kinetics with amines.[6][10]Faster reaction kinetics can lead to more efficient and rapid conjugation, often requiring shorter reaction times.[6]
Selectivity Generally non-selective, reacting with available primary amines.Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[10][11]Potential for site-specific labeling, resulting in more homogeneous products with improved properties.[11]

Experimental Protocols

The following are generalized protocols for the conjugation of a protein with an amine-reactive PFP or NHS ester. It is crucial to optimize the specific conditions for each unique protein and label combination.

Protocol 1: Protein Conjugation with a PFP Ester

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL in 100 mM sodium bicarbonate buffer, pH 8.5)[12][13]

  • PFP ester-activated molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Purification system (e.g., Zeba™ spin desalting column, 7 kDa MWCO)[13]

Methodology:

  • Protein Preparation: Prepare the protein in an amine-free buffer at a slightly basic pH (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[12][13]

  • PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[12]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[12][13]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[9][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate using size-exclusion chromatography or a desalting column to remove excess reagent and byproducts.[13]

Protocol 2: Protein Conjugation with this compound

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in PBS, pH 7.2-8.5)[7][8]

  • This compound

  • Anhydrous DMSO or DMF[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[8]

  • Purification system (e.g., desalting column)[7]

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at the desired pH.[14]

  • NHS Ester Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[7]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7] Due to the rapid hydrolysis of NHS esters, longer incubation times at room temperature are generally not recommended.[12]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[7]

  • Purification of the PEGylated Protein: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[7]

Visualization of Experimental Workflow

G A Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C Add Ester Solution to Biomolecule Solution A->C B Dissolve Ester (PFP or NHS) in Anhydrous Solvent B->C D Incubate (Time and Temp. vary) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Analyze Conjugate (e.g., Degree of Labeling) F->G

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimidyl esters for amine-reactive bioconjugation, primarily due to their enhanced stability towards hydrolysis.[2][6] This stability translates to more efficient reactions, higher yields, and improved reproducibility.[6] While the PEG spacer in this compound offers benefits in terms of solubility and steric hindrance, similar PEGylated PFP esters are also available, combining the advantages of both moieties. For researchers aiming to optimize their bioconjugation strategies, particularly in applications involving sensitive and valuable biomolecules, PFP esters represent a more robust and efficient choice.[6] However, NHS esters remain a viable option for rapid, high-concentration reactions where their shorter half-life is less of a concern.[1] Careful consideration of the specific experimental goals and conditions is paramount in selecting the optimal reagent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-PEG8-NHS ester, a frequently used PEG-based PROTAC linker.[1] While this substance is not classified as hazardous under Regulation (EC) No 1272/2008, it is accompanied by the caution that it has not yet been fully tested.[2] Therefore, prudent handling and disposal are essential.

Core Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[2] Avoid generating dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[2]

Disposal Procedures for Different Waste Streams

The proper disposal method for this compound depends on the form of the waste. It is crucial to segregate waste streams to ensure safe and compliant disposal.

Waste StreamRecommended Disposal Procedure
Unused or Expired Solid this compound 1. Collect in a clearly labeled, sealed, chemical-resistant container. 2. Label the container as "Hazardous Chemical Waste" and include the full chemical name: "this compound". 3. Store the container in a designated hazardous waste accumulation area. 4. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Contaminated Labware (e.g., pipette tips, weighing paper, gloves) 1. Collect all contaminated solid waste in a designated, sealed plastic bag or container. 2. Label the container "Hazardous Chemical Waste" and "this compound Contaminated Debris". 3. Store with other solid chemical waste for professional disposal.
Solutions Containing this compound (e.g., stock solutions, reaction mixtures) 1. Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemical-resistant container. 2. Label the container "Hazardous Liquid Chemical Waste" and list all chemical components, including "this compound" and the solvent(s). 3. Quenching (Recommended for solutions containing reactive NHS ester): To reduce reactivity, the NHS ester can be quenched by adding an excess of a primary amine (e.g., Tris buffer) or by hydrolysis with water. The resulting solution is still considered chemical waste. 4. Store the sealed container in a designated hazardous waste area, ensuring it is segregated from incompatible materials. 5. Dispose of the quenched solution through your institution's EHS office.
Empty Product Containers 1. Rinse the empty container thoroughly with a suitable solvent (e.g., the solvent used for your stock solution) and then with plenty of water.[2] 2. Collect the rinsate as hazardous liquid chemical waste. 3. Once completely emptied and cleaned, the container can be recycled.[2]

Experimental Protocol: Quenching of NHS Ester in Solution

To safely neutralize the reactivity of the N-hydroxysuccinimide (NHS) ester in liquid waste streams prior to disposal, follow this general protocol:

  • Prepare Quenching Solution: Prepare a solution of a primary amine, such as 1 M Tris buffer at a pH of approximately 8.5.

  • Calculate Required Amount: Calculate the molar excess of the quenching agent needed. A 10-fold molar excess relative to the amount of this compound in the waste solution is recommended to ensure complete reaction.

  • Add Quenching Solution: Slowly add the quenching solution to the liquid waste container while stirring.

  • Allow to React: Loosely cap the container and allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.

  • Final Disposal: The quenched solution is still considered chemical waste and must be collected and disposed of as hazardous liquid waste through your institution's EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Stream Identification cluster_2 Disposal Actions cluster_3 Final Disposition start Generate Waste solid Solid Waste (Unused product, contaminated labware) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid empty Empty Container start->empty collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid quench Quench NHS Ester (Recommended) liquid->quench rinse Rinse Thoroughly empty->rinse ehs_pickup Dispose via EHS collect_solid->ehs_pickup collect_liquid Collect in Labeled Hazardous Liquid Waste Container quench->collect_liquid collect_liquid->ehs_pickup rinse->collect_liquid Collect Rinsate recycle Recycle rinse->recycle Dispose of Clean Container

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Fmoc-PEG8-NHS ester, a valuable tool in bioconjugation and drug development, must prioritize safety and proper handling to ensure both personal well-being and the integrity of their experiments. This guide provides essential, immediate safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.

While some suppliers classify this compound as not hazardous, it is crucial to treat it with a high degree of caution as the chemical, physical, and toxicological properties have not been extensively studied.[1] Adhering to stringent safety measures is necessary during its handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The mandatory personal protective equipment detailed below is critical to prevent exposure through inhalation, skin, and eye contact.

Protection Type Solid Compound Solutions (in DMSO, DMF, etc.) Specifications and Best Practices
Hand Protection Chemical-resistant gloves (double-gloving recommended)Double-gloving with chemical-resistant glovesNitrile gloves are a suitable option.[2] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection Safety glasses with side shields or safety gogglesSafety goggles or a face shieldEnsure a complete seal around the eyes to protect from dust, aerosols, and splashes.[2][3]
Body Protection Laboratory coatChemical-resistant laboratory coat or apronA standard lab coat is generally sufficient for handling the solid form. For solutions, a chemical-resistant apron provides an additional layer of protection.[2][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Work in a certified chemical fume hoodA respirator is crucial when handling the powder to prevent the inhalation of fine particles.[2][4]
Foot Protection Closed-toe shoesClosed-toe shoesRequired to prevent injuries from spills or falling objects.[2]

Operational and Handling Plan: A Step-by-Step Approach

Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring user safety. The NHS ester group is particularly sensitive to moisture and can hydrolyze.[3]

Storage and Preparation:

  • Storage: Store the solid ester at -20°C in a tightly sealed container with a desiccant to prevent moisture contamination.[3][5] For long-term storage of the ester in a solvent, -80°C is recommended.[3]

  • Equilibration: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6][7]

Dissolution:

  • This compound should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][6][7]

  • Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]

Reaction:

  • The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[8]

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[7]

The following diagram outlines the key steps for the safe handling of this compound:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Allow Vial to Equilibrate to Room Temperature A->B C Work in a Fume Hood B->C D Weigh Solid Compound C->D E Dissolve in Anhydrous Solvent (DMSO/DMF) D->E F Add to Reaction Mixture E->F G Quench Reaction (if necessary) F->G H Dispose of Liquid Waste G->H I Dispose of Solid Waste G->I J Decontaminate Work Area H->J I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical advice.[9]

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spilled material with an inert, non-combustible material and place it in a suitable container for disposal.[10] Decontaminate the spill surface with a suitable solvent, such as alcohol, and dispose of all contaminated materials as chemical waste.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential for environmental protection and laboratory safety.

Waste Type Disposal Procedure Rationale
Solid Waste Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.[11]Prevents contamination of general waste streams.
Liquid Waste Collect all reaction mixtures and solvent washes containing this compound into a designated liquid chemical waste container.[11] Consider quenching unreacted NHS esters with an amine-containing buffer like Tris before disposal.[11]Ensures proper treatment and disposal of chemical waste. Quenching hydrolyzes the reactive ester, rendering it less hazardous.[4]
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[11]Prevents secondary contamination.

Always consult your institution's specific waste management policies and the most current safety data sheets for the chemicals you are working with.[10][12] By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.